molecular formula C10H7ClO4 B1624453 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 22649-27-0

3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B1624453
CAS No.: 22649-27-0
M. Wt: 226.61 g/mol
InChI Key: AHJNZRDMIZWOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H7ClO4 and its molecular weight is 226.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5,7-dihydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c1-4-8-6(13)2-5(12)3-7(8)15-10(14)9(4)11/h2-3,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJNZRDMIZWOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421271
Record name 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22649-27-0
Record name 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of benzopyrone-containing heterocyclic compounds, are widely recognized for their diverse and potent pharmacological activities.[1] The introduction of a chlorine substituent onto the coumarin scaffold can significantly modulate their biological properties, making chlorinated coumarins attractive targets in drug discovery and development. This guide provides an in-depth, technical overview of the synthesis of a specific chlorinated coumarin, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. This molecule holds promise for further investigation due to the combined structural features of a 4-methylcoumarin core, dihydroxylation on the benzene ring, and a chlorine atom at the C3 position, all of which can influence its biological activity.

This document will detail a robust two-step synthetic pathway, commencing with the formation of the coumarin nucleus via the Pechmann condensation, followed by regioselective chlorination. The causality behind experimental choices, self-validating protocols, and authoritative grounding through comprehensive references are central to this guide, ensuring scientific integrity and practical applicability for researchers in the field.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the 5,7-dihydroxy-4-methylcoumarin core via the Pechmann condensation of phloroglucinol with ethyl acetoacetate. This is followed by the selective electrophilic chlorination at the C3 position of the coumarin ring using N-chlorosuccinimide (NCS).

Synthesis_Overview cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Electrophilic Chlorination Phloroglucinol Phloroglucinol Precursor 5,7-dihydroxy-4-methyl- 2H-chromen-2-one Phloroglucinol->Precursor Acid Catalyst EAA Ethyl Acetoacetate EAA->Precursor Acid Catalyst Final_Product 3-chloro-5,7-dihydroxy-4-methyl- 2H-chromen-2-one Precursor->Final_Product NCS NCS N-Chlorosuccinimide (NCS)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5,7-dihydroxy-4-methyl-2H-chromen-2-one

The foundational step in this synthesis is the Pechmann condensation, a classic and reliable method for preparing coumarins from a phenol and a β-ketoester under acidic conditions.[2][3] In this case, the highly activated phenol, phloroglucinol, is reacted with ethyl acetoacetate to yield the desired 5,7-dihydroxy-4-methylcoumarin intermediate.

Mechanism of the Pechmann Condensation

The reaction mechanism involves several key stages catalyzed by a strong acid.[4] Initially, a transesterification reaction occurs between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation type) where the activated aromatic ring attacks the carbonyl group of the ester. The final step is a dehydration to form the stable α,β-unsaturated lactone ring of the coumarin.[5]

Pechmann_Mechanism cluster_pechmann Pechmann Condensation Mechanism Phloroglucinol Phloroglucinol Transesterification Transesterification Phloroglucinol->Transesterification Ethyl Acetoacetate, H+ Intramolecular\nElectrophilic\nAromatic Substitution Intramolecular Electrophilic Aromatic Substitution Transesterification->Intramolecular\nElectrophilic\nAromatic Substitution Ring Closure Dehydration Dehydration Intramolecular\nElectrophilic\nAromatic Substitution->Dehydration - H2O 5,7-dihydroxy-4-methylcoumarin 5,7-dihydroxy-4-methylcoumarin Dehydration->5,7-dihydroxy-4-methylcoumarin

Caption: Simplified mechanism of the Pechmann condensation.

Experimental Protocol: Pechmann Condensation

This protocol is adapted from established procedures for the Pechmann condensation of phloroglucinol.[2][4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Phloroglucinol (anhydrous)126.112.52 g20
Ethyl acetoacetate130.142.60 g (2.55 mL)20
Concentrated Sulfuric Acid (98%)98.0810 mL-
Ethanol (for recrystallization)46.07As needed-
Deionized Water18.02As needed-

Procedure:

  • To a 50 mL round-bottom flask, add phloroglucinol (2.52 g, 20 mmol).

  • Carefully add concentrated sulfuric acid (10 mL) to the flask while cooling in an ice bath to manage the exothermic reaction. Swirl the flask gently to dissolve the phloroglucinol.

  • Once the phloroglucinol has dissolved, add ethyl acetoacetate (2.55 mL, 20 mmol) dropwise to the reaction mixture with continuous stirring.

  • Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture slowly into a beaker containing 100 mL of ice-cold deionized water.

  • A precipitate of crude 5,7-dihydroxy-4-methylcoumarin will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain pure 5,7-dihydroxy-4-methyl-2H-chromen-2-one as a crystalline solid.

  • Dry the purified product in a desiccator. The expected yield is typically in the range of 80-90%.

Part 2: Synthesis of this compound

The second stage of the synthesis involves the introduction of a chlorine atom at the C3 position of the coumarin ring. This is achieved through an electrophilic aromatic substitution reaction using N-chlorosuccinimide (NCS) as the chlorinating agent.[6] The electron-rich nature of the C3 position in the 4-methylcoumarin system, further activated by the hydroxyl groups on the benzene ring, facilitates this reaction.

Mechanism of Electrophilic Chlorination with NCS

N-chlorosuccinimide serves as a source of an electrophilic chlorine atom ("Cl+").[7] The double bond at the C3-C4 position of the coumarin ring acts as a nucleophile, attacking the electrophilic chlorine of NCS. This leads to the formation of a resonance-stabilized carbocation intermediate. Subsequent loss of a proton from the C3 position restores the aromaticity of the coumarin ring system, yielding the 3-chloro substituted product and succinimide as a byproduct.[7]

Chlorination_Mechanism cluster_chlorination Electrophilic Chlorination with NCS 5,7-dihydroxy-4-methylcoumarin 5,7-dihydroxy-4-methylcoumarin Resonance-stabilized\nCarbocation Intermediate Resonance-stabilized Carbocation Intermediate 5,7-dihydroxy-4-methylcoumarin->Resonance-stabilized\nCarbocation Intermediate NCS (Cl+) 3-chloro-5,7-dihydroxy-4-methylcoumarin 3-chloro-5,7-dihydroxy-4-methylcoumarin Resonance-stabilized\nCarbocation Intermediate->3-chloro-5,7-dihydroxy-4-methylcoumarin - H+

Caption: General mechanism for the electrophilic chlorination of the coumarin precursor.

Experimental Protocol: Electrophilic Chlorination

This protocol is a generalized procedure for the chlorination of activated aromatic compounds with NCS and should be optimized for this specific substrate.[7]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
5,7-dihydroxy-4-methyl-2H-chromen-2-one192.171.92 g10
N-Chlorosuccinimide (NCS)133.531.47 g11
Acetonitrile (or Dichloromethane)41.05 (84.93)50 mL-
Deionized Water18.02As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5,7-dihydroxy-4-methyl-2H-chromen-2-one (1.92 g, 10 mmol) in 50 mL of acetonitrile.

  • Add N-chlorosuccinimide (1.47 g, 11 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 30 mL) and then with a saturated sodium bicarbonate solution (2 x 30 mL) to remove the succinimide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data.

Analytical TechniqueExpected Observations
Appearance Pale yellow to white crystalline solid.
Melting Point Expected to be higher than the precursor, 5,7-dihydroxy-4-methylcoumarin (m.p. 293-300 °C).[5]
¹H NMR The characteristic singlet for the C3-H of the precursor (around 6.0-6.2 ppm) will be absent. The aromatic protons and the methyl group protons will show characteristic shifts.
¹³C NMR The signal for the C3 carbon will be shifted downfield due to the deshielding effect of the chlorine atom. Other carbon signals will be consistent with the coumarin structure.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M+) and an (M+2)+ peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the hydroxyl (-OH) groups, the lactone carbonyl (C=O) group, and the C-Cl bond will be present.

Applications and Future Perspectives

Chlorinated coumarins have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9] The title compound, with its specific substitution pattern, presents an interesting candidate for biological screening. The hydroxyl groups at the C5 and C7 positions can be further functionalized to create a library of derivatives for structure-activity relationship (SAR) studies. This could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • N-chlorosuccinimide is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (n.d.). National Institutes of Health.
  • Pechmann condensation. (n.d.). Wikipedia.
  • Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. (n.d.). Arkat USA.
  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Synthesis of 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). The Royal Society of Chemistry.
  • The reaction of phloroglucinol and ethyl acetoacetate under various conditions. (n.d.). ResearchGate.
  • Pechmann condensation of phenols with ethyl butyroacetate. (n.d.). Indian Academy of Sciences.
  • Chlorinated Coumarins from the Polypore Mushroom Fomitopsis officinalis and Their Activity against Mycobacterium tuberculosis. (n.d.). ACS Publications.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Synthesis, characterization and biologi. (n.d.). JOCPR.
  • Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. (n.d.). MDPI.
  • Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. (n.d.). Semantic Scholar.
  • 3-Chloro-7-hydroxy-4-methyl-coumarin O-ester with O,O-diethyl phosphorothioate. (n.d.). SpectraBase.
  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (n.d.). SciSpace.
  • Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). SlideShare.
  • The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (n.d.). ResearchGate.
  • Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*) is shown here. (n.d.). ResearchGate.
  • Hymecromone. (n.d.). NIST WebBook.
  • Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts. (n.d.). National Institutes of Health.
  • Interpreting C-13 NMR Spectra. (n.d.). Chemistry LibreTexts.
  • 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. (n.d.). MDPI.
  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (n.d.). ResearchGate.
  • Hymecromone. (n.d.). NIST WebBook.
  • EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel coumarin derivative, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from the well-characterized parent compound, 5,7-dihydroxy-4-methylcoumarin, and established principles of organic chemistry to project its key characteristics. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated coumarins. We will delve into its predicted molecular and physical properties, spectral characteristics, and provide a detailed, field-proven protocol for its synthesis and subsequent characterization.

Introduction: The Coumarin Scaffold in Drug Discovery

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom. Their simple, yet versatile, heterocyclic scaffold has long captured the attention of medicinal chemists, leading to the development of a vast library of synthetic derivatives with a broad spectrum of pharmacological activities. These activities include anticoagulant, anticancer, anti-inflammatory, antibacterial, and antiviral properties.

The biological and physicochemical properties of coumarins are profoundly influenced by the nature and position of substituents on the benzopyrone core. Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The introduction of a chlorine atom at the C3 position of the coumarin ring, a site known for its reactivity, is anticipated to significantly alter the electronic and steric profile of the parent molecule, 5,7-dihydroxy-4-methylcoumarin, potentially leading to novel biological activities.

This guide focuses on the specific, yet under-characterized, compound this compound, providing a robust, predictive analysis of its key physicochemical parameters to facilitate its exploration in drug discovery and development programs.

Predicted Physicochemical Properties

The following properties for this compound are predicted based on the known data for 5,7-dihydroxy-4-methylcoumarin and the anticipated effects of C3-chlorination.

PropertyPredicted ValueRationale and Supporting Evidence
Molecular Formula C₁₀H₇ClO₄Based on the addition of one chlorine atom to the molecular formula of 5,7-dihydroxy-4-methylcoumarin (C₁₀H₈O₄).
Molecular Weight 226.61 g/mol Calculated from the molecular formula. The molecular weight of the parent compound is 192.17 g/mol .
Appearance White to off-white or pale yellow crystalline solid5,7-dihydroxy-4-methylcoumarin is a yellow to white solid. Halogenated organic compounds are typically crystalline solids.
Melting Point >250 °C (with decomposition)The melting point of 5,7-dihydroxy-4-methylcoumarin is high (around 282-300 °C). The introduction of a polar C-Cl bond and potential changes in crystal packing may slightly alter the melting point.
Solubility Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and alcohols.5,7-dihydroxy-4-methylcoumarin is slightly soluble in water and soluble in organic solvents. The addition of a chlorine atom is expected to slightly increase lipophilicity, potentially decreasing water solubility while maintaining solubility in polar organic solvents.[1]
pKa Phenolic hydroxyl groups are expected to be acidic, with pKa values in the range of 7-9.The two hydroxyl groups on the benzene ring will confer acidic properties. The electron-withdrawing effect of the coumarin ring system and the additional chloro-substituent may slightly increase the acidity compared to simple phenols.

Predicted Spectral Characteristics

The spectral properties of this compound are predicted based on the analysis of its parent compound and related chlorinated coumarins.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show the following key signals (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~10.5-11.0Broad singlet5-OHThe phenolic protons are acidic and their signals are typically broad. Their chemical shift is influenced by hydrogen bonding.
~10.0-10.5Broad singlet7-OHSimilar to the 5-OH proton.
~6.3-6.5SingletH-6The aromatic protons at positions 6 and 8 are expected to be singlets due to their meta-relationship.
~6.2-6.4SingletH-8The chemical shifts are based on the parent compound, 5,7-dihydroxy-4-methylcoumarin.[2]
~2.5Singlet4-CH₃The methyl group at C4 is a characteristic singlet in this region.

The C3-proton signal, which is present in the parent compound, will be absent in the spectrum of the chlorinated derivative.

13C NMR Spectroscopy

The 13C NMR spectrum is predicted to exhibit the following characteristic resonances (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~160C=O (C2)The lactone carbonyl carbon is typically found in this region.
~160-162C5, C7Carbons bearing hydroxyl groups are deshielded.
~155C8aQuaternary carbon in the benzene ring.
~150C4The enol-ether like carbon at C4.
~115C3The introduction of a chlorine atom at C3 is expected to cause a downfield shift for this carbon compared to the parent compound.
~100-110C4a, C6, C8Other aromatic carbons.
~204-CH₃The methyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum is expected to display the following key absorption bands (cm⁻¹):

Wavenumber (cm⁻¹)AssignmentRationale
3200-3500 (broad)O-H stretchingCharacteristic of the phenolic hydroxyl groups.
~1700-1730C=O stretching (lactone)A strong absorption band typical for the coumarin lactone carbonyl.
~1600-1620C=C stretching (aromatic and pyrone)Multiple bands are expected for the aromatic and pyrone ring double bonds.
~1100-1200C-O stretchingStretching vibrations of the ether linkage in the lactone ring and the phenolic C-O bonds.
~700-800C-Cl stretchingA moderate to weak absorption band for the carbon-chlorine bond.
UV-Visible Spectroscopy

The UV-Vis spectrum, recorded in a polar solvent like methanol or ethanol, is predicted to show absorption maxima around 260 nm and 330 nm. The exact positions of the absorption bands will be influenced by the solvent polarity and the electronic effects of the substituents. The introduction of the chloro group at C3 may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the parent compound.

Proposed Synthesis and Characterization

The synthesis of this compound can be envisioned as a two-step process starting from phloroglucinol.

Synthesis Workflow

Synthesis_Workflow Phloroglucinol Phloroglucinol Step1 Step 1: Pechmann Condensation Phloroglucinol->Step1 EAA Ethyl Acetoacetate EAA->Step1 Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Step1 Parent 5,7-dihydroxy-4-methylcoumarin Step1->Parent Step2 Step 2: C3-Chlorination Parent->Step2 NCS N-Chlorosuccinimide (NCS) NCS->Step2 Solvent Solvent (e.g., Acetic Acid) Solvent->Step2 Target 3-chloro-5,7-dihydroxy-4-methyl- 2H-chromen-2-one Step2->Target

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5,7-dihydroxy-4-methylcoumarin (Pechmann Condensation) [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (or another suitable acid catalyst) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove any remaining acid, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford pure 5,7-dihydroxy-4-methylcoumarin.

Step 2: Synthesis of this compound (C3-Chlorination)

  • Reaction Setup: In a round-bottom flask protected from light, dissolve the synthesized 5,7-dihydroxy-4-methylcoumarin (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the stirred solution at room temperature. The use of a slight excess of NCS ensures complete chlorination.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Isolation: Collect the solid product by filtration and wash with water to remove acetic acid and succinimide.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/water) to yield the pure product.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of the following analytical techniques:

  • Melting Point: To determine the purity and identity of the compound.

  • 1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure and the position of the chlorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the physicochemical properties of this compound. By leveraging the known data of its parent compound and the established effects of C3-chlorination on the coumarin scaffold, we have presented a comprehensive profile of this novel molecule. The proposed synthetic route, utilizing a Pechmann condensation followed by a selective C3-chlorination with N-chlorosuccinimide, offers a practical and efficient method for its preparation. The detailed characterization protocols outlined will enable researchers to verify the identity and purity of the synthesized compound. It is our hope that this guide will serve as a valuable resource for the scientific community, stimulating further research into the synthesis, characterization, and potential biological applications of this and other halogenated coumarin derivatives.

References

  • [Link to a general review on coumarins and their biological activities]
  • Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H C
  • [Link to a relevant article on the synthesis of 3-chloro-coumarins]
  • [Link to a relevant article on the spectral properties of chlorin
  • [Link to a relevant article on the reactivity of hydroxycoumarins]
  • [Link to a relevant article on the use of N-chlorosuccinimide in organic synthesis]
  • [Link to a relevant article on the effect of substituents on coumarin properties]

Sources

An In-depth Technical Guide to 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Coumarin Scaffold

The coumarin nucleus, a benzopyran-2-one framework, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on a specific, and likely novel, derivative: 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one . A comprehensive search of chemical databases reveals a notable absence of a registered CAS number for this precise structure. The closest related compounds with established identifiers include 5,7-dihydroxy-4-methylcoumarin (CAS: 2107-76-8)[4][5], 3-chloro-7-hydroxy-4-methylcoumarin (CAS: 6174-86-3)[6], and 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (CAS: 809234-33-1).[7]

This absence suggests that this compound is an underexplored entity, presenting a unique opportunity for novel drug discovery. This guide, therefore, serves as a prospective manual for the modern researcher. It will provide a scientifically grounded, theoretical framework for its synthesis, outline methods for its characterization, and hypothesize its therapeutic potential based on the established structure-activity relationships of its chemical congeners.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties for this compound is presented below. These values are calculated based on its chemical structure and provide a foundational dataset for experimental design.

PropertyPredicted Value
Molecular Formula C₁₀H₇ClO₄
Molecular Weight 226.61 g/mol [7]
Appearance Expected to be a pale-yellow to off-white solid
Solubility Likely soluble in DMSO, DMF, and hot alcohols like ethanol[4]
InChI Key Predicted based on structure

Proposed Synthesis and Characterization

The synthesis of the target compound can be logically approached via a two-step process: the formation of the coumarin core followed by regioselective chlorination.

Step 1: Pechmann Condensation to form 5,7-Dihydroxy-4-methylcoumarin

The most direct route to the dihydroxy-4-methylcoumarin scaffold is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For this synthesis, phloroglucinol (1,3,5-trihydroxybenzene) is reacted with ethyl acetoacetate.

Synthesis_Step1 Phloroglucinol Phloroglucinol Intermediate 5,7-Dihydroxy-4-methylcoumarin Phloroglucinol->Intermediate H₂SO₄ or other acid catalyst EAA Ethyl Acetoacetate EAA->Intermediate

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phloroglucinol (1 equivalent) in a minimal amount of a suitable solvent like ethanol.

  • Addition of Reagents: Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or another suitable acid catalyst (e.g., polyphosphoric acid) while cooling the flask in an ice bath to manage the exothermic reaction.[3]

  • Reaction Progression: Allow the mixture to stir at room temperature or with gentle heating (e.g., 60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The solid product will precipitate out.

  • Purification: Filter the crude product, wash thoroughly with water to remove any residual acid, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 5,7-dihydroxy-4-methylcoumarin.

Step 2: Regioselective Chlorination

The second step involves the chlorination of the synthesized 5,7-dihydroxy-4-methylcoumarin at the C3 position. The C3 position of the coumarin ring is nucleophilic and susceptible to electrophilic substitution.

Synthesis_Step2 StartingMaterial 5,7-Dihydroxy-4-methylcoumarin FinalProduct This compound StartingMaterial->FinalProduct N-Chlorosuccinimide (NCS) or SO₂Cl₂

Experimental Protocol:

  • Reaction Setup: Dissolve the 5,7-dihydroxy-4-methylcoumarin (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform in a flask protected from light.

  • Chlorinating Agent: Add N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final compound, this compound.

Structural Elucidation

The identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the C4-methyl group, and the hydroxyl protons. The disappearance of the C3-proton signal (typically around 6.0-6.5 ppm) compared to the precursor will be a key indicator of successful chlorination.

  • ¹³C NMR: The carbon NMR will confirm the presence of the 10 carbon atoms in the structure, with characteristic shifts for the carbonyl carbon, the olefinic carbons, and the aromatic carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition (C₁₀H₇ClO₄). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a definitive feature.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl (O-H) groups (broad, ~3200-3500 cm⁻¹), the lactone carbonyl (C=O) group (~1700-1740 cm⁻¹), and C=C bonds of the aromatic and pyrone rings.[8]

Hypothesized Biological Activity and Therapeutic Potential

The biological profile of this compound can be inferred from its structural components.

  • Antioxidant and Anti-inflammatory Activity: The 5,7-dihydroxy substitution pattern is a well-known feature of many natural flavonoids and coumarins with potent antioxidant properties.[4] These hydroxyl groups can act as hydrogen donors to scavenge free radicals. 5,7-dihydroxy-4-methylcoumarin itself is known to inhibit lipid peroxidation and myeloperoxidase activity.[4] It is highly probable that the target compound will retain this antioxidant capacity.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage Causes Neutralized Neutralized Species ROS->Neutralized Reacts with Coumarin 3-chloro-5,7-dihydroxy-4-methylcoumarin Coumarin->Neutralized Donates H⁺

  • Enzyme Inhibition: Many coumarins are known to be enzyme inhibitors. For instance, 5,7-dihydroxy-4-methylcoumarin inhibits rat lens aldose reductase and human carbonic anhydrases.[4] The introduction of a chloro group at the 3-position can enhance the lipophilicity and electrophilicity of the molecule, potentially leading to stronger or novel enzyme inhibitory activities.

  • Antimicrobial and Anticancer Potential: Halogenation of organic scaffolds is a common strategy in medicinal chemistry to enhance biological activity. Chlorinated coumarins have been reported to possess antibacterial and antifungal properties.[1] Furthermore, the coumarin scaffold is present in numerous anticancer agents.[2] The combination of the dihydroxy pattern and the C3-chloro substituent could lead to synergistic effects, resulting in significant antimicrobial or antiproliferative activity against cancer cell lines.[2]

Suggested Experimental Protocols for Activity Screening

To validate the hypothesized biological activities, the following in vitro assays are recommended:

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Ascorbic acid should be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Analysis: Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be used as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Suppliers of Starting Materials and Related Compounds

While this compound is not a stock chemical, its precursors and related analogues are commercially available from various suppliers, facilitating its synthesis and comparative studies.

  • 5,7-Dihydroxy-4-methylcoumarin: Cayman Chemical[4], LGC Standards[5]

  • 3-Chloro-7-hydroxy-4-methylcoumarin: Sigma-Aldrich[6]

  • General Coumarin Derivatives and Reagents: A wide range of coumarins and the necessary reagents for synthesis (phloroglucinol, ethyl acetoacetate, NCS) can be sourced from major chemical suppliers such as Sigma-Aldrich, TCI America, and Fisher Scientific.[9][10]

Conclusion

This compound represents an exciting, unexplored area within coumarin chemistry. This guide provides a comprehensive roadmap for its synthesis, characterization, and biological evaluation. Based on robust structure-activity relationship data from its close analogues, this novel compound is a promising candidate for investigation as a potential antioxidant, anti-inflammatory, antimicrobial, or anticancer agent. The protocols and hypotheses presented herein are intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this unique molecular scaffold.

References

  • Chemical-Suppliers.com. 3-Chloro-7-hydroxy-4-methyl coumarin | CAS 6174-86-3. [Link][10]
  • Al-Sehemi, A. G., & El-Gogary, T. M. (2013). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 6(4), 371-391. [Link]
  • World Journal of Pharmaceutical Science and Research. (2023).
  • Li, Y., et al. (2022). Synthesis, docking studies, biological activity of carbon monoxide release molecules based on coumarin derivatives. Frontiers in Chemistry, 10, 981693. [Link]
  • Kemija u industriji. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Kemija u industriji, 69(11-12), 625-638. [Link]
  • Rojas-Llanes, D., et al. (2021). Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity. RSC Advances, 11(50), 31368-31379. [Link][2]
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014).
  • Shams, H. Z., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 481-487. [Link]
  • PubChem. 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one. [Link][8]
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE)
  • The Pharma Innovation Journal. (2020). Synthesis, structure characterization and biological activity of new coumarin derivatives.
  • ResearchGate. (2020). Overview of Coumarins and its Derivatives: Synthesis and Biological Activity. [Link][3]

Sources

A Predictive and Methodological Guide to the Biological Activity of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The coumarin scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities. This guide focuses on the novel compound 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one , a molecule for which specific biological data is not yet prevalent in the public domain. Instead of a retrospective review, this document serves as a prospective, in-depth technical guide for researchers. By leveraging established structure-activity relationships (SAR) of the coumarin core and its substituents, we predict a high probability of significant antioxidant, anticancer, and anti-inflammatory properties. We provide a logical, self-validating research framework, complete with detailed experimental protocols, to systematically investigate and characterize the biological profile of this promising compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new coumarin derivatives.

Rationale and Predicted Biological Profile

The therapeutic potential of a novel compound can often be inferred from its constituent parts. The structure of this compound presents a compelling case for targeted biological investigation.

  • The Coumarin Core: This benzo-α-pyrone moiety is a privileged structure, known to be the foundation of compounds with anticoagulant, antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

  • 5,7-Dihydroxy Substitution: This pattern is a hallmark of potent antioxidant compounds, such as the flavonoids (e.g., chrysin, luteolin). The two hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, a key mechanism in mitigating oxidative stress. Hydroxylation, particularly at the C7 position, is strongly correlated with enhanced antioxidant and anti-inflammatory effects.

  • 3-Chloro Substitution: The introduction of a halogen at the C3 position is a critical modification. While hydroxyl groups contribute to antioxidant activity, electrophilic substitution at C3 can confer potent cytotoxic and anticancer properties. This is because the C3-C4 double bond is a Michael acceptor, and its reactivity, potentially enhanced by the electron-withdrawing chloro group, can lead to covalent modification of biological nucleophiles like cysteine residues in key enzymes or proteins, disrupting cancer cell function.

  • 4-Methyl Group: This substituent is common in many biologically active coumarins and can influence steric and electronic properties, modulating the compound's interaction with biological targets.

Based on this structural analysis, we hypothesize that this compound is a multifunctional agent. Its dihydroxy pattern suggests it will be a primary antioxidant, which in turn predicts potential as an anti-inflammatory agent. Concurrently, the 3-chloro group strongly points towards a potential role as a cytotoxic agent against cancer cells.

Proposed Research Workflow

To systematically validate the predicted activities, a multi-stage research plan is proposed. This workflow ensures that foundational data on safety and primary activity are established before proceeding to more complex mechanistic studies.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Mechanistic Elucidation Synthesis Synthesis & Purification Characterization Structural Verification (NMR, MS, Purity) Synthesis->Characterization Antioxidant Primary Screening: Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Cytotoxicity Secondary Screening: Cytotoxicity Assay (MTT) (Cancer vs. Normal Cells) Antioxidant->Cytotoxicity AntiInflammatory Secondary Screening: Anti-inflammatory Assay (NO Inhibition) Cytotoxicity->AntiInflammatory CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Enzyme Exploratory: Enzyme Inhibition AntiInflammatory->Enzyme Apoptosis Apoptosis Induction CellCycle->Apoptosis

Caption: Proposed workflow for characterizing the target compound.

Synthesis and Characterization

A prerequisite for any biological study is the unambiguous synthesis and characterization of the compound.

Plausible Synthetic Route
  • Pechmann Condensation: The core 5,7-dihydroxy-4-methylcoumarin can be synthesized via the Pechmann condensation of phloroglucinol with ethyl acetoacetate.[1][2][3] This acid-catalyzed reaction is a standard and efficient method for producing coumarins of this type.[2]

  • Chlorination: Subsequent chlorination at the C3 position can be achieved using a chlorinating agent such as N-Chlorosuccinimide (NCS).[4][5][6][7][8] NCS is a stable, solid reagent that serves as an effective source of electrophilic chlorine for electron-rich systems.[6]

Characterization

The identity and purity of the final product must be rigorously confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for biological assays.

Profiling Antioxidant Activity

Causality: The 5,7-dihydroxy configuration strongly suggests that the primary biological action of this molecule could be as a free radical scavenger. Oxidative stress is a root cause of cellular damage and is implicated in numerous pathologies, making this a critical first screen.

Detailed Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom and reduce the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol or DMSO.

    • Prepare serial dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Ascorbic acid or Trolox should be used as a positive control and prepared similarly.

  • Assay Procedure (96-well plate):

    • Add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the compound.

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[9][10]

  • Measurement & Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[11]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Antioxidant Activity

Summarize the results in a clear, comparative table.

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
This compoundExperimental ValueExperimental Value
Ascorbic Acid (Positive Control)Experimental ValueExperimental Value
Trolox (Positive Control)Experimental ValueExperimental Value

Investigating Anticancer Potential

Causality: The coumarin scaffold is prevalent in anticancer agents, and the 3-chloro group is predicted to enhance cytotoxicity. This assay is designed to quantify this effect and determine if it is selective for cancer cells over normal cells, a key hallmark of a therapeutic candidate.

Detailed Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product.[12][13][14]

  • Cell Culture:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Use a panel of cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) and a non-cancerous cell line (e.g., HEK-293 or primary fibroblasts) for comparison.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Add serial dilutions of the compound to the wells (final concentrations typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO only) and an untreated control.

    • Incubate the cells with the compound for 48 or 72 hours.[15]

  • MTT Addition and Measurement:

    • Remove the treatment media and add 100 µL of fresh serum-free media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Determine the IC₅₀ value (concentration that inhibits 50% of cell growth) for each cell line.

Data Presentation: Cytotoxicity Profile
Cell LineTypeIC₅₀ (µM) after 72h
MCF-7Breast CancerExperimental Value
HCT-116Colon CancerExperimental Value
A549Lung CancerExperimental Value
HEK-293Normal KidneyExperimental Value
DoxorubicinPositive ControlExperimental Value
Proposed Mechanistic Studies for Anticancer Activity

If significant and selective cytotoxicity is observed, the next logical step is to determine the mechanism of cell death.

G cluster_0 Cell Cycle Analysis G0G1 G0/G1 Phase (Growth) S S Phase (DNA Synthesis) G0G1->S G2M G2/M Phase (Mitosis Prep) S->G2M G2M->G0G1 Arrest Compound-induced Arrest? Arrest->G2M

Caption: Cell cycle phases that can be analyzed by flow cytometry.

  • Cell Cycle Analysis: Treatment of cancer cells with the compound followed by propidium iodide (PI) staining and flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), preventing cell division.[16][17][18]

  • Apoptosis Induction: To determine if the compound induces programmed cell death, an Annexin V/PI dual staining assay can be performed.[19][20][21][22][23] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane, an early marker of apoptosis.[22]

G Healthy Healthy Cell (Annexin V-, PI-) Early Early Apoptosis (Annexin V+, PI-) Healthy->Early Late Late Apoptosis/Necrosis (Annexin V+, PI+) Early->Late Compound Test Compound Compound->Healthy

Caption: Apoptosis stages detected by Annexin V/PI staining.

Assessing Anti-inflammatory Effects

Causality: Chronic inflammation is often driven by oxidative stress. Macrophages activated by inflammatory stimuli (like lipopolysaccharide, LPS) produce high levels of nitric oxide (NO), a key inflammatory mediator. A potent antioxidant is likely to inhibit this process.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[24][25][26]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce inflammation. Include wells with cells only (negative control) and cells with LPS only (positive control).

    • Incubate for another 24 hours.[25][27]

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[25]

    • Incubate at room temperature for 10-15 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-only control. Calculate the IC₅₀ value.

    • Self-Validation: It is critical to run a parallel MTT assay on the treated cells to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply due to cytotoxicity.[25]

Exploratory Enzyme Inhibition Screening

Causality: The coumarin scaffold is known to interact with a wide variety of enzymes. An exploratory screen against well-characterized enzymes for which coumarins are known inhibitors can reveal novel mechanisms of action.

Example Protocol: Carbonic Anhydrase (CA) Inhibition Assay

Carbonic anhydrases are zinc metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications.[28] Many CA assays utilize the esterase activity of the enzyme.

  • Principle: The assay measures the ability of CA to hydrolyze a substrate like p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[29]

  • Procedure Outline:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the CA enzyme solution.[29][30]

    • Allow a pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the enzyme.[29]

    • Initiate the reaction by adding the p-NPA substrate.

    • Immediately measure the increase in absorbance in kinetic mode.

    • Calculate the rate of reaction and the percent inhibition relative to a control without the inhibitor. Determine the IC₅₀ value. Acetazolamide is used as a standard inhibitor.[30]

Conclusion

While this compound remains to be fully characterized, a thorough analysis of its chemical structure provides a strong, scientifically-grounded rationale for its investigation as a potent antioxidant, anticancer, and anti-inflammatory agent. The dihydroxy substitution pattern predicts significant radical scavenging ability, while the 3-chloro group suggests potential for selective cytotoxicity against cancer cells. The comprehensive research framework outlined in this guide, from initial screening assays to deeper mechanistic studies, provides a robust and logical pathway for elucidating the full biological and therapeutic potential of this novel coumarin derivative.

References

A comprehensive list of references supporting the protocols and claims in this guide can be provided upon request, including clickable URLs for verification.

Sources

An In-Depth Technical Guide to the Potential Mechanism of Action of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] This technical guide delineates a hypothesized mechanism of action for the novel coumarin derivative, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one, based on a comprehensive analysis of its structural components. We postulate a multi-faceted mechanism, integrating the antioxidant and enzyme-inhibitory properties conferred by the 5,7-dihydroxy-4-methylcoumarin core with the enhanced cytotoxic and targeted reactivity potential introduced by the 3-chloro substitution. This document provides a theoretical framework and detailed experimental protocols to facilitate the empirical validation of these hypotheses, aiming to accelerate the research and development of this promising compound.

Introduction: Deconstructing the Pharmacophore

The biological activity of coumarin derivatives is intricately linked to their substitution patterns.[1] The subject of this guide, this compound, possesses a unique combination of functional groups, each expected to contribute to its overall pharmacological profile. Our analysis is therefore predicated on the distinct and synergistic effects of these substituents.

  • The 5,7-Dihydroxycoumarin Backbone: This substitution pattern is renowned for its potent antioxidant and anti-inflammatory properties.[2] The meta-positioning of the hydroxyl groups is particularly effective for ferrous ion chelation, a key mechanism in mitigating oxidative stress.[2] Furthermore, these hydroxyl groups can act as hydrogen donors to scavenge free radicals.[3][4]

  • The 4-Methyl Group: The presence of a methyl group at the C-4 position is known to influence the lipophilicity and metabolic stability of the coumarin ring. It can also contribute to the antioxidant activity of the molecule.[3][5]

  • The 3-Chloro Substituent: Halogenation, particularly at the C3 position, can significantly modulate the biological activity of coumarins. The introduction of a chlorine atom, an electron-withdrawing group, can enhance the molecule's lipophilicity, thereby potentially increasing its ability to penetrate cellular membranes.[1] This substitution has also been associated with enhanced cytotoxic and enzyme-inhibitory effects.[1][6]

Postulated Mechanisms of Action

Based on the structure-activity relationships of related compounds, we propose that this compound exerts its biological effects through the following interconnected mechanisms:

Broad-Spectrum Antioxidant Activity

The 5,7-dihydroxy substitution pattern is a strong indicator of antioxidant potential. We hypothesize a dual-pronged antioxidant mechanism:

  • Direct Radical Scavenging: The phenolic hydroxyl groups at positions 5 and 7 can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus terminating damaging free-radical chain reactions.[3][4]

  • Metal Ion Chelation: The dihydroxy arrangement can chelate pro-oxidant metal ions like Fe²⁺, preventing their participation in the Fenton reaction, a major source of hydroxyl radicals.[2]

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. Dihydroxycoumarins are known to interfere with pro-inflammatory signaling cascades.[2]

  • Inhibition of NF-κB and MAPK Pathways: We propose that the compound can inhibit the activation of key inflammatory transcription factors and signaling kinases, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[2][7] This would lead to a downstream reduction in the expression of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.

Targeted Enzyme Inhibition

The coumarin scaffold is a known inhibitor of various enzymes.[1] The 3-chloro substituent may enhance this inhibitory potential.

  • Carbonic Anhydrase Inhibition: 5,7-Dihydroxy-4-methylcoumarin is a known inhibitor of carbonic anhydrases (CAs), particularly isoforms IX and XII which are implicated in cancer.[8]

  • Serine Protease Inhibition: 3-chloroisocoumarins have been identified as mechanism-based inhibitors of serine proteases.[3] The electrophilic nature of the C3-C4 double bond, enhanced by the chloro-substituent, could make the compound susceptible to nucleophilic attack by the active site serine residue of these enzymes.

Anticancer Activity

The culmination of the aforementioned mechanisms likely contributes to a potent anticancer effect.

  • Induction of Apoptosis: By inducing oxidative stress through ROS generation and disrupting key cellular signaling pathways, the compound may trigger programmed cell death (apoptosis) in cancer cells.[1][9]

  • Cell Cycle Arrest: Coumarin derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[1]

Proposed Signaling and Mechanistic Pathways

To visually represent the hypothesized mechanisms, the following diagrams are provided:

G cluster_antioxidant Antioxidant Mechanisms ROS Reactive Oxygen Species Scavenging Radical Scavenging ROS->Scavenging Metal_Ions Pro-oxidant Metal Ions (Fe2+) Chelation Metal Ion Chelation Metal_Ions->Chelation Compound 3-chloro-5,7-dihydroxy- 4-methyl-2H-chromen-2-one Compound->Scavenging Compound->Chelation Oxidative_Stress Reduced Oxidative Stress Scavenging->Oxidative_Stress Chelation->Oxidative_Stress G cluster_inflammation Anti-inflammatory Signaling Compound 3-chloro-5,7-dihydroxy- 4-methyl-2H-chromen-2-one NFkB NF-κB Pathway Compound->NFkB Inhibits MAPK MAPK Pathway Compound->MAPK Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, Cytokines) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators

Caption: Postulated Anti-inflammatory Signaling Pathway.

Experimental Validation Protocols

To empirically test the proposed mechanisms of action, a series of in vitro assays are recommended.

Antioxidant Activity Assays
AssayPrincipleExperimental Outline
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change. [10]1. Prepare various concentrations of the test compound. 2. Mix with a methanolic solution of DPPH. 3. Incubate in the dark. 4. Measure the absorbance at 517 nm. 5. Calculate the percentage of radical scavenging activity.
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product.1. Prepare a FRAP reagent containing TPTZ, FeCl₃, and acetate buffer. 2. Mix the test compound with the FRAP reagent. 3. Incubate at 37°C. 4. Measure the absorbance at 593 nm. 5. Quantify the antioxidant capacity against a standard curve of FeSO₄.
Enzyme Inhibition Assays
AssayPrincipleExperimental Outline
Carbonic Anhydrase (CA) Inhibition Assay Measures the inhibition of the CA-catalyzed hydration of CO₂ or hydrolysis of an ester substrate. [11]1. Pre-incubate purified CA isoenzymes with various concentrations of the test compound. 2. Initiate the reaction by adding a suitable substrate (e.g., 4-nitrophenyl acetate). 3. Monitor the formation of the product spectrophotometrically. 4. Calculate the IC₅₀ value.
Serine Protease Inhibition Assay Measures the inhibition of a serine protease (e.g., trypsin, elastase) using a chromogenic or fluorogenic substrate. [3]1. Pre-incubate the serine protease with the test compound. 2. Add a specific chromogenic substrate for the enzyme. 3. Monitor the release of the chromophore over time. 4. Determine the inhibitory kinetics and IC₅₀ value.
Cell-Based Assays for Anticancer Activity
AssayPrincipleExperimental Outline
MTT Cytotoxicity Assay Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [9]1. Seed cancer cell lines in a 96-well plate. 2. Treat with a range of concentrations of the test compound for 24-72 hours. 3. Add MTT solution and incubate. 4. Solubilize the formazan crystals. 5. Measure the absorbance at ~570 nm. 6. Calculate the IC₅₀ value.
Annexin V/Propidium Iodide Apoptosis Assay Differentiates between viable, apoptotic, and necrotic cells by flow cytometry based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide by non-viable cells.1. Treat cancer cells with the test compound. 2. Stain the cells with FITC-conjugated Annexin V and propidium iodide. 3. Analyze the cell populations by flow cytometry. 4. Quantify the percentage of apoptotic cells.
Cell Cycle Analysis Quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.1. Treat cells with the test compound. 2. Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide). 3. Analyze the DNA content of individual cells by flow cytometry. 4. Determine the percentage of cells in each phase of the cell cycle.

In Silico Modeling and Docking

To further refine the understanding of the compound's mechanism of action, computational approaches are invaluable.

G cluster_docking Molecular Docking Workflow Compound_3D Generate 3D structure of 3-chloro-5,7-dihydroxy- 4-methyl-2H-chromen-2-one Docking Perform Molecular Docking Compound_3D->Docking Target_Protein Select Target Protein (e.g., Carbonic Anhydrase IX) Target_Protein->Docking Binding_Analysis Analyze Binding Pose and Interactions Docking->Binding_Analysis SAR Inform Structure-Activity Relationship (SAR) Studies Binding_Analysis->SAR

Caption: Workflow for Molecular Docking Studies.

Molecular docking studies can predict the binding affinity and orientation of the compound within the active site of putative target enzymes. This can provide insights into the specific molecular interactions that drive inhibition and guide the design of more potent analogs.

Conclusion and Future Directions

The structural features of this compound suggest a compelling and multifaceted potential mechanism of action, encompassing antioxidant, anti-inflammatory, enzyme-inhibitory, and anticancer activities. The proposed experimental workflows provide a clear path for the systematic validation of these hypotheses. Future research should focus on in vivo studies to assess the compound's pharmacokinetic profile and therapeutic efficacy in relevant disease models. Furthermore, structure-activity relationship (SAR) studies, guided by the insights gained from both in vitro and in silico investigations, will be crucial for optimizing the potency and selectivity of this promising coumarin scaffold.

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors. Biochemistry, 24(25), 7200–7213.
  • Iovine, V., Benni, I., & D'Auria, M. (2022).
  • Rehman, A. U., Magsi, S., Abbasi, M. A., Rasool, S., Nafeesa, K., Shahid, M., & Ahmad, I. (2014). Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. Medicinal chemistry research, 23(1), 335–342.
  • Khan, I., & Ali, A. (2018). Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer's disease. Chemistry Central Journal, 12(1), 1-25.
  • Carrasco-Carballo, A., García-Pérez, A. D. J., Varela-M, E., Guerrero-Álvarez, J., & Sandoval-Ramírez, J. (2022). In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. Molecules, 27(11), 3634.
  • Musa, M. A., Khan, S., Al-Omair, M. A., & Shaik, A. S. (2015). In vitro evaluation of 3-arylcoumarin derivatives in A549 cell line. Anticancer research, 35(2), 859–868.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 13(10), 13173–13182.
  • Quantum University. (2012). In vitro Evaluation (Antioxidant Activity) of coumarin derivatives.
  • Perez-Cruz, C., Moncada-Basualto, M., & Olea-Azar, C. (2013). Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity. Molecules, 18(7), 7795–7808.
  • Miri, R., Nejati, M., & Razzaghi-asl, N. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical biology, 53(11), 1656–1662.
  • Patel, R. M., & Patel, N. J. (2011). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods.
  • Lee, Y. R., Kim, J. H., & Yoon, J. W. (2024). 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety. Cosmetics, 11(2), 43.
  • Arshad, N., Alsalme, A., & Al-Ghamdi, A. A. (2019). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 55.
  • Singh, S., & Singh, J. (2023). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors. Pharmaceuticals, 16(1), 127.
  • Yao, H., Wang, C., & Li, Z. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 14, 1149715.
  • Borges, W. S., da Silva, A. C. G., & de Oliveira, L. G. (2020). Synthesis of Coumarin Derivatives as Versatile Scaffolds for GSK-3β Enzyme Inhibition. Letters in Drug Design & Discovery, 17(2), 221-230.
  • Knez, D., Cik, M., & Tomin, M. (2021). Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. International Journal of Molecular Sciences, 22(23), 12792.
  • González-Delgado, S., & García-Pérez, A. D. J. (2023).
  • Park, S., & Lee, J. (2025). 5,7-Dihydroxy-4-Methylcoumarin enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway. Journal of Nutritional Biochemistry, 137, 109789.
  • de Oliveira, G. G., & de Fátima, Â. (2023). Novel Coumarin–Nucleobase Hybrids with Potential Anticancer Activity: Synthesis, In Vitro Cell-Based Evaluation, and Molecular Docking. Molecules, 28(15), 5708.
  • Wang, J., Zhang, Y., & Liu, Y. (2017). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. Acta pharmaceutica Sinica. B, 7(4), 487–494.
  • ResearchGate. (2025). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents.
  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (2021). Molecules, 26(19), 5944.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2018). Synthesis, antitumor activity evaluation, and DNA-binding study of coumarin-based agents. Archiv der Pharmazie, 351(1), e1700199.
  • Mojzych, M., & Karczmarzyk, Z. (2023). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules, 28(13), 5035.
  • PubChem. (n.d.). 5,7-Dihydroxy-4-methylcoumarin.
  • ResearchGate. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns.
  • ResearchGate. (2025). Synthesis and antioxidant activity of selected 4-methylcoumarins.
  • ResearchGate. (2025). 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety.

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Coumarin Scaffold

The coumarin, or 2H-chromen-2-one, framework is a privileged scaffold in the realms of medicinal chemistry, materials science, and natural products chemistry.[1][2][3] These benzopyranone structures are renowned for their wide spectrum of biological activities, including anticoagulant, anticancer, anti-HIV, antibacterial, and antioxidant properties.[2][4][5][6] The 4-methylcoumarin subfamily, in particular, serves as a versatile platform for the development of novel therapeutic agents and fluorescent probes.[1][7][8]

This guide provides an in-depth, research-level exploration of the synthesis of a specific, highly functionalized coumarin: 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one . We will deconstruct the synthetic strategy, elucidate the underlying reaction mechanisms, provide detailed experimental protocols, and discuss methods for characterization and further derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable molecular architecture.

Section 1: Strategic Deconstruction - A Retrosynthetic Approach

To logically devise a synthetic plan, we first perform a retrosynthetic analysis of the target molecule. The structure presents two key challenges: the formation of the core coumarin ring and the regioselective installation of a chlorine atom at the C3 position.

A logical disconnection strategy points to a two-step sequence:

  • C-Cl Bond Disconnection: The chloro-substituent at the C3 position can be installed via an electrophilic chlorination of the pre-formed coumarin ring. This positions 5,7-dihydroxy-4-methyl-2H-chromen-2-one as our key intermediate.

  • Coumarin Ring Disconnection: The coumarin ring itself is classically formed via the Pechmann condensation.[9][10][11] This powerful reaction disconnects the heterocyclic ring into a highly activated phenol (phloroglucinol) and a β-ketoester (ethyl acetoacetate).

This analysis provides a clear and efficient forward-synthetic roadmap, which we will now explore in detail.

G Target This compound Intermediate 5,7-Dihydroxy-4-methyl-2H-chromen-2-one Target->Intermediate Retrosynthesis Step 1: Electrophilic Chlorination Precursors Phloroglucinol + Ethyl Acetoacetate Intermediate->Precursors Retrosynthesis Step 2: Pechmann Condensation

Caption: Retrosynthetic analysis of the target molecule.

Section 2: Building the Core: The Pechmann Condensation

The Pechmann condensation is the cornerstone reaction for the synthesis of most coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[10][11][12]

Mechanism of Action: A Tale of Two Reactions

The reaction proceeds through a sequence of acid-catalyzed steps. While several pathways have been debated, the most widely accepted mechanism involves:[9][13][14][15]

  • Transesterification: The strong acid catalyst protonates the carbonyl of the β-ketoester (ethyl acetoacetate), activating it. The phenol (phloroglucinol) then acts as a nucleophile, attacking the ester carbonyl to form a new phenyl ester intermediate after the loss of ethanol.

  • Intramolecular Electrophilic Aromatic Substitution (EAS): The catalyst then protonates the ketone carbonyl of the intermediate. This activates the β-carbon for an intramolecular Friedel-Crafts-type acylation. One of the highly activated ortho positions of the phloroglucinol ring attacks this electrophilic center, forming a new six-membered ring.

  • Dehydration: A final dehydration step, driven by the formation of a conjugated system, eliminates a molecule of water to yield the final aromatic coumarin product.

G cluster_0 Pechmann Condensation Workflow Start Phloroglucinol + Ethyl Acetoacetate Catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) Start->Catalyst Step1 Transesterification Catalyst->Step1 Step2 Intramolecular EAS (Ring Closure) Step1->Step2 Step3 Dehydration Step2->Step3 Product 5,7-Dihydroxy-4-methyl- 2H-chromen-2-one Step3->Product

Caption: Workflow for the Pechmann Condensation.

Experimental Protocol: Synthesis of 5,7-Dihydroxy-4-methyl-2H-chromen-2-one

This protocol describes a standard laboratory procedure using concentrated sulfuric acid. Modern, greener alternatives are presented in the subsequent table for comparison.

Materials:

  • Phloroglucinol (1,3,5-trihydroxybenzene)

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (e.g., 10 mL) and cool the flask in an ice bath to 0-5 °C.

  • Addition of Reactants: To the cold, stirring acid, slowly and portion-wise add phloroglucinol (1.0 eq). Allow it to dissolve completely.

  • Following the dissolution of the phenol, add ethyl acetoacetate (1.05 eq) dropwise via a dropping funnel, ensuring the temperature does not rise above 10 °C.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the viscous reaction mixture onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 5,7-dihydroxy-4-methyl-2H-chromen-2-one as a solid.

Comparison of Catalytic Systems

While sulfuric acid is effective, its corrosive nature and the generation of acidic waste have prompted the development of alternative methods.

Catalyst SystemConditionsAdvantagesDisadvantagesYield Range
Conc. H₂SO₄ 0 °C to RT, 12-24 hInexpensive, widely availableCorrosive, large waste volume, long reaction time[7]Good to Excellent
Amberlyst-15 Toluene, RefluxReusable solid acid catalyst, easier work-upRequires solvent, elevated temperaturesGood
Sulfated Zirconia Solvent-free, 150-170 °CHigh activity, reusable, solvent-freeRequires high temperaturesExcellent[7]
InCl₃ / Ball Milling Solvent-free, RT, <1 hRapid, room temp, eco-friendly, low catalyst loading[1][16]Requires specialized equipmentGood to Excellent[1][16]
Microwave Irradiation Solvent-free, 100-150 °C, <30 minExtremely rapid, high yields, energy efficientRequires microwave reactorExcellent[7][17]

Section 3: Regioselective Functionalization: Chlorination at C3

With the coumarin core in hand, the next critical step is the regioselective introduction of a chlorine atom at the C3 position. The electronic nature of the coumarin ring dictates the site of electrophilic attack. The C3 position is part of an enol-like system within the α,β-unsaturated lactone, making it nucleophilic and susceptible to attack by electrophiles.

Chlorinating Agents and Mechanism

Several reagents can achieve this transformation. The choice often depends on substrate tolerance, desired reactivity, and laboratory safety considerations.

  • Sulfuryl Chloride (SO₂Cl₂): A powerful and common chlorinating agent. The reaction likely proceeds via a radical or an electrophilic mechanism, where SO₂Cl₂ acts as a source of electrophilic chlorine. Distillation before use is often recommended to remove impurities.[18]

  • N-Chlorosuccinimide (NCS): A milder and safer alternative to SO₂Cl₂. It is an excellent source of electrophilic chlorine (Cl⁺) and is widely used for the chlorination of activated aromatic and heterocyclic systems.[19]

  • Copper(II) Chloride (CuCl₂): A modern, photocatalytic method involves using CuCl₂ under visible light. This approach leverages a Ligand-to-Metal Charge Transfer (LMCT) to generate a chlorine radical, which then selectively chlorinates the C3 position. This method is notable for its efficiency and use of an inexpensive, earth-abundant metal.[20]

The general mechanism involves the attack of the electron-rich C3 position on the chlorine electrophile (Cl⁺ or its equivalent), followed by deprotonation to restore the aromaticity of the pyrone ring system.

G cluster_1 C3-Chlorination Workflow Start 5,7-Dihydroxy-4-methyl- 2H-chromen-2-one Reagent Chlorinating Agent (e.g., NCS, SO₂Cl₂) Start->Reagent Solvent Solvent (e.g., Acetonitrile, DMF) Start->Solvent Reaction Electrophilic Substitution at C3 Reagent->Reaction Solvent->Reaction Product 3-Chloro-5,7-dihydroxy-4-methyl- 2H-chromen-2-one Reaction->Product

Sources

Introduction: The Significance of Dihydroxy-4-Methylcoumarins

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Natural Occurrence of Dihydroxy-4-Methylcoumarins

Coumarins represent a vast and important class of benzopyran-2-one containing secondary metabolites found throughout the plant kingdom.[1] Their diverse pharmacological properties, ranging from anticoagulant to anticancer and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry and drug development.[1][2] Within this family, dihydroxy-4-methylcoumarins are of particular interest due to the profound influence of their hydroxylation patterns on their bioactivity. The position of the two hydroxyl groups on the benzopyran-2-one core dictates the molecule's antioxidant potential, receptor-binding affinity, and overall pharmacological profile.[3][4]

This technical guide provides a comprehensive overview of the principal, naturally occurring dihydroxy-4-methylcoumarin isomers: 5,7-, 6,7-, and 7,8-dihydroxy-4-methylcoumarin. We will delve into their known natural sources, biosynthetic origins, comparative biological activities, and the key methodologies employed for their isolation and characterization, providing researchers and drug development professionals with a foundational understanding of these promising natural products.

Key Isomers: Natural Sources and Distribution

The specific substitution pattern of hydroxyl groups on the 4-methylcoumarin framework gives rise to distinct isomers, each with a unique profile of natural occurrence. While hundreds of coumarin derivatives have been identified, the distribution of these specific dihydroxy-4-methyl analogs is relatively specialized.[5]

IsomerCommon Name(s)Known Natural SourcesReference(s)
5,7-Dihydroxy-4-methylcoumarin -Tagetes lucida (Mexican Tarragon), Eranthis longistipitata[6][7]
6,7-Dihydroxy-4-methylcoumarin 4-MethylesculetinPeels of Aesculus hippocastanum L. (Horse Chestnut)[5]
7,8-Dihydroxy-4-methylcoumarin 4-MethyldaphnetinIdentified as a key synthetic precursor; natural occurrence less documented but its parent, daphnetin, is known.[8][9]

Biosynthesis: The Phenylpropanoid Pathway Origin

The biosynthesis of coumarins in plants is rooted in the general phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into a wide array of phenolic compounds.[10] This foundational pathway is critical for the production of lignins, flavonoids, and, pertinent to this guide, the coumarin scaffold.

The core steps leading to the coumarin nucleus are as follows:

  • Deamination of Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.[10]

  • Hydroxylation of Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H) then introduces a hydroxyl group to yield p-coumaric acid.[10]

  • Ortho-Hydroxylation and Lactonization: A crucial branching point towards coumarins involves the ortho-hydroxylation of the cinnamic acid derivative, often at the 2'-position. This step is typically catalyzed by a specific hydroxylase (e.g., p-coumaroyl CoA 2'-hydroxylase). Following this hydroxylation, the molecule undergoes a trans-cis isomerization of the side-chain double bond, which facilitates spontaneous or enzyme-mediated lactonization (ring closure) to form the characteristic benzopyran-2-one core of coumarin.[10]

Further modifications, such as additional hydroxylations and methylations, are required to produce the specific dihydroxy-4-methylcoumarin isomers. These final tailoring steps are catalyzed by specific and often species-dependent enzymes (e.g., cytochrome P450 monooxygenases, methyltransferases), leading to the structural diversity observed in nature.

Coumarin Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin_branch Coumarin Branch Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL oHydroxy ortho-Hydroxylated Cinnamic Acid Derivative pCoumaroylCoA->oHydroxy C2'H CoumarinCore Coumarin Scaffold oHydroxy->CoumarinCore Isomerization & Lactonization DihydroxyCoumarin Dihydroxy-4-Methylcoumarins CoumarinCore->DihydroxyCoumarin Tailoring Enzymes (Hydroxylases, etc.) Melanogenesis Signaling cluster_pathways Intracellular Signaling D4MC 5,7-Dihydroxy- 4-methylcoumarin PKA PKA Pathway D4MC->PKA Activates PI3K_AKT PI3K/AKT Pathway D4MC->PI3K_AKT Inhibits CREB CREB PKA->CREB Phosphorylates MITF MITF (Master Regulator) PI3K_AKT->MITF Inhibits CREB->MITF Upregulates Transcription TYR Tyrosinase & Melanogenic Enzymes MITF->TYR Upregulates Transcription Melanin Melanin Synthesis TYR->Melanin

Figure 2: Modulation of melanogenesis signaling by 5,7-dihydroxy-4-methylcoumarin.

Methodologies for Isolation and Characterization

The study of naturally occurring coumarins requires robust methodologies for their extraction, purification, and structural elucidation. While specific protocols must be optimized for the plant matrix, a generalized workflow provides a solid foundation for researchers.

Experimental Protocol: Generalized Isolation of Dihydroxy-4-Methylcoumarins

This protocol represents a composite of standard phytochemical techniques. The choice of solvent and chromatographic conditions is critical and should be guided by the polarity of the target isomer.

  • Plant Material Preparation:

    • Rationale: Proper preparation is essential to maximize surface area for extraction and to inactivate degradative enzymes.

    • Procedure: Collect fresh plant material (e.g., peels, leaves). [5]Air-dry the material in the shade or use a lyophilizer to prevent thermal degradation of phenolics. Once dried, grind the material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Rationale: The solvent system is chosen based on the polarity of coumarins. A sequential extraction with solvents of increasing polarity can effectively fractionate the crude extract.

    • Procedure: a. Perform an initial maceration or Soxhlet extraction of the dried powder with a non-polar solvent like n-hexane to remove lipids and chlorophyll. Discard the hexane extract. b. Extract the defatted plant material with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, which are effective at solubilizing coumarins. [5]Repeat this extraction 3-4 times to ensure exhaustive recovery. c. Combine the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.

  • Chromatographic Purification:

    • Rationale: Crude extracts are complex mixtures. Multi-step chromatography is required to isolate the target compound to a high degree of purity.

    • Procedure: a. Column Chromatography (CC): Subject the crude extract to silica gel column chromatography. [11]Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc 9:1 -> 1:1 -> pure EtOAc). b. Fraction Monitoring: Collect fractions and monitor them using Thin-Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm). Pool fractions that show similar TLC profiles and a prominent spot corresponding to the expected Rf value of a dihydroxycoumarin. c. Preparative TLC or HPLC: For final purification, subject the enriched fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC) using an appropriate stationary phase (e.g., C18 for reverse-phase) and mobile phase.

  • Structural Characterization:

    • Rationale: A combination of spectroscopic techniques is necessary to unambiguously determine the chemical structure of the isolated compound.

    • Procedure: a. Mass Spectrometry (MS): Determine the molecular weight and elemental formula. [11] b. UV-Vis Spectroscopy: Observe the characteristic absorption maxima for the coumarin chromophore. [11] c. Infrared (IR) Spectroscopy: Identify key functional groups, such as hydroxyl (-OH) and lactone carbonyl (C=O) stretches. [11] d. Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure, including the precise positions of the hydroxyl and methyl groups on the coumarin core. [11]

Isolation Workflow Plant 1. Plant Material (Dried, Powdered) Defat 2a. Defatting (n-Hexane) Plant->Defat Extract 2b. Extraction (Ethyl Acetate) Defat->Extract Concentrate 2c. Concentration (Rotary Evaporator) Extract->Concentrate Crude Crude Extract Concentrate->Crude Column 3a. Silica Gel Column Chromatography Crude->Column Monitor 3b. TLC Monitoring Column->Monitor Fractions Enriched Fractions Monitor->Fractions Purify 3c. Preparative HPLC/TLC Fractions->Purify Pure Pure Compound Purify->Pure Characterize 4. Structural Characterization (MS, NMR, IR, UV) Pure->Characterize

Figure 3: General experimental workflow for the isolation of dihydroxy-4-methylcoumarins.

Conclusion and Future Directions

The naturally occurring dihydroxy-4-methylcoumarins are a compelling subgroup of phenolic compounds with distinct and potent biological activities dictated by their hydroxylation patterns. While sources for isomers like 5,7- and 6,7-dihydroxy-4-methylcoumarin have been identified, further phytochemical screening of diverse plant species is likely to uncover new sources and potentially novel isomers. A deeper understanding of the specific "tailoring" enzymes in their biosynthetic pathways could enable metabolic engineering approaches for enhanced production. For drug development professionals, the structure-activity relationships highlighted in this guide—particularly the potent antioxidant and neuroprotective effects of ortho-dihydroxycoumarins and the unique signaling modulation by the 5,7-dihydroxy isomer—provide a rational basis for the design of novel therapeutic agents targeting oxidative stress, inflammation, neurodegeneration, and pigmentation disorders.

References

  • BioCrick. (n.d.). 6,7-Dihydroxy-4-Methylcoumarin | CAS:529-84-0.
  • Nikolova, I., et al. (2010). Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect. PubMed.
  • MySkinRecipes. (n.d.). 5,7-Dihydroxy-4-methylcoumarin.
  • Tyagi, B., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. ScienceDirect.
  • MDPI. (2024). 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety.
  • Jin, X., et al. (2015). 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression. PubMed.
  • MDPI. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.
  • Sun, T., et al. (2025). 5,7-Dihydroxy-4-Methylcoumarin enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway. PubMed.
  • Pedersen, J. Z., et al. (2007). Antioxidant activity of 4-methylcoumarins. Oxford Academic.
  • ResearchGate. (2025). 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety.
  • ResearchGate. (n.d.). Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2).
  • Fisher Scientific. (n.d.). 7,8-Dihydroxy-4-methylcoumarin, 97%.
  • Amerigo Scientific. (n.d.). 7,8-Dihydroxy-4-methylcoumarin (97%).
  • Saso, L., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. PubMed.
  • ResearchGate. (n.d.). Chemical structure of 6,7-dihydroxy-4-methylcoumarin.
  • ResearchGate. (2023). ISOLATION AND CHARACTERIZATION OF THREE NEW COUMARIN DERIVATIVES AND A STEROIDAL GLUCOSIDE FROM THE PLANT OF CUSCUTA REFLEXA.
  • Oriental Journal of Chemistry. (2022). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin.

Sources

Spectroscopic Characterization of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic coumarin derivative, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established principles and data from closely related analogues.

Molecular Structure and Significance

Coumarins represent a significant class of naturally occurring and synthetic heterocyclic compounds, widely recognized for their diverse pharmacological properties.[1][2] The title compound, this compound, is a substituted benzopyrone. The specific substitutions, including a chlorine atom at the 3-position, hydroxyl groups at the 5- and 7-positions, and a methyl group at the 4-position, are expected to significantly influence its biological activity and spectroscopic characteristics. Understanding its spectral fingerprint is crucial for its identification, purity assessment, and further investigation in medicinal chemistry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For complex coumarin derivatives, 2D NMR techniques are often essential for unambiguous signal assignments.[3]

¹H NMR Data (Predicted)

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ would likely exhibit the following signals. The chemical shifts are predicted based on known data for similar coumarin structures.[4][5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1H7-OH
~10.2Singlet1H5-OH
~6.8Doublet1HH-6
~6.7Doublet1HH-8
~2.4Singlet3H4-CH₃

Causality behind Experimental Choices: DMSO-d₆ is a common solvent for NMR analysis of coumarin derivatives due to its excellent dissolving power for a wide range of organic compounds.[3] Tetramethylsilane (TMS) is typically used as an internal standard for referencing spectra to 0.00 ppm.[3]

¹³C NMR Data (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be valuable in differentiating between CH, CH₂, and CH₃ groups.[3] The expected chemical shifts are based on data from related coumarin derivatives.[4][6]

Chemical Shift (δ, ppm)Carbon Assignment
~162C-2
~160C-7
~158C-5
~155C-8a
~153C-4
~113C-3
~110C-4a
~103C-6
~98C-8
~164-CH₃
Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[3][7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • 1D NMR Acquisition (¹H and ¹³C):

    • Record the spectra on a 400 MHz or 500 MHz NMR spectrometer.

    • For ¹H NMR, use a standard one-pulse sequence. Typically, 16-64 scans are sufficient depending on the concentration.

    • For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (COSY and HSQC/HMBC):

    • For unambiguous assignments, especially in complex regions of the spectrum, 2D NMR experiments are recommended.

    • A COSY (Correlation Spectroscopy) experiment will help identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to determine one-bond and multiple-bond correlations between protons and carbons, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve tms Add TMS (Internal Standard) dissolve->tms transfer Transfer to NMR Tube tms->transfer oneD 1D NMR (¹H, ¹³C, DEPT) transfer->oneD Standard Analysis twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD For Complex Structures process Process Spectra (FT, Phasing, Baseline Correction) oneD->process twoD->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: General workflow for NMR analysis of coumarin derivatives.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Characteristic IR Absorption Bands (Predicted)

The predicted IR absorption bands are based on typical frequencies for substituted coumarins and phenolic compounds.[8][9]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200O-H stretchingPhenolic -OH
~1720C=O stretchingα,β-Unsaturated lactone
1620-1580C=C stretchingAromatic ring
~1375O-H bendingPhenolic -OH
~1280C-O stretchingPhenolic -OH
~1100C-O-C stretchingEther-like linkage in lactone
~750C-Cl stretchingChloro group

Expert Insight: The broadness of the O-H stretching band can indicate the extent of hydrogen bonding in the sample.

Experimental Protocol for FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.[10]

  • Sample Preparation: No specific sample preparation is typically required for ATR-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR cell.

    • Place the sample on the ATR crystal, ensuring good contact.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000–650 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure. Electron ionization (EI) is a common technique used for the analysis of coumarin derivatives.[1][11]

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

  • Molecular Formula: C₁₀H₇ClO₄

  • Molecular Weight: 226.61 g/mol

  • Predicted Molecular Ion Peaks (m/z): 226 (for ³⁵Cl) and 228 (for ³⁷Cl)

The fragmentation of coumarins under EI conditions often involves the loss of carbon monoxide (CO).[11][12]

Predicted Fragmentation Pathway

fragmentation_pathway M [C10H7ClO4]⁺˙ m/z = 226/228 M_minus_CO [C9H7ClO3]⁺˙ m/z = 198/200 M->M_minus_CO - CO M_minus_2CO [C8H7ClO2]⁺˙ m/z = 170/172 M_minus_CO->M_minus_2CO - CO M_minus_2CO_minus_Cl [C8H7O2]⁺ m/z = 135 M_minus_2CO->M_minus_2CO_minus_Cl - Cl˙

Caption: Predicted mass fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source is a standard method for the analysis of volatile and thermally stable compounds like many coumarin derivatives.[11]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC-MS Analysis:

    • Inject the sample into a gas chromatograph equipped with an appropriate capillary column to separate the compound from any impurities.

    • The eluent from the GC is introduced into the ion source of the mass spectrometer.

    • An electron ionization energy of 70 eV is typically used.[11]

    • The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

    • A detector records the abundance of each ion.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the synthesis, identification, and characterization of this and other related coumarin derivatives. The provided insights into the causality of experimental choices and the interpretation of spectral data are intended to empower researchers in their scientific endeavors.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Coumarin Derivatives - Benchchem.
  • Application Note: NMR Characterization of Synthesized Coumarin Derivatives - Benchchem.
  • 13C NMR Spectroscopy of Coumarin Derivatives | PDF | Carbon 13 Nuclear Magnetic Resonance - Scribd.
  • Synthesis and mass spectra of some new 3-substituted coumarin derivatives - Der Pharma Chemica.
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
  • Rapid FTIR determination of water, phenolics and antioxidant activity of olive oil - CONICET.
  • Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC - NIH.
  • Fragmentation pathways of coumarin and its derivatives. - ResearchGate.
  • SYNTHESIS AND COMPLETE NMR SPECTRAL ASSIGNMENTS OF NEW BENZYLAMINO COUMARIN DERIVATIVE - pr.ac.rs.
  • FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS* - AGRO.
  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety.
  • Vibrational Spectra and Electronic Structural Studies of Some Coumarins - International Journal of Research in Engineering and Science.
  • Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives - arkat usa.
  • 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6).
  • 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN(6174-86-3) 1H NMR spectrum.

Sources

A Proposed Framework for the Preliminary In Vitro Evaluation of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document outlines a proposed strategic framework for the initial in vitro evaluation of the novel synthetic coumarin, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. As of the date of this publication, specific experimental data for this compound is not available in the public domain. The methodologies and anticipated outcomes described herein are based on established protocols and the known biological activities of structurally related coumarin derivatives. This guide is intended to provide a robust starting point for researchers, scientists, and drug development professionals initiating an investigation into the therapeutic potential of this compound.

Introduction: Rationale for Investigation

The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. The specific substitution pattern of this compound presents several features of significant interest. The dihydroxy substitution at positions 5 and 7 is often associated with antioxidant properties, while halogenation, in this case, at the 3-position, can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets and influencing its cytotoxic or enzyme inhibitory profile.

Given that various chlorinated and hydroxylated coumarins have demonstrated promising anticancer, antioxidant, and enzyme inhibitory activities, a systematic in vitro evaluation of this compound is warranted. This guide details a comprehensive, multi-tiered approach to elucidate its preliminary biological activity profile, focusing on cytotoxicity, antioxidant capacity, and key enzyme inhibition.

Proposed In Vitro Evaluation Strategy: A Multi-Assay Approach

The proposed evaluation is structured to provide a broad yet insightful overview of the compound's biological potential in a cost-effective and logical sequence. The workflow is designed to first assess broad cytotoxicity, followed by more specific assays to probe its antioxidant and enzyme-inhibiting capabilities.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation (Conditional) A Compound Synthesis & Characterization (this compound) B Cytotoxicity Screening (MTT Assay) A->B Initial Evaluation C Antioxidant Capacity (DPPH Assay) A->C Initial Evaluation D Enzyme Inhibition Screening (Cholinesterases, LOX, CA) A->D Initial Evaluation E Cell Cycle Analysis (Flow Cytometry) B->E If potent cytotoxicity is observed (IC50 < 10 µM) F Apoptosis Assay (Annexin V/PI Staining) E->F

Figure 1: Proposed workflow for the in vitro evaluation of this compound.

Cytotoxicity Screening: The MTT Assay

Causality of Experimental Choice: The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[1][2] This assay provides a quantitative measure of cytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC50). A panel of human cancer cell lines is proposed to identify any potential cell-type-specific effects.

Experimental Protocol:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], HepG2 [liver], and A549 [lung]) will be cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells will be seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound will be prepared in DMSO. Serial dilutions will be made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Cells will be treated with the compound for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) will be added to each well, and the plate will be incubated for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: The medium containing MTT will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals. The plate will be shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to untreated control cells. The IC50 value will be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticipated Data Presentation:

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Cancer8.5 ± 1.2
HCT116Colon Cancer12.3 ± 2.1
HepG2Liver Cancer> 50
A549Lung Cancer5.2 ± 0.9
Antioxidant Capacity: DPPH Radical Scavenging Assay

Causality of Experimental Choice: The 5,7-dihydroxy substitution on the coumarin ring is a classic feature of flavonoid and phenolic compounds known for their antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[4] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.[4]

Experimental Protocol:

  • Reagent Preparation: A 0.1 mM solution of DPPH will be prepared in methanol. A series of concentrations of the test compound will be prepared in methanol. Ascorbic acid will be used as a positive control.[4]

  • Assay Procedure: In a 96-well plate, 100 µL of the DPPH solution will be added to 100 µL of each concentration of the test compound. The mixture will be incubated in the dark at room temperature for 30 minutes.[5]

  • Absorbance Measurement: The absorbance will be measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity will be calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) will be determined graphically.

Anticipated Data Presentation:

CompoundHypothetical Radical Scavenging IC50 (µM)
This compound25.4 ± 3.5
Ascorbic Acid (Positive Control)15.8 ± 2.2
Enzyme Inhibition Screening

Causality of Experimental Choice: Chlorinated coumarin derivatives have been reported as inhibitors of various enzymes. Therefore, screening against a panel of therapeutically relevant enzymes is a logical step. Cholinesterases are targets in neurodegenerative diseases, lipoxygenase is involved in inflammation, and carbonic anhydrases are targets for conditions like glaucoma and certain cancers.

Experimental Protocol:

  • Reagent Preparation: All reagents will be prepared in a 50 mM Tris-HCl buffer (pH 8.0). The reagents include 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), 10 mM acetylthiocholine iodide (ATCI), and a solution of AChE.[6][7]

  • Assay Procedure: In a 96-well plate, 25 µL of the test compound at various concentrations, 50 µL of buffer, 25 µL of AChE solution, and 125 µL of DTNB will be added. The mixture will be incubated for 15 minutes at 25°C. The reaction will be initiated by adding 25 µL of ATCI.[6]

  • Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion will be monitored kinetically by measuring the absorbance at 412 nm for 5 minutes.

  • Data Analysis: The rate of reaction will be calculated. The percentage of inhibition will be determined by comparing the rates of the test samples with that of the control. The IC50 value will be calculated.

Experimental Protocol:

  • Reagent Preparation: A solution of soybean lipoxygenase in 0.2 M borate buffer (pH 9.0) and a substrate solution of linoleic acid will be prepared.[8]

  • Assay Procedure: The test compound will be pre-incubated with the enzyme solution for 5-10 minutes at room temperature. The reaction will be initiated by adding the linoleic acid substrate.[9][10]

  • Absorbance Measurement: The formation of the hydroperoxide product will be monitored by measuring the increase in absorbance at 234 nm.[8][9]

  • Data Analysis: The percentage of inhibition will be calculated, and the IC50 value will be determined.

Experimental Protocol:

  • Assay Principle: This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol.[11]

  • Reagent Preparation: Reagents include a solution of human or bovine carbonic anhydrase, a substrate stock solution of p-NPA in acetonitrile or DMSO, and a Tris-HCl buffer (pH 7.5). Acetazolamide will be used as a positive control inhibitor.[11]

  • Assay Procedure: In a 96-well plate, the enzyme will be pre-incubated with various concentrations of the test compound for 10-15 minutes at room temperature. The reaction will be initiated by adding the p-NPA substrate.

  • Absorbance Measurement: The increase in absorbance at 400-405 nm will be measured kinetically.[11]

  • Data Analysis: The rate of reaction will be determined, and the percentage of inhibition will be calculated to determine the IC50 value.

Anticipated Data Presentation for Enzyme Inhibition:

Enzyme TargetHypothetical IC50 (µM)
Acetylcholinesterase (AChE)15.2 ± 1.8
Lipoxygenase (LOX)22.5 ± 2.5
Carbonic Anhydrase II (hCA II)9.8 ± 1.1

Proposed Mechanistic Studies (Conditional)

Should the primary screening reveal potent cytotoxic activity (e.g., IC50 < 10 µM) against one or more cancer cell lines, further mechanistic studies would be warranted to understand the mode of action.

G cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Detection A Cancer Cells Treated with This compound B Incubation (24h, 48h) A->B C Harvest Cells B->C D Fixation in 70% Ethanol C->D H Stain with Annexin V-FITC and PI C->H E Stain with Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F G Quantify Cell Cycle Phases (G1, S, G2/M) F->G I Analyze by Flow Cytometry H->I J Quantify Viable, Apoptotic, and Necrotic Cells I->J

Figure 2: Proposed workflow for mechanistic studies following observed cytotoxicity.

These studies, including cell cycle analysis via propidium iodide staining and apoptosis detection using Annexin V/PI co-staining followed by flow cytometry, would provide critical insights into whether the compound induces cell cycle arrest or programmed cell death.

Conclusion and Future Directions

This technical guide presents a structured and scientifically grounded proposal for the preliminary in vitro evaluation of this compound. The outlined experiments are designed to efficiently assess its cytotoxic, antioxidant, and enzyme-inhibitory potential. The results from this initial screening will be crucial in determining the most promising therapeutic avenues for this novel compound and will guide its further development, including more in-depth mechanistic studies, structure-activity relationship (SAR) analysis, and eventual progression to in vivo models.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Benkhaira, N., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity.
  • Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Bio-protocol. (n.d.). 2.5.1. Lipoxygenase Inhibitory Activity.
  • Marine Biology. (n.d.). DPPH radical scavenging activity.
  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • Pohanka, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2642.
  • SPH-Journal. (n.d.). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract.
  • CABI Digital Library. (n.d.). In-vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables.
  • YouTube. (2024, May 15). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner.
  • MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay.
  • Journal of Applied Pharmaceutical Science. (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica.

Sources

The Therapeutic Potential of Substituted 4-Methylcoumarins: From Synthesis to Biological Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Coumarins represent a cornerstone scaffold in medicinal chemistry, with a diverse and ever-expanding range of pharmacological activities.[1][2] Within this class, substituted 4-methylcoumarins have emerged as a particularly promising subclass for therapeutic development. The presence of a methyl group at the C4 position advantageously mitigates the metabolic formation of potentially mutagenic 3,4-coumarin epoxides, a concern with some other coumarin derivatives, thereby offering a more favorable preliminary safety profile.[3][4] These compounds have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[5][6][7][8][9] This technical guide provides an in-depth exploration of substituted 4-methylcoumarins for researchers, scientists, and drug development professionals. We will dissect common synthetic strategies, elucidate key mechanisms of action across various therapeutic areas, analyze structure-activity relationships (SAR), and provide validated, step-by-step experimental protocols for biological evaluation.

Core Synthesis Strategy: The Pechmann Condensation

The foundation of exploring 4-methylcoumarin derivatives lies in their efficient synthesis. The Pechmann condensation is the most prevalent and robust method, valued for its operational simplicity and the use of readily available starting materials: a phenol and ethyl acetoacetate.[10][11] Modern adaptations, such as microwave-assisted and mechanochemical approaches, have further enhanced this reaction's appeal by reducing reaction times and aligning with the principles of green chemistry.[12][13][14]

The causality for its widespread use is clear: it provides a direct and high-yielding pathway to the core 4-methylcoumarin scaffold, which can then be further functionalized. The reaction is typically acid-catalyzed, involving transesterification followed by an intramolecular electrophilic aromatic substitution (Michael addition) and subsequent dehydration.[15]

General Synthetic Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions Phenol Substituted Phenol Product Substituted 4-Methylcoumarin Phenol->Product EAA Ethyl Acetoacetate EAA->Product Catalyst Acid Catalyst (e.g., InCl3, H2SO4, Sulfated Zirconia) Catalyst->Product Method Method (Conventional Heating, Microwave, or Ball Mill) Method->Product Purification Purification (Recrystallization from Ethanol) Product->Purification

Caption: General workflow for the Pechmann condensation synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 7-Hydroxy-4-Methylcoumarin

This protocol is adapted from microwave-assisted Pechmann condensation methods, which offer rapid and efficient synthesis.[12][15]

  • Reagent Preparation: In a suitable microwave reactor vessel, combine resorcinol (1.0 mmol, 1 equiv.), ethyl acetoacetate (1.0 mmol, 1 equiv.), and a catalytic amount of an acid catalyst such as SnCl₂·2H₂O (10 mol%).[12][15] For solvent-free conditions, the reagents are mixed directly.

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 100-120°C) for a short duration, typically ranging from 4 to 10 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the vessel to cool to room temperature. Add cold water to the reaction mixture to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, typically aqueous ethanol, to yield pure 7-hydroxy-4-methylcoumarin.[10]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as melting point determination, FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.[12][16]

Therapeutic Applications and Mechanistic Insights

Anticancer Activity

Substituted 4-methylcoumarins exhibit potent cytotoxic effects against a wide array of human cancer cell lines.[3][4][5][17] Their mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways.[3][4][18]

Mechanism of Action: A primary anticancer mechanism is the induction of apoptosis. Studies have shown that active 4-methylcoumarin derivatives can up-regulate pro-apoptotic factors like Bax while down-regulating anti-apoptotic proteins such as Bcl-2.[3] Some derivatives have also been shown to disrupt microtubule networks, leading to cell cycle arrest in the G2/M phase, or inhibit critical survival pathways like PI3K/AKT/mTOR.[18][19]

Coumarin 4-Methylcoumarin Derivative Bax Bax (Pro-apoptotic) Coumarin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Downregulates Mitochondrion Mitochondrion Caspases Caspase Cascade (Caspase-9, Caspase-3) Mitochondrion->Caspases Activates Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Simplified pathway of apoptosis induction by 4-methylcoumarins.

Structure-Activity Relationship (SAR):

  • Hydroxylation: 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) consistently demonstrate high cytotoxic potency.[3][5] The ortho-dihydroxy (catechol) arrangement is a key feature for activity.[3]

  • C3-Substitution: The introduction of long alkyl chains (e.g., n-decyl) at the C3 position generally increases anticancer activity, likely by enhancing lipophilicity and cell membrane penetration.[3][5]

  • Acetoxylation vs. Hydroxylation: Replacing hydroxyl groups with acetoxy groups tends to reduce cytotoxic activity.[3]

  • Halogenation: The presence of a bromine atom (e.g., 6-bromo-4-bromomethyl-7-hydroxycoumarin) can confer significant cytotoxic activity.[3][5]

Quantitative Data: Cytotoxicity of 4-Methylcoumarin Derivatives

Compound ID/DescriptionCell LineIC₅₀ (µM)Reference
Compound 11 (7,8-DHMC with n-decyl at C3)K562 (Leukemia)42.4[3][5]
LS180 (Colon)25.2[3][5]
MCF-7 (Breast)25.1[3][5]
Compound 27 (6-bromo-4-bromomethyl-7-hydroxy)K562 (Leukemia)45.8[3][5]
LS180 (Colon)32.7[3][5]
MCF-7 (Breast)36.9[3][5]
4-Methylumbelliferone MDA-MB-231 (Breast)15.56[20]
MCF-7 (Breast)10.31[20]

Experimental Protocol: MTT Cytotoxicity Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[5][21]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[21]

  • Compound Treatment: Prepare a series of dilutions of the test 4-methylcoumarin derivative in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[21] Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.[21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Substituted 4-methylcoumarins have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[7][22][23]

Mechanism of Action: The anti-inflammatory effects are largely attributed to the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[7] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by an inflammatory signal like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus to induce the expression of pro-inflammatory genes.[7] 4-Methylcoumarins can prevent this translocation. They also inhibit the activity of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and reduce the production of mediators such as nitric oxide (NO), TNF-α, and various interleukins.[7][23][24][25]

cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Coumarin 4-Methylcoumarin Derivative Coumarin->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by 4-methylcoumarins.

Structure-Activity Relationship (SAR):

  • Dihydroxy Substitution: Derivatives with ortho-dihydroxy groups, such as 7,8-dihydroxy-4-methylcoumarin (4-methyldaphnetin) and 6,7-dihydroxy-4-methylcoumarin (4-methylesculetin), are potent inhibitors of inflammatory pathways.[9][26]

  • Acetoxylation: 7,8-diacetoxy derivatives also show considerable activity, effectively inhibiting the production of NO, TNF-α, and other mediators in activated microglial cells.[23]

  • Glutathione Response: 4-methylesculetin has been shown to elicit a protective antioxidant response by upregulating glutathione-related enzymes, which is crucial for mitigating oxidative stress associated with inflammation.[26]

Experimental Protocol: Nitric Oxide (NO) Inhibition via Griess Assay This assay measures nitrite, a stable breakdown product of NO, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7).[7][22]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[22]

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test 4-methylcoumarin derivative. Incubate for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells). Incubate for 24 hours.[22]

  • Griess Reagent Reaction: Collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Color Development: Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate at room temperature for 10-15 minutes, protected from light.[7]

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, novel antimicrobial agents are urgently needed. 4-methylcoumarins have demonstrated promising antibacterial and antifungal activities.[8][27][28]

Mechanism of Action: While the exact mechanisms are still under investigation, evidence suggests that some coumarin derivatives exert their antibacterial effect by damaging the bacterial cell membrane.[29] Their broad applicability stems from activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][29]

Structure-Activity Relationship (SAR):

  • 7-Position Substitution: The substitution pattern at the 7-position of the coumarin ring is critical for antimicrobial activity.[8]

  • Hybrid Molecules: Attaching other bioactive moieties can significantly enhance potency. For example, derivatives bearing β-amino alcohol, thiosemicarbazide, or 4-thiazolidinone groups have shown improved antimicrobial profiles.[8][28] In some cases, 4-thiazolidinones showed better antifungal activity, while thiosemicarbazides were better antioxidants.[28]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Derivatives

Compound DescriptionMicroorganismMIC (µg/mL)Reference
Coumarin with β-amino alcohol moietyP. aeruginosa1.09[8]
(Compound 9 )K. pneumoniae6.25[8]
E. coli25[8]
Schiff Base from 7-hydroxy-4-formylcoumarinE. coli31[29]
(Compound 7 )S. aureus40[29]
M. luteus40[29]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., adjusted to 0.5 McFarland standard). Dilute the inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant and Neuroprotective Activity

Oxidative stress is a key pathological factor in neurodegenerative diseases. 4-methylcoumarins, particularly those with specific hydroxylation patterns, are potent antioxidants and show promise as neuroprotective agents.[6][30]

Mechanism of Action: The primary mechanism is the direct scavenging of reactive oxygen species (ROS).[30] The ortho-dihydroxy (catechol) system is particularly effective as it can form a resonance-stabilized radical, making it an excellent radical scavenger.[9] These compounds can also inhibit oxidative stress-induced cytotoxicity and reduce intracellular ROS formation in neuronal cells.[6][30]

Structure-Activity Relationship (SAR):

  • Ortho-dihydroxy/diacetoxy: The presence of ortho-dihydroxy (e.g., 7,8-DHMC) or ortho-diacetoxy substituents on the benzenoid ring is the most critical structural feature for significant antioxidant and neuroprotective effects.[6][30]

  • Meta-dihydroxy: In contrast, compounds with meta-dihydroxy substituents (e.g., 5,7-DHMC) are largely devoid of protective effects against oxidative stress.[6]

Experimental Protocol: DPPH Radical Scavenging Assay This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[6][12]

  • Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of the solution at approximately 517 nm. The purple DPPH radical becomes colorless or pale yellow upon reduction by an antioxidant.

  • Analysis: Calculate the percentage of radical scavenging activity for each concentration. A known antioxidant like ascorbic acid or trolox should be used as a positive control. Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Perspectives

The 4-methylcoumarin scaffold is a remarkably versatile and privileged structure in drug discovery. The strategic placement of substituents, particularly hydroxyl, long-chain alkyl, and halogen groups, allows for the fine-tuning of biological activity across a spectrum of therapeutic targets. The potent anticancer activity of 7,8-DHMCs, the significant anti-inflammatory effects of catechol-containing derivatives, and the enhanced antimicrobial profiles of hybrid molecules underscore the immense potential of this compound class.

Future research should focus on several key areas:

  • Target Deconvolution: Elucidating the specific protein targets and molecular interactions for the most potent compounds to move beyond phenotypic screening.

  • In Vivo Validation: Translating the promising in vitro results into animal models of cancer, inflammation, and neurodegeneration to assess efficacy, pharmacokinetics, and safety.

  • Medicinal Chemistry Optimization: Synthesizing novel derivatives with improved potency, selectivity, and drug-like properties, guided by the established SAR.

By continuing to explore this rich chemical space, the scientific community is well-positioned to develop novel 4-methylcoumarin-based therapeutics to address significant unmet medical needs.

References

  • Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology.
  • Full article: Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - Taylor & Francis Online. Taylor & Francis Online.
  • Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Rel
  • Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity. Archiv der Pharmazie.
  • Application Notes and Protocols for Testing the Anti-inflammatory Activity of Coumarin Deriv
  • Application Notes and Protocols: Cytotoxicity Assay of Coumarin Compounds in Cancer Cell Lines - Benchchem. BenchChem.
  • Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents | Request PDF - ResearchGate.
  • Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Rel
  • The Anti-inflammatory Potential of Natural Coumarins: A Technical Guide for Researchers - Benchchem. BenchChem.
  • Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds - Benchchem. BenchChem.
  • 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. European Journal of Pharmacology.
  • STUDY OF ANTIMICROBIAL ACTIVITY OF 4– METHYL–7-OXYCOUMARIN DERIV
  • A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PubMed Central.
  • (PDF) MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES - ResearchGate.
  • 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed. PubMed.
  • Substituted 4-methylcoumarin inhibitors of SLC26A3 (DRA) for treatment of constipation and hyperoxaluria - PMC - PubMed Central.
  • 4-Methylesculetin, a Natural Coumarin With Intestinal Anti-Inflammatory Activity, Elicits a Glutathione Antioxidant Response by Different Mechanisms - PubMed. PubMed.
  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - SciSpace. SciSpace.
  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - Frontiers. Frontiers.
  • 4-Methylcoumarin Derivatives Inhibit Human Neutrophil Oxidative Metabolism and Elastase Activity - PMC - NIH.
  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process - MDPI. MDPI.
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - NIH.
  • MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
  • Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano- crystalline sulfated-zirconia | Request PDF - ResearchGate.
  • Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • Mechanochemical organic synthesis for the 4- methylcoumarin molecules via the Pechmann condens
  • Structures of selected 4-methylcoumarin derivatives as pharmaceuticals and fluorophores. deepscience.org.
  • Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin - Science and Education Publishing.
  • Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC - NIH.
  • Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent - MDPI. MDPI.
  • Therapeutic potential of 4-substituted coumarins: A conspectus - ResearchGate.
  • 4-Methylcoumarin Derivatives with Anti-inflammatory Effects in Activated Microglial Cells | Request PDF - ResearchGate.
  • Estimation of the Anti-inflammatory Effect of Coumarin Derivatives - ResearchGate.
  • Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2). - ResearchGate.
  • Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Rel
  • Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC.
  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - MDPI. MDPI.
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Publishing. Royal Society of Chemistry.
  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC - NIH.
  • A Review on Anti-Tumor Mechanisms of Coumarins - Frontiers. Frontiers.

Sources

A Technical Guide to 3-Chlorinated Coumarin Compounds: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Coumarins, a prominent class of benzopyrone compounds, are renowned for their wide-ranging pharmacological activities. The strategic introduction of a chlorine atom at the C3 position of the coumarin scaffold serves as a critical synthetic handle and a potent modulator of biological function. This technical guide provides an in-depth exploration of 3-chlorinated coumarin derivatives, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect key synthetic methodologies, analyze the unique reactivity imparted by the C3-chloro substituent, and conduct a comprehensive literature review of their diverse biological applications, including their roles as anticoagulant, antimicrobial, and anticancer agents. This document is designed to be a functional resource, complete with detailed experimental protocols, comparative data tables, and mechanistic diagrams to facilitate both conceptual understanding and practical application in the laboratory.

Introduction: The Coumarin Scaffold and the Influence of C3-Chlorination

The coumarin nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[3][4][5][6][7] The functionalization of the coumarin core is a key strategy for optimizing these activities.

Halogenation, and specifically chlorination, at the C3 position of the pyrone ring is of particular interest. The introduction of an electronegative chlorine atom at this position profoundly influences the molecule's electronic distribution, lipophilicity, and steric profile. This modification not only enhances the biological efficacy of certain derivatives but also introduces a reactive site—a good leaving group—that is invaluable for further synthetic diversification, enabling the creation of extensive compound libraries for drug discovery programs.[8][9]

Synthetic Methodologies for 3-Chlorinated Coumarins

The synthesis of 3-chlorinated coumarins can be achieved through several reliable pathways. The choice of method often depends on the desired substitution pattern on the benzoyl portion of the molecule and the availability of starting materials.

Direct Chlorination of 4-Hydroxycoumarin Derivatives

A prevalent and efficient method involves the direct chlorination of the readily available 4-hydroxycoumarin scaffold. The enolic hydroxyl group at C4 activates the C3 position for electrophilic substitution.

  • Mechanism: The reaction typically proceeds by treating 4-hydroxycoumarin with a chlorinating agent such as phosphorus oxychloride (POCl₃). This not only chlorinates the C4-hydroxyl group but can also facilitate subsequent reactions. A key intermediate in many syntheses is 4-chlorocoumarin-3-sulfonyl chloride, which is synthesized from 4-hydroxycoumarin-3-sulfonic acid.[10][11] This intermediate is highly reactive and serves as a precursor to a variety of fused heterocyclic systems.[10]

  • Causality in Reagent Choice: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. Its reaction with the sulfonic acid derivative of 4-hydroxycoumarin is effective for producing the highly reactive sulfonyl chloride in good yields, a critical step for subsequent nucleophilic substitution reactions.[10][11]

Protocol: Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride[10]
  • Starting Material: Sodium 4-hydroxy-2-oxo-2H-chromene-3-sulfonate (10 g, 0.036 mol).

  • Reagent: Phosphorus oxychloride (POCl₃, 50 mL).

  • Procedure: a. Mix the starting material with POCl₃ in a round-bottom flask equipped with a reflux condenser. b. Reflux the resulting suspension for approximately 3 hours. The reaction should be monitored by TLC. c. After completion, cool the reaction mixture to room temperature. d. Slowly and carefully pour the cooled mixture onto a beaker containing crushed ice and water to quench the excess POCl₃. e. A yellowish solid will precipitate. Collect the solid by vacuum filtration. f. Wash the solid thoroughly with ice-water. g. Recrystallize the crude product from cyclohexane to yield pure 4-chlorocoumarin-3-sulfonyl chloride.

  • Expected Yield: Approximately 85%.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-Cl bond in 3-chlorocoumarins is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the direct formation of a C-C bond, linking various aryl or heteroaryl moieties to the C3 position.[9] This method is exceptionally powerful for creating libraries of 3-arylcoumarins, which have shown significant biological activities.[12]

  • Expert Insight: The choice of palladium catalyst and ligand (e.g., SPhos) is critical for achieving high yields and preventing side reactions like hydrodechlorination. The conditions must be optimized to favor the cross-coupling pathway.[9]

Chemical Reactivity and Synthetic Diversification

The primary utility of the C3-chloro group lies in its ability to act as a leaving group in nucleophilic substitution reactions. This opens a gateway to a vast chemical space of C3-functionalized coumarins. The electrophilic character of the C3 carbon, enhanced by the adjacent carbonyl group and the chlorine atom, makes it a prime target for a wide range of nucleophiles.

  • Key Reactions:

    • Amination: Reaction with primary and secondary amines to yield 3-aminocoumarin derivatives.

    • Arylation/Alkylation: Suzuki, Heck, and Sonogashira coupling reactions to introduce carbon-based substituents.[9][13]

    • Formation of Fused Heterocycles: Reactions with bidentate nucleophiles can lead to the construction of complex, fused ring systems with potential therapeutic value.[10][14]

The diagram below illustrates the role of 3-chlorocoumarin as a central intermediate for synthetic diversification.

G node_3Cl 3-Chlorocoumarin node_3amino 3-Aminocoumarins node_3Cl->node_3amino node_3aryl 3-Arylcoumarins node_3Cl->node_3aryl node_3alkynyl 3-Alkynylcoumarins node_3Cl->node_3alkynyl node_fused Fused Heterocycles node_3Cl->node_fused node_amine Amines (R₂NH) node_amine->node_3Cl Nucleophilic Substitution node_boronic Aryl Boronic Acids (Ar-B(OH)₂) node_boronic->node_3Cl Suzuki Coupling node_alkyne Terminal Alkynes node_alkyne->node_3Cl Sonogashira Coupling node_bidentate Bidentate Nucleophiles node_bidentate->node_3Cl Cyclocondensation

Caption: Workflow for evaluating antimicrobial chlorinated coumarins. [8] Table: Antitubercular Activity of Chlorinated Coumarins [15][16]

Compound Structure MIC vs. M. tuberculosis (μg/mL)
6-chloro-4-phenyl-2H-chromen-2-one 6-Cl, 4-Ph >100
Ethyl 6-chloro-2-oxo-4-phenyl-2H-chromene-3-carboxylate 6-Cl, 4-Ph, 3-COOEt 20-50

| 7-chloro-4-phenyl-2H-chromen-2-one | 7-Cl, 4-Ph | 21.9 - 23.9 |

Expert Interpretation: The data suggests that substitution at the C3 position (e.g., with an ethyl ester) can be crucial for conferring antitubercular activity in 6-chloro derivatives. For 7-chloro derivatives, the unsubstituted C3 olefinic proton appears slightly more potent. [16]

Anticancer Activity

Coumarin derivatives are extensively investigated as anticancer agents due to their ability to modulate multiple cellular pathways. [4][7][17]The presence of a 3-chloro substituent has been shown to contribute to potent cytotoxic activity in certain molecular frameworks. [18]

  • Mechanisms of Action:

    • Apoptosis Induction: Many coumarin derivatives induce programmed cell death by activating caspase cascades (caspase-3, -7, -9) and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. [4] * Inhibition of Microtubule Polymerization: Some derivatives can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. [4] * Signaling Pathway Modulation: Chlorinated coumarins can interfere with critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway. [4] Table: In Vitro Anticancer Activity of Coumarin Derivatives

Compound Class Cell Line IC₅₀ (μM) Proposed Mechanism Reference
Coumarin-3-carboxamidesHeLa0.39 - 0.75CK2 Enzyme Inhibition[19]
3-(Coumarin-3-yl)-acroleinsA549, Hela, MCF-7Variable, some < 5-FUAntiproliferative[20]
3-benzyl coumarin hybridsNon-small-cell lung cancerNot specifiedmTOR/Akt inhibition[4]
3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-oneNot specifiedAnti-inflammatoryGastric Mucosal Protection[21]
  • Structure-Activity Relationship (SAR): Studies have shown that 3-chloro and 4-methyl substituents on the coumarin ring can enhance anticancer activity, whereas a 3-ethoxycarbonyl group may reduce it. [18]The activity is highly dependent on the specific cell line and the overall substitution pattern of the molecule.

Conclusion and Future Perspectives

3-Chlorinated coumarins represent a synthetically versatile and biologically significant class of compounds. The C3-chloro group serves as a strategic linchpin, enabling extensive molecular diversification while simultaneously contributing to potent pharmacological activities. The demonstrated efficacy of these compounds as antimicrobial, antitubercular, and anticancer agents underscores their potential as lead structures in modern drug discovery.

Future research should focus on:

  • Rational Design: Employing computational docking and modeling to design derivatives with enhanced selectivity and potency for specific biological targets like DNA gyrase, VKER, or tubulin.

  • Exploration of New Targets: Screening 3-chlorinated coumarin libraries against a wider range of therapeutic targets to uncover novel applications.

  • Green Synthesis: Developing more environmentally benign synthetic protocols for the production and functionalization of these valuable scaffolds.

By leveraging the unique reactivity and biological potential of the 3-chlorinated coumarin core, the scientific community is well-positioned to develop next-generation therapeutics for a variety of challenging diseases.

References

  • Benchchem. (n.d.).
  • Hwang, C. H., Jaki, B. U., Klein, L. L., Lankin, D. C., McAlpine, J. B., Napolitano, J. G., ... & Pauli, G. F. (2013). Chlorinated Coumarins from the Polypore Mushroom Fomitopsis officinalis and Their Activity against Mycobacterium tuberculosis. Journal of Natural Products, 76(10), 1926–1932. [Link]
  • Hwang, C. H., Jaki, B. U., Klein, L. L., Lankin, D. C., McAlpine, J. B., Napolitano, J. G., ... & Pauli, G. F. (2013). Chlorinated Coumarins from the Polypore Mushroom, Fomitopsis officinalis, and their Activity Against Mycobacterium tuberculosis. PMC - NIH. [Link]
  • Varala, R., et al. (2013). Synthesis and Anticoagulant Activity of C3- and O-alkylated 4-Hydroxycoumarin Derivatives. Research and Reviews: Journal of Chemistry.
  • Basile, A., et al. (2009). Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae). PMC - NIH. [Link]
  • MushroomReferences.com. (2015). Chlorinated coumarins from the polypore mushroom Fomitopsis officinalis and their activity against Mycobacterium tuberculosis. mushroomreferences.com.
  • Gomha, S. M., et al. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Frontiers in Chemistry.
  • Koley, M., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. [Link]
  • Pandey, A., et al. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. International Journal of Pharmaceutical Sciences and Research.
  • Anonymous. (2022).
  • Zhu, F. D., et al. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology. [Link]
  • Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]
  • Abdel-Latif, E., et al. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry.
  • Karioti, A., et al. (2022). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 27(15), 4991. [Link]
  • Hleba, L., et al. (2021). Chlorinated Coumarins from the Polypore Mushroom Fomitopsis officinalis and Their Activity against Mycobacterium tuberculosis.
  • Li, Y., et al. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Bioorganic & Medicinal Chemistry, 83, 117242. [Link]
  • Matos, M. J., et al. (2011). Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin.
  • He, M., et al. (2007). Synthesis and structure-activity relationships of novel warfarin derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1930-1934. [Link]
  • Rudhani, I., et al. (2014). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences.
  • Citarella, A., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 12, 1362992. [Link]
  • Reddy, C. U., et al. (2011). Synthesis of coumarin-3-sulfonamides 3a-3r by microwave irradiation and conventional heating.
  • Wu, S., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Current Medicinal Science, 40(6), 1013-1022. [Link]
  • Anonymous. (2017). Antitumor activity of some coumarin derivatives.
  • Li, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. RSC Advances, 12(19), 11845-11857. [Link]
  • Suljagić, J., et al. (2020).
  • Anonymous. (n.d.). Substrate scope of 3‐acetyl‐4‐chlorocoumarin. Reaction conditions.
  • Al-Hiari, Y. M., et al. (2007). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one. Molecules, 12(7), 1448-1458. [Link]
  • Santana, L., et al. (2021).
  • Anonymous. (n.d.).
  • Anonymous. (2021).
  • Santana, L., et al. (2021).
  • Villalobos-Rocha, J. C., et al. (2023).
  • Al-Hiari, Y. M., et al. (2007). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one. PMC - NIH.
  • Anonymous. (2022). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine an. Preprints.org.
  • Raposo, M. M., et al. (2017).
  • Citarella, A., et al. (2024).
  • Anonymous. (n.d.). Reactivity of 3-acyl(aroyl)coumarins.
  • Anonymous. (n.d.). Synthesis of 3-aminocoumarin 31 using hippuric acid or 3-hydroxycoumarin.

Sources

Methodological & Application

Application Note & Protocol: A Framework for the Cellular Characterization of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for researchers beginning to work with the novel coumarin derivative, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. Coumarins are a well-established class of heterocyclic compounds known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] The specific biological impact of the chloro-, dihydroxy-, and methyl- substitutions on this particular scaffold is largely uncharacterized. This guide presents a logical, step-by-step workflow—from fundamental compound handling and cytotoxicity screening to preliminary mechanistic studies—to enable a robust initial assessment of this compound's potential in a cell culture setting.

Introduction and Scientific Background

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone compounds found in nature and are a focus of synthetic medicinal chemistry due to their diverse biological activities.[3] The therapeutic potential of coumarin derivatives is broad, with established activities including anticoagulant, antioxidant, antitumor, and anti-inflammatory properties.[2] The biological effects are highly dependent on the substitution pattern of the core coumarin ring.

  • Dihydroxy Substitutions (at C5, C7): Dihydroxycoumarins, such as esculetin (6,7-dihydroxycoumarin) and daphnetin (7,8-dihydroxycoumarin), are known to be potent antioxidant and anti-inflammatory agents.[2][4] The hydroxyl groups are often critical for radical scavenging activity and interaction with biological targets.[5][6]

  • Methyl Group (at C4): The 4-methyl substitution is common in bioactive coumarins and can influence compound lipophilicity and binding affinity to target proteins.

  • Chloro Group (at C3): Halogenation, particularly chlorination, is a common strategy in drug design to modulate electronic properties, metabolic stability, and cell permeability.

Given this structural context, this compound is hypothesized to possess cytotoxic or cytostatic properties against cancer cell lines, potentially through the induction of apoptosis or inhibition of key signaling pathways. This protocol provides the necessary methodologies to test this hypothesis.

Experimental Workflow Overview

A successful characterization of a novel compound requires a systematic approach. The workflow described herein is designed to first establish the compound's potency and then to explore its mechanism of action.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Potency Screening cluster_mech Phase 3: Mechanistic Studies Compound Receive Compound Solubility Solubility Testing (DMSO, Ethanol) Compound->Solubility Stock Prepare 10 mM Stock Solution Solubility->Stock Dose Prepare Serial Dilutions Stock->Dose CellPlate Plate Cancer Cell Lines (96-well) CellPlate->Dose Treat Treat Cells (e.g., 48-72h) Dose->Treat MTT MTT Assay for Cell Viability Treat->MTT IC50 Calculate IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis IC50->Apoptosis Western Western Blot for Signaling Pathways IC50->Western Analysis Data Analysis & Interpretation Apoptosis->Analysis Western->Analysis

Caption: Overall experimental workflow for characterizing the target compound.

Part 1: Compound Preparation & Handling

Rationale: The accuracy of all downstream experiments depends on the correct preparation and storage of the compound. Coumarin derivatives often have poor aqueous solubility, making the choice of solvent and preparation of a high-concentration stock solution critical.[7][8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer and analytical balance

Protocol: Preparation of 10 mM Stock Solution

  • Weighing: Carefully weigh out approximately 1-2 mg of the compound using an analytical balance. Record the exact weight.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. (Note: The molecular weight of a related compound, 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one, is 226.61 g/mol .[9] The molecular weight for the target compound should be confirmed from the supplier.)

    • Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Solubilization: Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required if solubility is limited.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Scientist's Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a "vehicle control" (cells treated with the same concentration of DMSO as the highest dose of the compound) in all experiments.

Part 2: Determination of In Vitro Potency (MTT Assay)

Rationale: The first step in characterizing a new compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10][11] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.[12]

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7 breast cancer, HCT116 colon cancer, HepG2 liver cancer)[13][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom plates

  • 10 mM stock solution of the compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO, pure

  • Microplate reader

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[10][15]

  • Compound Dilution: Prepare a series of 2x working concentrations of the compound by serially diluting the 10 mM stock in complete medium. A common starting range is 200 µM down to ~0.1 µM. Also prepare a 2x vehicle control (e.g., 1% DMSO in medium).

  • Cell Treatment: Add 100 µL of the 2x working concentrations to the appropriate wells, resulting in a final volume of 200 µL and the desired final compound concentrations. Include wells for "vehicle control" and "untreated control".

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot % Viability versus the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Parameter Description Example Value
Cell Line Cancer cell line used for the assayMCF-7
Seeding Density Cells per well (in 100 µL)8,000
Incubation Time Duration of compound exposure48 hours
Concentration Range Final concentrations tested0.1 µM - 100 µM
Calculated IC50 Concentration for 50% inhibition15.2 µM

Part 3: Mechanistic Investigation

Once the IC50 value is established, the next logical step is to investigate how the compound is affecting the cells. Many cytotoxic coumarin derivatives induce apoptosis (programmed cell death).[14]

Protocol: Apoptosis Assessment by Annexin V/PI Staining

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[12]

Materials:

  • Cells treated with the compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat cells in 6-well plates with the compound (vehicle, IC50, 2x IC50). After incubation, harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1x Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry within one hour.

G cluster_quadrants Flow Cytometry Quadrant Analysis Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) X_axis Annexin V-FITC → Y_axis Propidium Iodide (PI) →

Caption: Interpreting Annexin V/PI flow cytometry data quadrants.

Protocol: Preliminary Target Pathway Analysis by Western Blot

Rationale: Coumarin derivatives have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[14] A preliminary Western blot can provide evidence of target engagement.

Hypothetical Target Pathway:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream Compound Coumarin Compound Compound->PI3K Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

Procedure Outline:

  • Protein Extraction: Treat cells with the compound (vehicle, IC50, 2x IC50) for a shorter duration (e.g., 6-24 hours). Lyse the cells and quantify total protein concentration.

  • SDS-PAGE: Separate protein lysates by gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH). Follow with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-Akt/total-Akt ratio would suggest pathway inhibition.

Conclusion and Future Directions

This guide provides a foundational workflow to characterize the in vitro cellular effects of this compound. The initial data on IC50, mode of cell death, and effects on key signaling pathways will establish a strong basis for more advanced studies. Future work could include broader screening against a panel of cancer cell lines, investigating effects on the cell cycle, or identifying specific protein targets through techniques like thermal shift assays or chemical proteomics.

References

  • Al-Warhi, T., et al. (2020). Cytotoxity of two new coumarin derivatives isolated from Launaea mucronata. Natural Product Research.
  • Nowakowska, J., et al. (2020). Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells. PLoS One.
  • Jovanović, S., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences.
  • Abdel-Hafez, A. A., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules.
  • Ghorbani, M., et al. (2023). New Coumarin Derivatives as Cytotoxic Agents: Synthesis, in silico DNA-Binding Studies and MTT Assays in the MCF-7 Cell Line. Polycyclic Aromatic Compounds.
  • Marković, J. D., et al. (2021). Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study. Antioxidants.
  • Montagner, C., et al. (2011). In Vitro Cytotoxic Screening of Coumarins. Latin American Journal of Pharmacy.
  • Olszewska-Góra, N., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. Molecules.
  • Tolonen, A. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules.
  • Sahu, D., et al. (2020). An insight into the therapeutic applications of coumarin compounds and their mechanisms of action. European Journal of Pharmaceutical Sciences.
  • Bitesize Bio (2023). Three Steps for Setting up a Drug Screening Assay. Bitesizebio.com.
  • Wieczorek, M., et al. (2022). Membrane-Permeant, Bioactivatable Coumarin Derivatives for In-Cell Labelling. Chemistry.
  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. Anticancer Research.
  • ResearchGate (n.d.). Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation. Researchgate.net.
  • Springer Nature Experiments (n.d.). Drug Screening Using Normal Cell and Cancer Cell Mixture in an Automated 3D Cell Culture System. experiments.springernature.com.
  • ResearchGate (n.d.). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. Researchgate.net.
  • ResearchGate (2024). Cell Culture Drug Testing: A Comprehensive Overview. Researchgate.net.
  • Al-Amiery, A. A., et al. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules.
  • PubChem (n.d.). 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one. Pubchem.ncbi.nlm.nih.gov.

Sources

how to dissolve 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Solubilization of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one for High-Throughput Screening and In Vitro Bioassays

Abstract

This document provides a comprehensive guide and detailed protocols for the dissolution of this compound, a member of the coumarin (2H-chromen-2-one) class of compounds. Due to the inherent lipophilicity and poor aqueous solubility characteristic of many coumarin derivatives, establishing a reliable solubilization strategy is paramount for obtaining accurate and reproducible data in biological assays.[1][2] This guide outlines the physicochemical rationale for solvent selection, provides step-by-step protocols for preparing high-concentration stock solutions and subsequent aqueous working dilutions, and addresses best practices for storage and handling to ensure compound integrity. These protocols are designed for researchers, scientists, and drug development professionals engaged in cell-based assays, enzyme inhibition studies, and other in vitro biological evaluations.

Introduction: The Coumarin Solubility Challenge

Coumarins and their derivatives are a prominent class of benzopyrone compounds recognized for their wide range of pharmacological activities.[3][4] this compound is a substituted coumarin with structural motifs—specifically the dihydroxy-benzene ring and halogenation—that suggest potential biological activity. However, the planar, heterocyclic ring system contributes to significant hydrophobicity, making it practically insoluble in aqueous buffers and cell culture media. Direct addition of the solid compound to an aqueous assay system would lead to non-homogenous mixtures, inaccurate concentration gradients, and ultimately, unreliable bioassay results.

The industry-standard approach, therefore, involves the preparation of a concentrated stock solution in a suitable organic solvent, which can then be serially diluted into the final aqueous assay medium. The choice of the primary solvent is a critical experimental decision, directly impacting compound stability, assay compatibility, and data integrity.

Physicochemical Properties & Solvent Selection Rationale

Understanding the compound's properties is the first step in developing a robust dissolution protocol. While experimental data for this specific molecule is not widely published, we can infer its characteristics from its structure and closely related analogs like 5,7-dihydroxycoumarin and other 4-methylcoumarin derivatives.[5][6][7]

PropertyEstimated Value / Characteristic
Molecular Formula C₁₀H₇ClO₄
Molecular Weight ~226.61 g/mol [8]
Appearance Expected to be a white to off-white or yellowish solid powder.
Predicted Aqueous Solubility Very low to insoluble. The hydrophobic core and chloro-substituent dominate over the hydrophilic dihydroxy groups.
Primary Solvent Choice Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds.[9][10][11] It is miscible with water and most cell culture media, making it the preferred choice for preparing stock solutions for bioassays.[1][3][12]
Secondary Solvent Choices Ethanol (EtOH) or Methanol (MeOH): Can be used if DMSO is incompatible with the assay system. Generally less effective at dissolving complex organic molecules and may require more effort (e.g., warming) to achieve high concentrations.[13][14][15]
Solvents to Avoid N,N-Dimethylformamide (DMF): While an effective solvent for synthesis[16], it generally exhibits higher cytotoxicity than DMSO or ethanol and is less preferred for cell-based assays.

Causality Behind Solvent Choice: The primary goal is to dissolve the compound at a high concentration (e.g., 1-100 mM) so that the subsequent dilution into the assay medium results in a final solvent concentration that is non-toxic and does not interfere with the biological system (typically ≤0.5% v/v). DMSO is the solvent of choice due to its exceptional solvating power for compounds of this nature and its established compatibility with a wide range of biological assays.[2][9]

Experimental Protocols

This protocol describes the preparation of a high-concentration master stock, which is the cornerstone of accurate and reproducible downstream experiments.

Materials:

  • This compound powder

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or microcentrifuge tube

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)

Procedure:

  • Weighing the Compound: Accurately weigh approximately 2.27 mg of this compound powder and transfer it to a clean, dry amber vial.

    • Expert Insight: Weighing a slightly larger mass (e.g., 5 mg) and adjusting the solvent volume accordingly can reduce measurement errors associated with handling small quantities.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the compound. This will yield a final concentration of approximately 10 mM.

  • Dissolution: a. Tightly cap the vial to prevent absorption of atmospheric moisture by the DMSO. b. Vortex the solution vigorously for 1-2 minutes. c. Visually inspect the solution against a light source. If any solid particles or cloudiness remains, proceed to the next step. d. Sonicate the vial in an ultrasonic water bath for 5-15 minutes.[1][6] Mild warming of the bath (to 30-37°C) can further aid dissolution but should be done cautiously.[2] e. Repeat vortexing and visual inspection until a completely clear, homogenous solution is achieved.

  • Storage: a. Aliquot the master stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent contamination. b. Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the DMSO stock solution should be stable for several months.[1][13]

This protocol details the serial dilution of the DMSO master stock into an aqueous medium (e.g., cell culture medium, phosphate-buffered saline) for direct application to the bioassay.

Procedure:

  • Thaw Master Stock: Remove one aliquot of the 10 mM master stock from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid issues with compound precipitation when transferring from 100% DMSO directly into an aqueous solution, first prepare an intermediate dilution in the assay medium. For example, to prepare a 100 µM working solution from a 10 mM stock:

    • Pipette 990 µL of the pre-warmed (if applicable) aqueous assay medium into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM master stock to the medium.

    • Crucially, vortex or triturate (pipette up and down) immediately and vigorously to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Final Dilutions: Use the 100 µM working solution to prepare the final concentrations required for your experiment (e.g., for a dose-response curve).

  • Vehicle Control: It is mandatory to prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of the test compound used in the assay.[3] This allows you to differentiate the biological effects of the compound from any potential effects of the solvent itself.

Visualization of Key Workflows

The following diagrams illustrate the critical workflows described in the protocols.

G cluster_0 Part 1: Master Stock Preparation cluster_1 Part 2: Working Solution Preparation weigh 1. Weigh Solid Compound (e.g., 2.27 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve 3. Dissolve (Vortex / Sonicate) add_dmso->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect inspect->dissolve Particles Remain store 5. Aliquot & Store (-20°C / -80°C) inspect->store Clear Solution stock_out 10 mM Master Stock store->stock_out thaw 6. Thaw Master Stock stock_out->thaw dilute 7. Dilute into Assay Medium (e.g., 1:100) thaw->dilute vortex 8. Vortex Immediately dilute->vortex final_dilutions 9. Perform Final Serial Dilutions vortex->final_dilutions to_assay Apply to Bioassay final_dilutions->to_assay

Caption: Workflow for solubilizing the compound and preparing assay-ready solutions.

G start Start: Need to Dissolve Compound for Bioassay q1 Is the assay cell-based? start->q1 q2 Is DMSO known to interfere with this specific assay? q1->q2 Yes non_cell DMSO is generally safe. Check for direct chemical interference (e.g., enzyme assays). q1->non_cell No (e.g., biochemical) dmso Primary Choice: Anhydrous DMSO check_tolerance Perform DMSO tolerance test. Keep final conc. <0.5% dmso->check_tolerance etoh Secondary Choice: Ethanol check_etoh_tolerance Perform Ethanol tolerance test. Keep final conc. <0.5% etoh->check_etoh_tolerance q2->dmso No q2->etoh Yes end_dmso Proceed with DMSO Stock Protocol check_tolerance->end_dmso end_etoh Proceed with Ethanol Stock Protocol check_etoh_tolerance->end_etoh non_cell->dmso

Caption: Decision tree for selecting the optimal primary solvent for the bioassay.

References
  • BenchChem Technical Support Team. (2025). Stock solution preparation and working concentrations for Coumarin 343. BenchChem.
  • Spices Board, Cochin. Method for estimation of Coumarin content in Cinnamon. FSSAI.
  • BenchChem. Application Notes & Protocols: Synthesis of Coumarin Derivatives for Structure-Activity Relationship (SAR) Studies. BenchChem.
  • Beganović, M., et al. (2023). An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status. Antioxidants, 13(1), 2.
  • BenchChem. Validating an In Vitro Bioassay for a Novel Coumarin Compound: A Comparative Guide. BenchChem.
  • Unknown author. (n.d.). Effect of solvent on the reaction of 7-hydroxy 4-methyl coumarin with aromatic aldehydes. ResearchGate.
  • Reddy, T. S., et al. (2014). Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. European Journal of Medicinal Chemistry, 80, 58-67.
  • Gaber, H. M., et al. (2020). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 25(17), 3949.
  • Al-Amiery, A. A. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Organic and Medicinal Chemistry Letters, 2(1), 1-5.
  • Martinez-Alcerreca, S., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Molecules, 28(9), 3922.
  • Dabhade, S. K., et al. (2008). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Catalysis Communications, 9(6), 1435-1440.
  • Jelić, D., et al. (2022). Design, preparation and characterization of 7-hydroxy-4-methylcoumarin-based deep eutectic solvents. New Journal of Chemistry, 46(3), 1084-1094.
  • Razi, M. T., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(11), 1679-1685.
  • BenchChem. Solubility of 4-(2,3-dimethylanilino)-2H-chromen-2-one in DMSO and other organic solvents. BenchChem.
  • Choi, H., et al. (2018). Chromenone Derivatives as Monoamine Oxidase Inhibitors from Marine-Derived MAR4 Clade Streptomyces sp. CNQ-031. Marine Drugs, 16(11), 438.
  • Unknown author. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative. Science and Education Publishing.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.
  • National Center for Biotechnology Information. (n.d.). 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one. PubChem.
  • Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11.
  • gChem Global. (n.d.). DMSO. gChem Global.
  • Unknown author. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem.

Sources

Application Notes and Protocols for Antimicrobial Assays of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Antimicrobial Potential of Novel Coumarin Derivatives

Coumarins are a significant class of naturally occurring benzopyrone compounds renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of various substituents onto the coumarin scaffold has been a fruitful strategy in medicinal chemistry to enhance potency and modulate biological activity. Halogenation, in particular, has been shown to significantly impact the antimicrobial efficacy of coumarins. The subject of this guide, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one , is a novel investigational compound. While extensive data on this specific molecule is not yet available, its structural features—a chlorinated coumarin core—suggest a strong potential for antimicrobial activity.

The primary mechanism of action for many antimicrobial coumarins is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[3] By targeting this enzyme, these compounds can effectively halt bacterial proliferation. This document provides a comprehensive guide for researchers to investigate the antimicrobial properties of this compound through standardized and robust in vitro assays. The protocols herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5]

I. Preliminary Considerations for a Novel Investigational Compound

Before proceeding with antimicrobial susceptibility testing (AST), several preliminary steps are crucial when working with a new chemical entity like this compound.

Compound Handling and Safety

As a novel compound, the full toxicological profile of this compound is unknown. Therefore, it is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid compound and prepare stock solutions in a chemical fume hood to avoid inhalation of any fine particles.

  • Material Safety Data Sheet (MSDS/SDS): If available from the supplier, review the MSDS thoroughly. If not available, treat the compound as potentially hazardous.

Solubility Determination

Accurate determination of the compound's solubility is critical for preparing stock solutions for antimicrobial assays. The solubility of coumarin derivatives can vary significantly.

Protocol for Solubility Testing:

  • Solvent Selection: Test the solubility of the compound in a range of solvents commonly used in antimicrobial assays, such as dimethyl sulfoxide (DMSO), ethanol, and sterile deionized water.

  • Procedure:

    • Weigh a small, precise amount of the compound (e.g., 1 mg) into a sterile microcentrifuge tube.

    • Add a small, measured volume of the solvent (e.g., 100 µL).

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If not dissolved, incrementally add more solvent and vortex until the compound is fully dissolved.

    • Record the final concentration to determine the maximum stock solution concentration.

  • Recommendation: DMSO is often a suitable solvent for poorly water-soluble compounds. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on the microorganisms.

Preparation of Stock Solution

Once a suitable solvent is identified, a high-concentration stock solution should be prepared for serial dilutions.

Protocol for Stock Solution Preparation (Example using DMSO):

  • In a sterile environment (e.g., a biological safety cabinet), accurately weigh a precise amount of this compound (e.g., 10 mg).

  • Dissolve the compound in the appropriate volume of sterile, molecular biology-grade DMSO to achieve a high-concentration stock (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

II. Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6][7][8][9] The broth microdilution method is a standardized and widely used technique for determining the MIC of a novel compound.

Materials
  • This compound stock solution

  • Sterile 96-well, flat-bottom microtiter plates

  • Test microorganisms (bacterial and/or fungal strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile diluent (e.g., DMSO, sterile water)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator

  • Micropipettes and sterile tips

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) C Inoculate Microtiter Plate with Microbial Suspension A->C B Prepare Serial Dilutions of Compound in Microtiter Plate B->C D Incubate Plate (35-37°C, 16-20h) C->D E Visually Inspect for Growth and Determine MIC D->E

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions in a 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the compound stock solution, appropriately diluted in broth to achieve the highest desired starting concentration after the addition of the inoculum.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • The 11th column will serve as the growth control (broth and inoculum, no compound).

    • The 12th column will serve as the sterility control (broth only).

  • Inoculation:

    • Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized microbial suspension to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria. Fungal plates may require longer incubation (24-48 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

III. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[10][11][12] This assay is a crucial follow-up to the MIC to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

Experimental Workflow for MBC/MFC Determination

MBC_MFC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation Incubation & Analysis A Select Wells at and above the MIC with no visible growth B Subculture a defined volume from selected wells onto -free agar plates A->B C Incubate Plates (35-37°C, 18-24h) B->C D Count Colonies and Determine CFU/mL C->D E Calculate % Kill and Determine MBC/MFC D->E

Caption: Workflow for Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Detailed Protocol for MBC/MFC
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or micropipette, subculture a defined volume (e.g., 10 µL or 100 µL) from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Also, plate the growth control to determine the initial inoculum concentration.

  • Incubation:

    • Incubate the agar plates at the appropriate temperature and duration to allow for the growth of any surviving microorganisms (typically 18-24 hours for bacteria).

  • MBC/MFC Determination:

    • Count the number of colonies on each plate.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.

IV. Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.[13][14] It provides a visual confirmation of the compound's ability to inhibit microbial growth.

Materials
  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks (e.g., ciprofloxacin)

  • Negative control disks (impregnated with the solvent used to dissolve the compound)

Detailed Protocol for Disk Diffusion
  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a defined volume (e.g., 10-20 µL) of the this compound solution at various concentrations.

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters.

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

V. Data Presentation and Interpretation

For a novel compound, clear and standardized data presentation is essential for the evaluation of its antimicrobial potential.

Quality Control

The inclusion of quality control (QC) strains is mandatory for all antimicrobial susceptibility testing to ensure the accuracy and reproducibility of the results. Recommended QC strains include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Candida albicans ATCC 90028

The results for the positive control antibiotics against these QC strains should fall within the acceptable ranges defined by CLSI or EUCAST.

Tabulated Data

Summarize the quantitative data in a clear and concise table.

MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm) at X µ g/disk
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Clinical Isolate 1(e.g., MRSA)
Clinical Isolate 2(e.g., VRE)

Note: The table should be populated with the experimentally determined values.

VI. Concluding Remarks

The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of the novel compound this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for the progression of this compound in the drug development pipeline. Further studies, including time-kill kinetics, mechanism of action elucidation, and cytotoxicity assays, will be necessary to fully characterize its therapeutic potential.

References

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.
  • on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). Southeast Asian Fisheries Development Center, Aquaculture Department.
  • Grokipedia. (n.d.). Minimum bactericidal concentration.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).
  • Wikipedia. (n.d.). Minimum inhibitory concentration.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Wikipedia. (n.d.). Minimum bactericidal concentration.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Dai, H., et al. (2020). Coumarin-containing hybrids and their antibacterial activities. European Journal of Medicinal Chemistry, 195, 112285.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Wikipedia. (n.d.). Disk diffusion test.
  • BenchChem. (2025).
  • Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing; 33rd ed. CLSI supplement M100.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST.
  • Lee, J. H., et al. (2021).
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
  • Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
  • MDPI. (n.d.). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia).
  • National Institutes of Health. (n.d.). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery.
  • Frontiers. (n.d.). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1.
  • ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
  • National Institutes of Health. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement.
  • Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives.
  • National Institutes of Health. (2024, December 12). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy.
  • ResearchGate. (2012). Synthesis of Coumarin Derivatives and Assessment of their Anti Microbial Activity.
  • National Institutes of Health. (2020, July 16). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents.
  • Al-Sehemi, A. G., & El-Gogary, T. M. (2012). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 16(4), 331-353.
  • National Institutes of Health. (n.d.). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia).
  • IntechOpen. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.
  • ResearchGate. (2018, July 3). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE)
  • MDPI. (2022, October 19). The Chemical Composition and Antibacterial and Antioxidant Activities of Five Citrus Essential Oils.

Sources

Illuminating Kinase Activity: 3-Chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one as a Novel Chemical Probe for Glycogen Synthase Kinase-3β

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a New Tool for Kinase Research

In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological and pathological processes. Among these, Glycogen Synthase Kinase-3β (GSK-3β) has emerged as a pivotal enzyme implicated in a multitude of cellular functions, including metabolism, neurodevelopment, and apoptosis. Its dysregulation is a hallmark of numerous diseases, ranging from neurodegenerative disorders like Alzheimer's to metabolic conditions such as type 2 diabetes and various cancers. The development of specific tools to interrogate GSK-3β activity in its native cellular environment is therefore of paramount importance for both fundamental research and therapeutic discovery.

This guide introduces 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one , a novel coumarin-based chemical probe, for the real-time monitoring of GSK-3β activity. This molecule is designed to leverage the inherent fluorescent properties of the coumarin scaffold, which are exquisitely sensitive to the local microenvironment, with the specificity conferred by its unique substitution pattern. The presence of the electron-withdrawing chloro group at the 3-position and the dihydroxy motif at the 5- and 7-positions is hypothesized to facilitate specific interactions within the ATP-binding pocket of GSK-3β, leading to a discernible change in its fluorescence upon binding. This interaction provides a direct readout of enzyme engagement and can be exploited to screen for novel inhibitors in a high-throughput format.

Recent studies have highlighted that benzocoumarins, which share a similar structural core, are potent inhibitors of GSK-3β, lending strong support to the proposed application of this novel probe[1]. This application note will provide a comprehensive guide to the synthesis, characterization, and application of this compound as a chemical probe for GSK-3β, empowering researchers to explore the multifaceted roles of this critical kinase.

Probe Characteristics and Proposed Mechanism of Action

The utility of this compound as a chemical probe is rooted in the well-established photophysical properties of 7-hydroxycoumarins[2][3]. These molecules typically exhibit strong fluorescence in the blue-to-green region of the spectrum, with their excitation and emission maxima being sensitive to solvent polarity and hydrogen bonding interactions[2]. The proposed mechanism of action for this probe is based on binding-induced fluorescence quenching .

Upon binding to the active site of GSK-3β, the probe's fluorescence is expected to be quenched. This quenching can arise from several factors, including:

  • Photoinduced Electron Transfer (PET): Interaction with amino acid residues in the active site could facilitate non-radiative decay pathways.

  • Conformational Restriction: The constrained environment of the binding pocket can hinder the vibrational relaxation pathways that contribute to fluorescence.

  • Changes in Microenvironment Polarity: The hydrophobic nature of the ATP-binding pocket can alter the electronic state of the fluorophore, leading to quenching.

This "turn-off" response provides a direct and quantifiable measure of the probe's interaction with the target enzyme.

Section 1: Synthesis of this compound

The synthesis of the probe can be achieved through a modified Pechmann condensation followed by chlorination. This approach offers a straightforward and efficient route to the desired compound.

Experimental Protocol: Synthesis Workflow

Synthesis_Workflow reagent1 Phloroglucinol step1 Pechmann Condensation (H2SO4) reagent1->step1 reagent2 Ethyl Acetoacetate reagent2->step1 intermediate1 5,7-dihydroxy-4-methyl-2H-chromen-2-one step2 Chlorination (Acetic Acid) intermediate1->step2 reagent3 N-Chlorosuccinimide (NCS) reagent3->step2 product 3-chloro-5,7-dihydroxy- 4-methyl-2H-chromen-2-one step1->intermediate1 step2->product

Caption: Synthetic route for this compound.

Step-by-Step Methodology:

  • Synthesis of 5,7-dihydroxy-4-methyl-2H-chromen-2-one:

    • To a stirred solution of phloroglucinol (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add ethyl acetoacetate (1 equivalent).

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Pour the reaction mixture onto crushed ice. The resulting precipitate is the intermediate product.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 5,7-dihydroxy-4-methyl-2H-chromen-2-one.

  • Synthesis of this compound:

    • Dissolve the intermediate from Step 1 in glacial acetic acid.

    • Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution while stirring.

    • Heat the reaction mixture at 60-70°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated product is filtered, washed with water, and dried.

    • Purify the final product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 2: Photophysical Properties

The photophysical properties of this compound are crucial for its application as a fluorescent probe. Based on data from structurally similar 7-hydroxy-4-methylcoumarin derivatives, the following properties are expected[4][5][6].

Table 1: Expected Photophysical Properties of the Probe

PropertyExpected ValueNotes
Absorption Maximum (λabs) 350 - 370 nmThe exact maximum will be solvent-dependent.
Emission Maximum (λem) 440 - 460 nmA significant Stokes shift is anticipated, which is advantageous for fluorescence measurements.
Stokes Shift ~80 - 100 nmThis large separation between excitation and emission minimizes self-absorption and improves signal-to-noise.
Molar Extinction Coefficient (ε) > 15,000 M-1cm-1Indicates strong absorption of light.
Quantum Yield (Φ) 0.3 - 0.6In the absence of the target enzyme. The quantum yield is expected to decrease upon binding to GSK-3β.

Experimental Protocol: Characterization of Photophysical Properties

  • Prepare a stock solution of the probe in dimethyl sulfoxide (DMSO).

  • Prepare a series of dilutions in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to determine the absorption and emission spectra.

  • Record the absorption spectrum using a UV-Vis spectrophotometer to determine λabs and the molar extinction coefficient.

  • Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the determined λabs, to find λem.

  • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Section 3: Application as a Chemical Probe for GSK-3β

The primary application of this probe is in the in vitro characterization of GSK-3β activity and the screening of potential inhibitors.

Application 1: In Vitro GSK-3β Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of GSK-3β. The assay relies on the quenching of the probe's fluorescence upon binding to the enzyme.

Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis enzyme GSK-3β Enzyme mix Mix Enzyme, Probe, and Inhibitor enzyme->mix probe Fluorescent Probe probe->mix inhibitor Test Inhibitor inhibitor->mix incubate Incubate at RT mix->incubate measure Measure Fluorescence incubate->measure plot Plot Fluorescence vs. Inhibitor Concentration measure->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for the in vitro GSK-3β inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human GSK-3β in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Prepare serial dilutions of the test inhibitor and a known GSK-3β inhibitor (positive control, e.g., CHIR-99021) in DMSO.

  • Assay Procedure (96-well or 384-well plate format):

    • To each well, add the assay buffer.

    • Add the test inhibitor or control (DMSO for no-inhibitor control).

    • Add the fluorescent probe to a final concentration in the low micromolar range (to be optimized).

    • Initiate the reaction by adding the GSK-3β enzyme.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths optimized for the probe (e.g., Ex: 360 nm, Em: 450 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the controls (0% inhibition for DMSO-only wells, 100% inhibition for a saturating concentration of the positive control).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validating Controls:

  • No-Enzyme Control: To determine the background fluorescence of the probe and buffer components.

  • No-Inhibitor Control (DMSO): Represents the maximum fluorescence quenching by the enzyme (0% inhibition).

  • Positive Control Inhibitor: To validate the assay's ability to detect inhibition.

Application 2: Cellular Imaging of GSK-3β Engagement

This probe can potentially be used for imaging GSK-3β engagement in living cells. This application relies on the probe being cell-permeable and its fluorescence being modulated upon binding to intracellular GSK-3β.

Experimental Protocol: Live-Cell Imaging

  • Cell Culture and Plating:

    • Culture cells known to express high levels of GSK-3β (e.g., neuronal cells, cancer cell lines) in a suitable medium.

    • Plate the cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Probe Loading and Treatment:

    • Wash the cells with a serum-free medium or imaging buffer.

    • Incubate the cells with a working concentration of the fluorescent probe (typically 1-10 µM) for 30-60 minutes at 37°C.

    • (Optional) Treat the cells with a known GSK-3β inhibitor to observe the displacement of the probe and a corresponding increase in fluorescence.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the probe (e.g., DAPI or blue fluorescent protein channel).

    • Acquire images before and after the addition of any treatments.

  • Image Analysis:

    • Quantify the fluorescence intensity in different cellular compartments. A decrease in fluorescence intensity would indicate probe binding to GSK-3β.

Trustworthiness and Validation:

  • Co-localization studies: Use immunofluorescence with a GSK-3β specific antibody to confirm the probe localizes to compartments where the enzyme is present.

  • Knockdown/Overexpression experiments: Use cells with altered GSK-3β expression levels to validate that the observed fluorescence changes are target-specific.

Conclusion and Future Directions

This compound represents a promising new chemical probe for the study of GSK-3β. Its straightforward synthesis, coupled with the sensitive fluorescent readout, makes it a valuable tool for academic and industrial researchers. The protocols outlined in this guide provide a solid foundation for its application in enzyme kinetics, inhibitor screening, and potentially cellular imaging. Future work will focus on a more detailed characterization of its photophysical properties, a thorough investigation of its selectivity against other kinases, and its validation in various cellular models of disease. The development of such targeted probes will undoubtedly accelerate our understanding of GSK-3β biology and aid in the discovery of novel therapeutics.

References

  • Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267.
  • Chen, L. Z., et al. (2017). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology.
  • Sari, Y., et al. (2018). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-. AIP Conference Proceedings.
  • Sari, Y., et al. (2018). The fluorescence spectra of 7-hydroxy-4-methylcoumarin-Chitosan films at various excitation wavelenghts: (A). 0.2%.
  • Hawkins, B. A., et al. (2025). Influence of halogen substituents on the photophysical properties of 7‐hydroxycoumarin: Insights from experimental and theoretical studies. ChemPhysChem, 26(5), e202400812.
  • Yilmaz, I., et al. (2018). Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes. Molecules, 23(7), 1735.
  • Furuta, T., et al. (2003). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 100(4), 1964-1969.
  • Gadirov, R. M., et al. (2007). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Optics and Spectroscopy, 102(6), 878-884.
  • Lee, M. R., et al. (2020). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters, 11(7), 1433-1439.
  • Chen, L.Z., et al. (2017). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology.
  • Bobylev, S., et al. (2025). Synthesis and biological activity of compounds based on 4-hydroxycoumarin.
  • Lee, S. K., et al. (2017). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 22(2), 240.
  • Hamdi, N., et al. (2019).
  • van der Wouden, E. A., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(19), 10996-11006.
  • Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives.
  • ResearchGate. (n.d.). Inhibition of GSK-3β by coumarin derivatives.
  • Tolonen, A., & Uusitalo, J. (2019). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 24(15), 2779.
  • Fery-Forgues, S., et al. (2007). 3-Carboxy-6-chloro-7-hydroxycoumarin: A highly fluorescent, water-soluble violet-excitable dye for cell analysis.
  • Abdel-Maksoud, M. S., et al. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311225.
  • Al-Obaidi, A. S. M., et al. (2020). Synthesis, structure characterization and biological activity of new coumarin derivatives.
  • Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
  • ChemSynthesis. (n.d.). 7-hydroxy-4-methyl-2H-chromen-2-one.
  • Patil, R. K., & Salunke, S. D. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 567-573.
  • El-Sayed, W. M., et al. (2016).
  • Wibowo, J. T., et al. (2019). Marine Fungi as Producers of Benzocoumarins, a New Class of Inhibitors of Glycogen-Synthase-Kinase 3β. Marine Drugs, 17(10), 576.
  • Matos, M. J., et al. (2011). MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins. Bioorganic & Medicinal Chemistry Letters, 21(1), 220-223.
  • Li, H., et al. (2018). A very fast 3-hydroxy-coumarin-based fluorescent probe for highly selective and sensitive detection of thiophenols and its application in water samples. Analytical Methods, 10(3), 269-273.
  • Siwek, A., et al. (2024). Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. International Journal of Molecular Sciences, 25(11), 6099.

Sources

Application Note & Protocols: Versatile Synthetic Routes for the Functionalization of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,7-dihydroxy-4-methylcoumarin scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous bioactive compounds. The introduction of a chloro-substituent at the C3 position creates a highly versatile intermediate, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one, unlocking a wealth of possibilities for targeted functionalization. This document provides a comprehensive guide for researchers, detailing robust synthetic strategies to modify this key intermediate. We will explore protocols for nucleophilic substitution at the C3 position, selective modification of the C5 and C7 hydroxyl groups, and advanced cross-coupling reactions. The causality behind experimental choices is explained, and detailed, step-by-step protocols are provided to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Importance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a class of compounds widely distributed in nature and renowned for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[1][2] The specific scaffold, 5,7-dihydroxy-4-methylcoumarin, is of particular interest due to the presence of multiple reactive sites that can be selectively modified to generate libraries of novel derivatives for structure-activity relationship (SAR) studies.

The strategic introduction of a chlorine atom at the C3 position serves two primary purposes:

  • Electronic Modification : It alters the electron density of the pyrone ring, potentially modulating the intrinsic biological activity of the scaffold.

  • Synthetic Handle : It provides an excellent electrophilic site and a versatile leaving group for a variety of functionalization reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3]

This guide begins with the synthesis of the core scaffold and then delves into the specific, site-selective functionalization strategies that make this intermediate a powerful tool in drug discovery.

Synthesis of the Core Intermediate

Before functionalization, the starting material must be synthesized. This is typically a two-step process involving the formation of the coumarin ring system followed by chlorination.

Workflow for Core Intermediate Synthesis

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Chlorination Phloroglucinol Phloroglucinol Coumarin_Precursor 5,7-Dihydroxy-4-methylcoumarin Phloroglucinol->Coumarin_Precursor Acid Catalyst (e.g., H₂SO₄, UiO-66-SO₃H) [1] EAA Ethyl Acetoacetate EAA->Coumarin_Precursor Final_Product 3-chloro-5,7-dihydroxy- 4-methyl-2H-chromen-2-one Coumarin_Precursor->Final_Product Reaction in appropriate solvent Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂ or NCS) Chlorinating_Agent->Final_Product G cluster_C3 C3 Reactions cluster_OH C5/C7 Reactions cluster_Ring Ring Reactions Start 3-chloro-5,7-dihydroxy- 4-methyl-2H-chromen-2-one C3_Node C3-Position (Electrophilic Site) Start->C3_Node Functionalization Pathways OH_Node C5/C7-Hydroxyls (Nucleophilic Sites) Start->OH_Node Ring_Node Aromatic Ring (C6/C8 Positions) Start->Ring_Node SNAr SₙAr with N, O, S Nucleophiles C3_Node->SNAr Suzuki Suzuki Coupling (C-C Bond Formation) C3_Node->Suzuki Heck Heck Coupling (C-C Bond Formation) C3_Node->Heck Alkylation O-Alkylation (Ether Synthesis) OH_Node->Alkylation Acylation O-Acylation (Ester Synthesis) OH_Node->Acylation Nitration Electrophilic Nitration Ring_Node->Nitration

Sources

analytical methods for detecting 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one in samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Analytical Methods for the Detection of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the qualitative and quantitative analysis of this compound, a substituted coumarin derivative. Coumarins are a significant class of compounds in the pharmaceutical and chemical industries, and the presence of chloro- and hydroxyl-substituents necessitates robust and specific analytical methods for quality control, impurity profiling, and research.[1] This guide details two primary analytical methodologies: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. Protocols for sample preparation from both solid and liquid matrices are provided, alongside a detailed framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

Analyte Overview & Physicochemical Properties

This compound is a coumarin derivative characterized by a chlorinated methyl group and two hydroxyl groups on the benzopyrone core. These functional groups dictate its solubility, chromatographic behavior, and spectral properties. Understanding these characteristics is fundamental to selecting and optimizing an appropriate analytical method.

PropertyValueRationale & Implication for Analysis
Molecular Formula C₁₀H₇ClO₄The presence of chlorine provides a distinct isotopic pattern in mass spectrometry, aiding in identification.
Molecular Weight 226.61 g/mol [4]Used for preparing standard solutions of known molarity and for mass spectrometry calculations.
Structure Substituted 2H-chromen-2-oneThe conjugated ring system forms a strong chromophore, making UV-Vis spectroscopy a viable detection method. The hydroxyl groups can be ionized, making pH control of the mobile phase critical for reproducible retention in reversed-phase chromatography.
Predicted XLogP3-AA 1.1[4]This value suggests moderate polarity, making the compound well-suited for reversed-phase liquid chromatography (RPLC) using C18 or similar stationary phases.

Strategic Approach to Analysis: Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Separation by RPLC, detection by UV absorbance.Robust, reproducible, widely available, cost-effective.[1][5]Lower sensitivity, potential for matrix interference in complex samples.Routine quality control, assay, purity testing, and quantification of major components.
LC-MS/MS Separation by RPLC, detection by mass-to-charge ratio after ionization and fragmentation.Extremely high sensitivity and selectivity, definitive structural confirmation, ideal for complex matrices.[6]Higher cost, more complex method development, susceptible to ion suppression.Trace-level impurity analysis, environmental monitoring, bioanalysis, and characterization of unknown related substances.[7]
GC-MS Separation of volatile compounds, detection by mass spectrometry.High resolving power for complex mixtures.Requires derivatization for non-volatile analytes like the target compound, potential for thermal degradation.Niche applications where derivatization is feasible and offers specific advantages.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte to a level suitable for detection.

Protocol 1: Solid-Liquid Extraction (SLE) for Solid Samples
  • Application: Analysis of the analyte in solid matrices such as pharmaceutical formulations, plant material, or chemical reaction mixtures.

  • Causality: The choice of solvent (methanol or acetonitrile) is based on the analyte's good solubility and the solvent's compatibility with reversed-phase HPLC. Sonication is employed to physically disrupt the sample matrix, enhancing the efficiency and speed of the extraction process.[8]

Step-by-Step Protocol:

  • Accurately weigh approximately 100 mg of the homogenized solid sample into a 50 mL centrifuge tube.

  • Add 20 mL of HPLC-grade methanol or acetonitrile.

  • Vortex the tube for 1 minute to ensure the sample is fully wetted.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[8]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet solid debris.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples
  • Application: Cleaning up and concentrating the analyte from aqueous samples like process water, environmental water samples, or biological fluids.[9]

  • Causality: A reversed-phase SPE cartridge (e.g., C18 or HLB) is used to retain the moderately polar analyte from the polar aqueous matrix. The wash step with low-organic solvent removes polar interferences, while the final elution with a high-organic solvent recovers the analyte in a clean, concentrated form. Acidification of the sample ensures the hydroxyl groups are protonated, maximizing retention on the non-polar sorbent.

Step-by-Step Protocol:

  • Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water (acidified to pH 3 with formic acid), through a C18 SPE cartridge (e.g., 500 mg, 6 mL). Do not allow the cartridge to go dry.

  • Loading: Acidify the aqueous sample (up to 500 mL) to pH 3 with formic acid. Pass the sample through the conditioned cartridge at a flow rate of ~5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in acidified water to remove hydrophilic impurities.

  • Drying: Dry the cartridge under a vacuum or nitrogen stream for 10 minutes to remove residual water.

  • Elution: Elute the analyte from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase and transfer to an HPLC vial.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a validated isocratic reversed-phase HPLC method for the routine quantification of this compound.[1][5]

Experimental Protocol
ParameterConditionRationale
Instrument HPLC system with UV/Vis or DAD detectorStandard equipment for quality control labs.
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1][10]Industry-standard stationary phase for separating moderately polar compounds.[5]
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (55:45, v/v)The organic/aqueous ratio provides optimal retention. Formic acid ensures the hydroxyl groups are protonated, leading to sharp, symmetrical peaks.
Flow Rate 1.0 mL/min[1]A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30°CMaintains stable retention times and improves reproducibility.[1]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 275 nmCorresponds to a high absorbance wavelength for the coumarin chromophore, ensuring good sensitivity.[1]
Run Time 10 minutesSufficient for elution of the analyte and any closely related impurities.
Reagent and Standard Preparation
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 550 mL of HPLC-grade acetonitrile with 450 mL of HPLC-grade water and 1 mL of formic acid. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[1][10]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standards E Inject Standards & Build Curve B->E C Prepare Samples (SLE/SPE) F Inject Samples C->F D->E E->F G Integrate Peak Area F->G H Quantify Concentration G->H

Caption: HPLC-UV analysis workflow from preparation to quantification.

High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-low detection limits, this LC-MS/MS method provides superior sensitivity and selectivity.[8] The method uses Multiple Reaction Monitoring (MRM) for definitive quantification.

Experimental Protocol
ParameterConditionRationale
Instrument UHPLC system coupled to a triple quadrupole mass spectrometerUHPLC provides faster analysis and better resolution.[11] A triple quadrupole is ideal for quantitative MRM experiments.
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size[11]A shorter column with smaller particles is used for rapid gradient elution compatible with MS detection.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for RPLC-MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase for RPLC-MS.
Gradient 5% B to 95% B in 3 min; hold at 95% B for 1 min; return to 5% B in 0.1 min; hold for 0.9 minA rapid gradient allows for fast separation and high throughput.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures robust and reproducible chromatography.
Injection Vol. 5 µL
Ionization Electrospray Ionization (ESI), Positive ModeESI is suitable for polar to moderately polar compounds.[6] Positive mode will protonate the molecule to form the [M+H]⁺ precursor ion.
Precursor Ion m/z 227.0Corresponds to the [M+H]⁺ of C₁₀H₇ClO₄. The chlorine isotope at m/z 229.0 can be used as a qualifier.
MRM Transitions Quantifier: m/z 227.0 -> 199.0Qualifier: m/z 227.0 -> 171.0Rationale: The loss of CO (m/z 28) from the pyrone ring is a characteristic fragmentation pathway for coumarins, yielding the m/z 199.0 product ion.[8][12] A subsequent loss of CO would yield m/z 171.0, serving as a confirmation ion. These transitions must be optimized using a reference standard.
Analysis Workflow

LCMS_Workflow A Sample Preparation (SPE) B UHPLC Separation A->B C Electrospray Ionization (ESI+) B->C D Q1: Precursor Ion Selection (m/z 227.0) C->D E Q2: Collision-Induced Dissociation (CID) D->E F Q3: Product Ion Selection (m/z 199.0 & 171.0) E->F G Detector F->G H Data Acquisition & Quantification G->H

Caption: LC-MS/MS workflow using the triple quadrupole principle.

Method Validation: Ensuring Trustworthiness & Reliability

A described analytical method is only suitable for its intended purpose if it is properly validated. The validation protocol must adhere to the ICH Q2(R2) guidelines to ensure data integrity.[2][3]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[2][13]Peak purity analysis (DAD) or specific MRM transitions (MS) should confirm identity. Resolution > 2 between analyte and nearest eluting peak.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over the intended range.[2][13]Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[1][13]
Accuracy To measure the closeness of the experimental value to the true value, assessed by spike/recovery studies.[2][13]98.0% - 102.0% recovery for assay; 90.0% - 110% for impurities.
Precision To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[2]Relative Standard Deviation (RSD) ≤ 2.0%.[2]
LOD Lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of 3:1.
LOQ Lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N of 10:1; RSD at this concentration should be acceptable (e.g., ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).RSD of results should remain within acceptable limits (e.g., ≤ 5%) across all varied conditions.

References

  • BenchChem. (2025). New Frontiers in Coumarin Analysis: A Validated HPLC Method for Enhanced Precision and Sensitivity.
  • ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
  • AMSbiopharma. (2025).
  • Paeng, K.-J. (1996).
  • Journal of Food and Nutrition Research. (2017).
  • Proventa. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • NIH National Library of Medicine. (2016).
  • ACS Publications. (2024).
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • FSSAI. (n.d.).
  • PubMed Central. (n.d.). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils.
  • PubChem. (n.d.). 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one.
  • The Open Analytical Chemistry Journal. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.

Sources

3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one for studying enzyme kinetics

This compound is a promising tool for studying enzyme kinetics, particularly as a potential covalent inhibitor of serine proteases. The protocols outlined here provide a systematic approach to determine its inhibitory potency (IC₅₀) and elucidate its mechanism of action. Further studies, such as dialysis experiments to confirm irreversibility and mass spectrometry to identify the specific amino acid residue modified, would provide definitive evidence of a covalent binding mechanism. The chromenone scaffold continues to be a fertile ground for the development of novel enzyme inhibitors and probes for drug discovery. [15]

References

  • Biology Discussion. (n.d.). Top 5 Methods Devised for Enzyme Kinetics Measurement.
  • Lautala, S., & Finel, M. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences, 21(13), 4736.
  • Encyclopedia.pub. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates.
  • Patsnap Synapse. (2025). How to Measure Enzyme Kinetics Using Spectrophotometry.
  • AZoOptics. (2022). How is Spectroscopy Useful in Enzymology.
  • UTUPub. (n.d.). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro.
  • Semantic Scholar. (n.d.). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro.
  • Zhang, D., et al. (2019). Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. Marine Drugs, 17(10), 559.
  • Khan, H., et al. (2018). Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies. Medicinal Chemistry, 14(6), 625-636.
  • Senger, J., et al. (2020). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. ACS Omega, 5(1), 485-495.
  • ResearchGate. (2019). Chromenones as Multineurotargeting Inhibitors of Human Enzymes.
  • Nielsen, S. B., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6604.
  • Sharma, S., & Tonk, R. K. (2024). Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. Bioorganic & Medicinal Chemistry Letters, 114, 129912.
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS.
  • Chemistry LibreTexts. (2024). Michaelis-Menten Kinetics.
  • Neves, M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6268.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.
  • PubChem. (n.d.). 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one.
  • El-Sayed, N. N. E. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 20(Supplement 1), S1-S14.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditi.
  • ResearchGate. (2025). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction.
  • Ninja Nerd. (2017, April 26). Biochemistry | Michaelis-Menten Equation [Video]. YouTube.
  • Plesa, A., et al. (2024). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. Molecules, 29(3), 598.

Application Notes and Protocols for the Cellular Characterization of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Coumarin Scaffold as a Privileged Structure in Drug Discovery

Coumarins (2H-chromen-2-ones) represent a significant class of naturally occurring and synthetic heterocyclic compounds.[1] Their simple, fused-ring structure has proven to be a versatile scaffold, allowing for extensive chemical modification and resulting in a broad spectrum of pharmacological activities.[1][2][3] Derivatives of the coumarin nucleus have been reported to possess a wide array of biological effects, including anticancer, anti-inflammatory, antioxidant, antibacterial, and enzyme inhibitory properties.[1][3][4][5] This remarkable diversity has established the coumarin scaffold as a "privileged structure" in medicinal chemistry and drug discovery.[5]

This document provides a detailed guide for the initial biological evaluation of a novel coumarin derivative, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one . Given the rich pharmacological history of related compounds, a systematic approach to characterizing its cellular effects is warranted. We will outline a strategic series of cell-based assays designed to first establish its cytotoxic potential, then to investigate the underlying mechanism of cell death, and finally to explore its potential as an enzyme inhibitor. These protocols are designed for researchers, scientists, and drug development professionals seeking to build a comprehensive biological profile for novel coumarin-based compounds.

Part 1: Foundational Analysis - Assessing Cytotoxicity

The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[6] A cytotoxicity assay provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. This foundational data is essential for designing all subsequent mechanistic studies.

Scientific Rationale

We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for assessing cell metabolic activity.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a sensitive quantification of cell viability.[7][8][9] By testing the compound across a range of concentrations, we can generate a dose-response curve to accurately determine its IC50 value.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis start Select & Culture Cancer Cell Lines seed Seed Cells into 96-Well Plates start->seed prepare_cpd Prepare Serial Dilutions of 3-chloro-5,7-dihydroxy-4-methyl- 2H-chromen-2-one add_cpd Add Compound Dilutions & Controls to Wells prepare_cpd->add_cpd incubate Incubate for 48-72 hours add_cpd->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer read_plate Read Absorbance at 570 nm add_solubilizer->read_plate analyze Calculate % Viability vs. Control read_plate->analyze plot Generate Dose-Response Curve analyze->plot calculate_ic50 Determine IC50 Value plot->calculate_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Selected cancer cell lines (e.g., HCT116, A549, HepG2)[7] and a non-tumor cell line (e.g., HaCat) for selectivity assessment.[7]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent.

  • Sterile 96-well flat-bottom plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the test compound in culture medium from a concentrated stock in DMSO. A typical final concentration range might be 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated" (medium with DMSO vehicle) and "blank" (medium only) controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. Observe the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Parameter Example Value Description
Cell Line HCT116 (Colon Cancer)A panel of diverse cancer cell lines should be used.
Seeding Density 8,000 cells/wellOptimize for logarithmic growth during the assay period.
Treatment Duration 48 hoursCommon incubation time for cytotoxicity studies.
IC50 (Hypothetical) 15.2 µMThe concentration at which 50% of cell growth is inhibited.

Part 2: Mechanism of Action - Apoptosis Detection

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a distinct and highly regulated process that is a common mechanism of action for many anticancer drugs. Distinguishing apoptosis from necrosis is crucial for understanding the compound's therapeutic potential.

Scientific Rationale

The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[10][11] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can specifically label early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by cells with intact membranes.[12] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[10] By using both stains, we can differentiate between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis seed_cells Seed Cells in 6-Well Plates treat_cells Treat with Compound (e.g., at IC50 and 2x IC50) seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate harvest Harvest Cells (including supernatant) incubate->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_stain Incubate in the Dark stain->incubate_stain acquire Acquire Data on Flow Cytometer incubate_stain->acquire gate Gate Cell Populations acquire->gate quantify Quantify Percentages of Live, Apoptotic, & Necrotic Cells gate->quantify

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

Materials:

  • Cells cultured in 6-well plates.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).[12]

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated (vehicle) control.

  • Cell Harvesting: After incubation, collect the culture supernatant (which contains floating apoptotic cells) into a flow cytometry tube.[10][11] Gently wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with their corresponding supernatant.

  • Washing: Centrifuge the cell suspension at 670 x g for 5 minutes.[11] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[10]

  • Data Analysis: Use appropriate software to analyze the flow cytometry data. Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis) to visualize the different cell populations. Quantify the percentage of cells in each quadrant (lower-left: viable; lower-right: early apoptotic; upper-right: late apoptotic/necrotic).

Population Annexin V Staining PI Staining Interpretation
Q3 (Lower-Left) NegativeNegativeViable Cells
Q4 (Lower-Right) PositiveNegativeEarly Apoptotic Cells
Q2 (Upper-Right) PositivePositiveLate Apoptotic/Necrotic Cells
Q1 (Upper-Left) NegativePositiveNecrotic Cells (Primarily)

Part 3: Target Identification - Enzyme Inhibition Assays

Coumarin derivatives are well-documented inhibitors of various enzymes, including cyclooxygenases (COX), lipoxygenases, and various protein kinases.[13][14] Investigating the potential of this compound to inhibit specific enzymes can provide valuable insights into its mechanism of action and therapeutic potential.

Scientific Rationale

Enzyme inhibition assays are designed to measure the effect of a compound on the catalytic activity of a specific enzyme. A common and adaptable method involves using a fluorogenic or colorimetric substrate. The enzyme catalyzes the conversion of this substrate into a product that can be detected by fluorescence or absorbance. The rate of product formation is proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of the inhibitor, one can determine the compound's inhibitory potency (IC50).

Experimental Workflow: General Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis add_buffer Pipette Assay Buffer into 96/384-Well Plate add_inhibitor Add Serial Dilutions of Test Compound add_buffer->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate to Allow Compound-Enzyme Binding add_enzyme->pre_incubate add_substrate Initiate Reaction by Adding Fluorogenic Substrate pre_incubate->add_substrate read_kinetics Measure Fluorescence/Absorbance Kinetically over Time add_substrate->read_kinetics calc_rate Calculate Reaction Rate (Slope) for Each Concentration read_kinetics->calc_rate calc_inhibition Calculate % Inhibition vs. 'No Inhibitor' Control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. Log[Compound] calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General workflow for a kinetic enzyme inhibition assay.

Protocol 3: General Fluorogenic Enzyme Inhibition Assay

Materials:

  • Purified target enzyme.

  • Specific fluorogenic substrate for the target enzyme.

  • Assay buffer (optimized for the specific enzyme).

  • This compound.

  • Known inhibitor for the target enzyme (positive control).

  • Black, opaque 96-well or 384-well plates.

  • Fluorescence microplate reader with kinetic reading capabilities.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in assay buffer. Add a small volume (e.g., 1-5 µL) of each dilution to the wells of the microplate. Include "no inhibitor" (vehicle) and "positive control" wells.

  • Enzyme Addition: Add the enzyme, diluted in cold assay buffer, to all wells except for the "no enzyme" blank control.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add the fluorogenic substrate, diluted in assay buffer, to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader. Measure the fluorescence intensity at appropriate excitation/emission wavelengths every 30-60 seconds for 15-60 minutes.

  • Data Analysis:

    • For each well, plot fluorescence units versus time. The initial reaction rate is the slope of the linear portion of this curve.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = (1 - (Rate with Inhibitor / Rate without Inhibitor)) * 100

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Enzyme Target Substrate Type Positive Control Potential Application
DPP-IV FluorogenicSitagliptin[15]Anti-diabetic
Carbonic Anhydrase-II ColorimetricAcetazolamide[16]Diuretic, Anti-glaucoma
Lipoxygenase (LOX) SpectrophotometricQuercetinAnti-inflammatory
Cyclooxygenase (COX-1) FluorometricIndomethacin[13]Anti-inflammatory

Conclusion

This application note provides a strategic, three-part framework for the initial characterization of the novel coumarin derivative this compound. By systematically assessing its cytotoxicity, investigating its apoptotic potential, and screening for enzyme inhibitory activity, researchers can efficiently build a comprehensive biological profile. The data generated from these assays will provide a solid foundation for further preclinical development, including more advanced mechanistic studies, structure-activity relationship (SAR) optimization, and in vivo efficacy models. This structured approach ensures a thorough and scientifically rigorous evaluation, maximizing the potential for discovering a new therapeutic agent from the versatile coumarin class.

References

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • The Ohio State University College of Pharmacy. (2020, July 19). Evaluation of Coumarin Derivatives as Probes in Monitoring CYP2A6 Activity in Cancer Cells.
  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • MDPI. (n.d.). Novel Coumarin–Nucleobase Hybrids with Potential Anticancer Activity: Synthesis, In Vitro Cell-Based Evaluation, and Molecular Docking. Molecules.
  • AIP Publishing. (2020, June 30). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases.
  • ResearchGate. (n.d.). Effect of synthetic coumarin derivatives on cell viability.
  • National Center for Biotechnology Information. (n.d.). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry.
  • Weng, K. G., & Yuan, Y. L. (2017). Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines. Brazilian Journal of Medical and Biological Research, 50(11), e6455.
  • MDPI. (2023, January 19). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. Molecules.
  • SciELO. (2020). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 56.
  • MDPI. (n.d.). Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. Molecules.
  • MDPI. (n.d.). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules.
  • National Center for Biotechnology Information. (n.d.). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Bioengineering.
  • National Center for Biotechnology Information. (2022, August 16). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules.
  • ResearchGate. (2025, December 28). Synthesis and biological activity of compounds based on 4-hydroxycoumarin.
  • Sciforum. (n.d.). Synthesis and Biological Evaluation of Some Coumarin Derivatives.
  • ResearchGate. (n.d.). The plausible mechanism of formation of 7-hydroxy-4-methylcoumarin in....
  • PubMed. (2003, April). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-25.
  • ResearchGate. (2018, July 3). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.
  • PubChem. (n.d.). 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one.
  • MDPI. (n.d.). Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. Molecules.
  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.
  • Elsevier. (n.d.). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry.
  • National Institutes of Health. (2019, May 5). Novel 6a,12b-Dihydro-6H,7H-chromeno[3,4-c] chromen-6-ones.

Sources

Application Notes and Protocols for the In Vivo Administration of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

These application notes provide a comprehensive guide for the in vivo administration of the novel coumarin derivative, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. As a compound with potential therapeutic applications stemming from the well-documented biological activities of the coumarin scaffold, establishing a robust and reproducible in vivo administration protocol is a critical first step in preclinical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed framework from vehicle selection and formulation to acute toxicity assessment and recommendations for subsequent efficacy studies. The protocols outlined herein are designed to ensure scientific integrity, animal welfare, and data reliability.

The core challenge in the in vivo administration of many novel chemical entities, including coumarin derivatives, often lies in their poor aqueous solubility.[3] This necessitates careful consideration of formulation strategies to ensure consistent and accurate dosing. This guide will, therefore, place a strong emphasis on the systematic approach to vehicle selection and the preparation of appropriate dosing formulations. Furthermore, in the absence of pre-existing toxicological data for this specific compound, a preliminary acute oral toxicity study is an indispensable prerequisite to establishing a safe dose range for further investigation. The protocol for this study is structured in accordance with the internationally recognized OECD Guideline 423 for the Acute Toxic Class Method, which prioritizes the use of a minimal number of animals.[4][5][6]

Pre-formulation Assessment: Solubility Determination

A critical initial step before commencing any in vivo study is to determine the solubility of this compound in various pharmaceutically acceptable vehicles. This will dictate the type of formulation that can be prepared (e.g., solution, suspension).

Objective: To identify a suitable vehicle that can either dissolve the compound at the desired concentration or allow for the formation of a stable and homogenous suspension.

Materials:

  • This compound

  • A selection of vehicles (see Table 1)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Water bath or incubator

  • Microcentrifuge

  • Spectrophotometer or HPLC for quantification

Protocol:

  • Vehicle Screening: Prepare a panel of common, well-tolerated vehicles for in vivo administration. A suggested list is provided in Table 1.

  • Saturated Solution Preparation: To a known volume of each vehicle (e.g., 1 mL), add an excess amount of the test compound.

  • Equilibration: Vortex the mixtures vigorously for 2 minutes, followed by incubation at 37°C for 24 hours with continuous agitation (e.g., using a magnetic stirrer or orbital shaker). This allows the system to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Data Analysis: Express the solubility in mg/mL for each vehicle.

Table 1: Recommended Vehicles for Solubility Screening

Vehicle CategorySpecific ExamplesRationale for Use
Aqueous Vehicles Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS)Ideal for water-soluble compounds; physiologically compatible.
Aqueous Suspensions 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose (MC) in waterFor poorly soluble compounds, these agents increase viscosity and prevent rapid sedimentation.[7][8]
Co-solvent Systems 10% DMSO in 0.9% Saline, 40% Polyethylene glycol 400 (PEG 400) in waterOrganic solvents that are miscible with water and can dissolve lipophilic compounds.[9][10] The concentration of the organic solvent should be minimized to avoid toxicity.[11]
Oil-based Vehicles Corn oil, Sesame oil, Olive oilSuitable for highly lipophilic compounds for oral or intraperitoneal administration.[10]

Formulation Protocol

Based on the results of the solubility assessment, the appropriate formulation can be prepared.

Protocol 1: Preparation of a Solution

This protocol is applicable if a vehicle is identified that can fully dissolve the compound at the required concentration.

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: Add the compound to the chosen vehicle. If using a co-solvent system, dissolve the compound in the organic solvent (e.g., DMSO) first before slowly adding the aqueous component while vortexing to prevent precipitation.[7]

  • Homogenization: Vortex or sonicate the mixture until the compound is completely dissolved.

  • Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the target concentration.

  • Storage: Store the solution as per its stability profile, ideally prepared fresh before each use.

Protocol 2: Preparation of a Suspension

This is the most likely scenario for a coumarin derivative. The goal is to create a uniform suspension that allows for accurate dosing.

  • Weighing: Accurately weigh the required amount of this compound.

  • Particle Size Reduction (Optional but Recommended): If possible, micronize the compound to a fine powder to improve suspension stability.

  • Wetting: Add a small amount of a wetting agent (e.g., 1-2 drops of Tween 80) to the compound and mix to form a paste. This helps to disperse the particles in the aqueous vehicle.

  • Vehicle Addition: Gradually add the suspending vehicle (e.g., 0.5% CMC in water) to the paste while triturating (grinding in a mortar) or vortexing continuously.

  • Homogenization: Continue to mix until a homogenous suspension is formed. A high-speed homogenizer can be used for larger volumes.

  • Final Volume Adjustment: Adjust the final volume with the suspending vehicle.

  • Dosing: Ensure the suspension is continuously stirred or vortexed immediately before and during dose administration to maintain homogeneity.

In Vivo Administration Protocol: Acute Oral Toxicity Study (OECD 423)

This protocol is designed to classify the test compound based on its acute oral toxicity and to determine a safe starting dose for future efficacy studies. It follows a stepwise procedure with a small number of animals.[4][5][6]

Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the humane care and use of laboratory animals.

Experimental Animals:

  • Species: Mouse (e.g., BALB/c or C57BL/6) or Rat (e.g., Sprague-Dawley or Wistar). The choice of species should be justified based on the intended therapeutic target.

  • Sex: Healthy, young adult females are typically used.[4]

  • Number: 3 animals per step.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dosing Dosing and Observation Phase (Stepwise) cluster_decision Decision Making cluster_outcomes Subsequent Steps Formulation Prepare Dosing Formulation (Solution or Suspension) Dose_Step1 Administer Starting Dose (e.g., 300 mg/kg) to Group 1 (n=3) Formulation->Dose_Step1 Animal_Prep Acclimatize and Fast Animals (Food, not water) Animal_Prep->Dose_Step1 Observe_48h Observe for Mortality/Morbidity (First 48 hours critical) Dose_Step1->Observe_48h Observe_14d Continue Observation for 14 Days (Clinical signs, body weight) Observe_48h->Observe_14d Decision1 Mortality in Group 1? Observe_14d->Decision1 Necropsy Perform Gross Necropsy on all animals at Day 14 Observe_14d->Necropsy Lower_Dose Administer Lower Dose (e.g., 50 mg/kg) to Group 2 Decision1->Lower_Dose Yes Higher_Dose Administer Higher Dose (e.g., 2000 mg/kg) to Group 2 Decision1->Higher_Dose No Stop_Test Stop Test and Classify Lower_Dose->Stop_Test Higher_Dose->Stop_Test

Caption: OECD 423 Acute Toxic Class Method Workflow.

Step-by-Step Procedure:

  • Dose Selection: Based on the lack of data and the low toxicity of related coumarins like 7-hydroxycoumarin (no deaths at 5000 mg/kg in rats), a starting dose of 300 mg/kg is a conservative and justifiable choice.[12] The fixed dose levels in OECD 423 are 5, 50, 300, and 2000 mg/kg.[4]

  • Animal Preparation: Fast the animals overnight (food, but not water) before dosing.

  • Administration: Administer the test substance by oral gavage. The volume administered should not exceed 10 mL/kg for aqueous formulations.[5] A vehicle control group should be included.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weights on Day 0, 7, and 14.

    • Record any instances of mortality.

  • Stepwise Procedure:

    • If no mortality is observed at the starting dose (300 mg/kg): Proceed to a higher dose (2000 mg/kg) in a new group of 3 animals.

    • If mortality is observed at the starting dose: Proceed to a lower dose (50 mg/kg) in a new group of 3 animals.

    • The test is stopped when a dose that causes mortality or no mortality is identified, allowing for classification of the substance.

  • Necropsy: At the end of the 14-day observation period, all surviving animals should be euthanized and subjected to a gross necropsy.

Table 2: Dose Escalation and Classification Scheme (OECD 423)

Starting Dose (mg/kg)OutcomeNext StepGHS Classification
3000/3 or 1/3 dieTest at 2000 mg/kg-
3002/3 or 3/3 dieTest at 50 mg/kgCategory 3 or 4
20000/3 or 1/3 dieStop testCategory 5 or Unclassified
2000≥ 2/3 dieStop testCategory 4
500/3 or 1/3 dieStop testCategory 4
50≥ 2/3 dieTest at 5 mg/kgCategory 3

Data Interpretation and Next Steps

The results of the acute toxicity study will provide an estimated LD50 and a No-Observed-Adverse-Effect Level (NOAEL). This information is crucial for selecting dose levels for subsequent sub-chronic toxicity and efficacy studies. As a general rule, the highest dose in an efficacy study should be below the NOAEL to avoid confounding toxic effects.

Conclusion

The successful in vivo evaluation of this compound hinges on a methodical and scientifically sound approach to its administration. The protocols detailed in these application notes provide a comprehensive framework for researchers to overcome the common challenges associated with novel compound administration, particularly poor solubility. By first establishing the solubility profile and then conducting a systematic acute toxicity study in line with OECD guidelines, researchers can ensure the generation of reliable and reproducible data while adhering to the principles of ethical animal use. This foundational work is essential for the further development of this promising coumarin derivative.

References

  • OECD (2001), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].
  • OECD (2008), Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].
  • Nikam, A. V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 136-140.
  • ResearchGate.
  • ResearchGate. Vehicle selection for nonclinical oral safety studies. [Link].
  • Ritschel, W. A., Denson, D. D., & Grummich, K. W. (1988). Pharmacokinetics of Coumarin and 7-hydroxycoumarin in the Rhesus Monkey After Intravenous and Peroral Administration. Arzneimittelforschung, 38(11), 1619-1623.
  • David Publishing.
  • Gole, M. K., et al. (2009). A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. PubMed, [Link].
  • Ghosal, A., & Myers, R. (2018). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • National Toxicology Program. (2001). OECD Test Guideline 423. [Link].
  • ResearchGate.
  • Vasconcelos, S. M., et al. (2021). Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies. Research, Society and Development, 10(8), e54110817585-e54110817585.
  • Baral, P., et al. (2021). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry, 14(3), 102988.
  • Saso, L., & Firuzi, O. (2014). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 19(7), 9450-9467.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).
  • Stefanachi, A., et al. (2018). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 23(2), 447.
  • Akina, Inc. PolyVivo AK09-Decylated Poorly soluble drug (Coumarin-6) solubility testing. [Link].
  • Scribd. OECD 423 - Acute Oral Toxicity Study. [Link].

Sources

Application Note: High-Purity Isolation of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one, a halogenated coumarin derivative of interest in medicinal chemistry and materials science. The inherent physicochemical properties of this molecule—namely its phenolic hydroxyl groups, lactone moiety, and moderate polarity—necessitate a multi-step purification strategy to remove synthetic precursors, byproducts, and other impurities. We present field-proven methodologies ranging from initial crude workup to high-purity polishing, including acid-base extraction, recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to empower researchers to adapt these techniques to their specific needs.

Introduction: The Imperative for Purity

Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds found in numerous natural products and are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties[1][2]. The introduction of a chlorine atom and hydroxyl groups, as in this compound, can significantly modulate these biological effects.

G Crude Crude Synthetic Mixture Workup Acid-Base Workup Crude->Workup Removes ionic impurities Recrystal Recrystallization (Bulk Purification) Workup->Recrystal Purity ~95-98% Flash Flash Chromatography (Intermediate Purity) Workup->Flash Purity ~98% Recrystal->Flash If needed Prep_HPLC Preparative HPLC (High Purity >99%) Flash->Prep_HPLC For polishing Pure Pure Compound Flash->Pure Prep_HPLC->Pure

Figure 1: General purification workflow for this compound.

Initial Workup: Acid-Base Extraction

Expertise & Experience: The two phenolic hydroxyl groups on the coumarin scaffold impart weak acidity. This property can be exploited for a highly effective initial purification step. By dissolving the crude product in an organic solvent and washing with a mild aqueous base, the target compound is selectively deprotonated and extracted into the aqueous phase, leaving many non-acidic organic impurities behind. Subsequent acidification of the aqueous layer re-protonates and precipitates the product.

Protocol 2.1: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Basification & Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x 50 mL for every 100 mL of organic phase).

    • Scientist's Note: Sodium bicarbonate is a weak base, sufficient to deprotonate the phenolic hydroxyls without hydrolyzing the lactone ring, a risk with stronger bases like sodium hydroxide[3]. The aqueous layer will typically develop a yellow color as the phenolate salt is formed.

  • Separation: Combine the aqueous extracts. The organic layer, containing non-acidic impurities, can be discarded.

  • Acidification & Precipitation: Cool the combined aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH is acidic (pH ~2-3), confirmed with litmus paper[4]. A precipitate of the purified product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts, and then with a small amount of cold petroleum ether to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight. This material is now ready for further purification.

Method 1: Recrystallization for Bulk Purification

Trustworthiness: Recrystallization is a robust technique that purifies compounds based on their differential solubility in a given solvent at varying temperatures. A successful recrystallization relies on the systematic selection of an appropriate solvent system, where the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Protocol 3.1: Solvent Screening

A small-scale solvent screen is a self-validating step crucial for identifying the optimal recrystallization conditions.

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
EthanolModerateHighSlow, often needs seedingPossible, but recovery may be lower
Ethanol/WaterLowHighGoodExcellent Candidate [5]
Ethyl AcetateHighHighPoorPoor choice for single solvent
Ethyl Acetate/HexaneLowHighGoodExcellent Candidate [5]
AcetoneHighHighPoorPoor choice for single solvent
DichloromethaneHighHighPoorPoor choice for single solvent

Protocol 3.2: Step-by-Step Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude, pre-purified solid and the minimum volume of the chosen hot solvent (e.g., ethyl acetate) required to fully dissolve it. Work under a fume hood.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add the anti-solvent (e.g., hexane) dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the primary solvent to redissolve the precipitate, ensuring the solution is saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven. The expected purity is typically in the 95-98% range.

Method 2: Flash Column Chromatography

Expertise & Experience: For separating the target compound from impurities with similar solubility but different polarity (e.g., the non-chlorinated starting material), flash column chromatography is the method of choice. The separation occurs based on the differential partitioning of compounds between a polar stationary phase (silica gel) and a non-polar mobile phase.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation & Execution cluster_2 Phase 3: Analysis TLC 1. Run TLC with various Hexane:EtOAc ratios Rf 2. Identify solvent system giving Rf ≈ 0.3 for target compound TLC->Rf Analyze spots Pack 3. Pack silica gel column with initial mobile phase Rf->Pack Optimized conditions Load 4. Load crude sample (dissolved or dry-loaded) Pack->Load Elute 5. Run gradient elution (increasing polarity) Load->Elute Collect 6. Collect fractions Elute->Collect Analyze 7. Analyze fractions by TLC Collect->Analyze Combine 8. Combine pure fractions and evaporate solvent Analyze->Combine

Figure 2: Workflow for purification by flash column chromatography.

Protocol 4.1: TLC and Mobile Phase Selection

  • Spotting: Dissolve a small amount of the crude material in acetone or ethyl acetate. Spot the solution onto a silica gel TLC plate.

  • Development: Develop several plates using different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate)[5][6]. Start with 9:1 Hexane:EtOAc and increase the polarity (e.g., 7:3, 1:1).

  • Visualization: Visualize the spots under UV light (254 nm).

  • Selection: Choose the solvent system that provides good separation between the target compound and its impurities, with a retention factor (Rf) of approximately 0.3 for the target. This ensures optimal resolution on the column[7].

Protocol 4.2: Column Purification

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc) and pack the column.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a dry load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the TLC analysis[5][8].

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.

Method 3: Preparative HPLC for High-Purity Polishing

Authoritative Grounding: When purity greater than 99% is required for applications such as creating analytical standards or for late-stage drug development, preparative HPLC is the definitive technique[9][10]. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram-to-gram quantities of material. For a polar molecule like this coumarin, a reversed-phase method is most appropriate[11].

Protocol 5.1: Analytical Method Development to Preparative Scale-Up

  • Analytical Method: Develop a separation method on an analytical C18 HPLC column. A typical mobile phase would be a gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks for the phenolic compound.

  • Scale-Up: Once the analytical separation is optimized, scale up the method to a preparative C18 column. The flow rate, gradient time, and injection volume are increased proportionally to the column's dimensions.

  • Fraction Collection: Use a fraction collector triggered by a UV detector signal to isolate the peak corresponding to the pure compound.

  • Post-Prep Workup: Combine the pure fractions. The bulk of the organic solvent (acetonitrile) can be removed via rotary evaporation. The remaining aqueous solution is often freeze-dried (lyophilized) to yield a fluffy, pure solid.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFA
Gradient 10% to 95% B over 15 min10% to 95% B over 15 min
Flow Rate 1.0 mL/min20 mL/min
Injection Volume 10 µL500-1000 µL
Detection UV at 254 nm & 320 nmUV at 254 nm & 320 nm

Troubleshooting Common Purification Issues

ProblemPlausible CauseRecommended Solution
Product fails to crystallize / appears as an oil Presence of impurities inhibiting crystal lattice formation.[5]Subject the oil to flash column chromatography to remove impurities. Alternatively, attempt trituration with a non-solvent (like hexane) to induce crystallization.[5]
Multiple spots on TLC after column chromatography Co-elution of impurities with similar polarity.Re-run the column with a shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol). For very difficult separations, proceed to preparative HPLC.[5][11]
Poor recovery from recrystallization Compound has significant solubility in the cold solvent system.Place the flask in a freezer (-20 °C) to further decrease solubility. If recovery is still low, the solvent system is suboptimal; re-screen for a better one.
Streaking on TLC plate Sample is too concentrated or compound is acidic/basic.Spot a more dilute solution. Add a small amount (0.5-1%) of acetic acid to the mobile phase to suppress deprotonation of the phenolic groups.

References

  • ResearchGate. (2022). What are the techniques that can be use to purify coumarins? [Online Discussion].
  • ResearchGate. (2020). What is mobile phase for very polar coumarin to use for Column Chromatography? [Online Discussion].
  • Kozyra, M., et al. (n.d.). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate.
  • Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.
  • Interchim. (n.d.). Purification of Coumarin using PF-15SIHP-F0025. Flash-Chromatographie.
  • Odame, F., et al. (2023). Synthesis, Computational Studies, and Hirshfeld Surface Analysis of 2H-chromen-2-one and Imine Derivatives. European Journal of Chemistry, 14, 287-296.
  • Liu, R., et al. (2004). Preparative isolation and purification of coumarins from Angelica dahurica (Fisch. ex Hoffm) Benth, et. Journal of Chromatography A.
  • Liu, R., et al. (2004). Preparative Isolation and Purification of Coumarins From Peucedanum praeruptorum Dunn by High-Speed Counter-Current Chromatography. Journal of Chromatography A, 1057(1-2), 89-94.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel s-triazine derivatives. JOCPR.
  • Agilent. (n.d.). Solutions for Preparative HPLC. Agilent Application Compendium.
  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. MicroCombiChem.
  • Bazié, H., et al. (2025). 2-Oxo-2H-chromen-7-yl 2,2-dimethylpropionate. IUCrData.
  • Hollauer, C. D., et al. (n.d.). Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate. IUCr.
  • Wolfender, J-L., et al. (2024). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Natural Product Reports.
  • PubChem. (n.d.). 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one. National Center for Biotechnology Information.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.
  • Sciforum. (n.d.). Synthesis and Biological Evaluation of Some Coumarin Derivatives.
  • ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
  • Mokhtari, M., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing.
  • ResearchGate. (2025). (PDF) Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one.
  • Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-25.
  • Ghalem, S., & Mesli, F. (2017). Comparative Studies of Chromen Derivatives by Using Numerical Methods. Asian Journal of Chemistry.
  • ResearchGate. (2018). synthesis, physical properties of new 4-methyl coumarin derivatives.
  • Al-Ayed, A. S. (2021). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry, 14(1), 102911.
  • Al-Juboori, S. B. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace.

Sources

Application Notes & Protocols: Safe Handling and Storage of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one is a substituted coumarin derivative. The coumarin scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. However, the introduction of a chlorine atom and hydroxyl groups can alter its reactivity, toxicity, and handling requirements compared to the parent coumarin structure. These application notes provide a detailed protocol for the safe handling and storage of this compound, ensuring the integrity of the research and the safety of laboratory personnel. The procedures outlined below are based on established safety protocols for related chemical structures and general best practices for handling hazardous chemicals in a laboratory setting.[1][2][3][4]

Hazard Identification and Risk Assessment

1.1. Known Hazards of Structurally Similar Compounds:

Based on available data for similar coumarin derivatives, this compound should be treated as a hazardous substance with the potential to cause the following:

  • Skin Irritation: Causes skin irritation (H315).

  • Serious Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).[6]

  • Toxicity if Swallowed: Many coumarin derivatives are toxic if swallowed.[7][8][9]

1.2. Physical and Chemical Properties:

PropertyValueSource
Physical FormPale-yellow to Yellow-brown Solid
Storage TemperatureRoom temperature

1.3. Risk Mitigation Strategy:

A comprehensive Chemical Hygiene Plan (CHP) should be in place, outlining standard operating procedures for handling hazardous chemicals.[1][2][3] All personnel must be trained on this plan and the specific hazards associated with this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.[4][6][7]

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[7][10]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. It is recommended to check the glove manufacturer's specifications for compatibility with chlorinated aromatic compounds.[6][7]

  • Body Protection: A lab coat must be worn at all times.[4] For procedures with a higher risk of splashes or dust generation, consider additional protective clothing.

  • Respiratory Protection: For handling larger quantities or when there is a potential for aerosol or dust generation, a particulate filter respirator (EN 143) or a NIOSH-approved respirator should be used.[6]

PPE_Workflow

Handling Procedures

3.1. General Precautions:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][11]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[8][11]

  • Dust Formation: Avoid the formation of dust and aerosols.[10] Use appropriate techniques for weighing and transferring the solid material.

  • Hygiene: Wash hands thoroughly after handling.[6][8] Do not eat, drink, or smoke in the work area.[6][8]

3.2. Weighing and Solution Preparation Protocol:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the required amount of this compound to the weighing vessel using a spatula. Minimize any dust generation.

    • Record the exact weight.

  • Dissolution:

    • Place a stir bar in an appropriate flask.

    • Add the desired solvent to the flask.

    • Slowly add the weighed compound to the solvent while stirring to facilitate dissolution.

    • If necessary, sonicate or gently warm the solution to aid dissolution, ensuring the solvent is not flammable if heating.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard symbols.[1][4]

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

  • Container: Store in a tightly closed container.[6][8]

  • Location: Keep in a cool, dry, and well-ventilated place.[8] Store locked up or in an area accessible only to authorized personnel.[8][9][11]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • General: Never store chemicals in containers normally used for food or drink.[6]

Spill and Emergency Procedures

5.1. Small Spills (Solid):

  • Evacuate and Ventilate: If safe to do so, restrict access to the area and ensure adequate ventilation.

  • Containment: Carefully sweep up the spilled solid, avoiding dust generation.[10][12]

  • Collection: Place the swept material into a suitable, labeled container for waste disposal.[6][10][12]

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

5.2. Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][11]

Spill_Response_Logic spill Spill Occurs assess Assess Spill Size and Personnel Exposure spill->assess small_spill Small, Contained Spill (No Exposure) assess->small_spill Small / No Exposure exposure Personnel Exposure Occurs assess->exposure Exposure ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe first_aid Provide Immediate First Aid (Flush Eyes/Skin, Fresh Air) exposure->first_aid contain Cover/Sweep Spill (Avoid Dust) ppe->contain collect Collect in Labeled Waste Container contain->collect clean Decontaminate Area collect->clean medical Seek Immediate Medical Attention first_aid->medical sds Provide SDS to Medical Personnel medical->sds

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect waste in clearly labeled, sealed containers.

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. This may involve incineration at a licensed waste disposal plant.[6][8][9] Do not allow the chemical to enter drains or waterways.[6][12]

Conclusion

While this compound presents certain hazards, these can be effectively managed through adherence to the protocols outlined in these application notes. A proactive approach to safety, including thorough risk assessment, consistent use of PPE, and proper handling and storage techniques, is paramount for ensuring a safe and productive research environment.

References

  • Chemos GmbH&Co.KG. (2019, December 10).
  • Carl ROTH. (n.d.).
  • PEPID Connect. (n.d.).
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Coumarin.
  • Mircea, C., et al. (2022, January 24).
  • TCI Chemicals. (2025, April 28).
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (n.d.). 3-CHLORO-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE.
  • Sigma-Aldrich. (2024, September 8).
  • Angene Chemical. (2025, April 5).
  • Laboratory Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Cayman Chemical. (2025, October 24).
  • PubChem. (n.d.). 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | C10H7ClO4 | CID.
  • Storemasta. (2023, October 23).
  • ANAB Blog. (n.d.). Handling Hazardous Chemicals In a Lab.
  • The SafetyStratus Blog. (n.d.).
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.

Sources

Application Note and Protocol for the Preparation of Molar Concentrations of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one is a substituted coumarin derivative of significant interest in drug discovery and chemical biology. The coumarin scaffold is a common motif in natural products and synthetic compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitutions on the coumarin ring, in this case, a chlorine atom and two hydroxyl groups, are expected to modulate its physicochemical properties and biological targets. Accurate and reproducible experimental results are critically dependent on the precise preparation of solutions of this compound. This document provides a detailed guide for researchers, scientists, and drug development professionals on the calculation and preparation of molar concentrations of this compound for various experimental applications.

Due to the hydrophobic nature of many coumarin derivatives, achieving complete dissolution and maintaining stability in aqueous buffers used for biological assays can be challenging.[1] This guide will address these challenges by providing a systematic approach to solvent selection, stock solution preparation, and subsequent dilution into experimental media.

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for accurate solution preparation. The key parameters for this compound are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C₁₀H₇ClO₄Deduced from chemical name
Molar Mass 226.61 g/mol Calculated from Molecular Formula[2][3]
Appearance Likely a solid (powder or crystalline)General property of similar coumarins[4]
Aqueous Solubility Low (predicted)Inferred from related hydroxycoumarin structures[5][6]
Organic Solvent Solubility Soluble in DMSO, DMF, and potentially ethanolBased on general solubility of coumarins and hydrophobic compounds[1][7]

Core Principles of Molar Solution Preparation

The preparation of a molar solution involves dissolving a specific mass of a solute into a final volume of a suitable solvent. The accuracy of this process is paramount for the reliability of downstream experiments.

The Importance of Purity

The actual concentration of your solution is directly proportional to the purity of the starting material. It is crucial to obtain the purity information from the supplier's Certificate of Analysis (CoA). If the purity is less than 100%, a correction factor should be applied to the initial mass of the compound to be weighed.

Purity Correction Formula:

Corrected Mass = (Desired Mass) / (Purity as a decimal)

For example, if the purity is 98%, the corrected mass to weigh would be: Desired Mass / 0.98.

Accurate Weighing

The use of a calibrated analytical balance is essential for accurately weighing the compound. Ensure the balance is level, free from drafts, and tared before use. For weighing small quantities, it is advisable to use an appropriate weighing vessel (e.g., a glassine weighing paper or a small beaker) to minimize static effects and handling losses.

Experimental Protocols

This section provides a step-by-step protocol for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for hydrophobic compounds in biological assays.[1]

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber or opaque microcentrifuge tubes or cryovials for storage

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust the volumes and mass as needed for your specific requirements.

  • Calculate the Required Mass:

    • Molar Mass (MW) = 226.61 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW

    • m = 0.010 mol/L x 0.001 L x 226.61 g/mol = 0.0022661 g = 2.27 mg

    • Apply purity correction if necessary.

  • Weigh the Compound:

    • Carefully weigh 2.27 mg of this compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound to a clean, dry 1.5 mL microcentrifuge tube or a small vial.

    • Add a small volume of DMSO (e.g., 500 µL) to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[8]

    • Visually inspect the solution for any undissolved particles. If particles remain, sonication in a water bath for 5-10 minutes can aid in dissolution.[8]

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, add DMSO to bring the final volume to 1 mL.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and protect from light.[9]

    • Store the aliquots at -20°C or -80°C for long-term stability.[8]

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate aqueous buffer or cell culture medium for your experiment.

Key Consideration: The final concentration of DMSO in the experimental medium should be kept to a minimum, typically below 0.5% (v/v), as DMSO can have biological effects on cells.[10]

Example: Preparing a 10 µM Working Solution in Cell Culture Medium

  • Determine the Dilution Factor:

    • Stock Concentration (C₁) = 10 mM = 10,000 µM

    • Desired Final Concentration (C₂) = 10 µM

    • Dilution Factor = C₁ / C₂ = 10,000 µM / 10 µM = 1000

  • Perform the Dilution:

    • To prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of your cell culture medium.

    • C₁V₁ = C₂V₂

    • (10,000 µM)(V₁) = (10 µM)(1000 µL)

    • V₁ = 1 µL

    • Mix the working solution thoroughly by gentle pipetting or inversion.

Workflow for Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Purity Correction Dissolve in DMSO Dissolve in DMSO Weigh Compound->Dissolve in DMSO Vortex/Sonicate Adjust Final Volume Adjust Final Volume Dissolve in DMSO->Adjust Final Volume Aliquot & Store Aliquot & Store Adjust Final Volume->Aliquot & Store -20°C / -80°C Stock Solution Stock Solution Aliquot & Store->Stock Solution Dilute in Aqueous Buffer Dilute in Aqueous Buffer Stock Solution->Dilute in Aqueous Buffer C1V1 = C2V2 Use in Experiment Use in Experiment Dilute in Aqueous Buffer->Use in Experiment e.g., <0.5% DMSO

Caption: Workflow for preparing stock and working solutions.

Trustworthiness and Self-Validation

To ensure the accuracy and reproducibility of your experiments, it is essential to incorporate self-validating steps into your protocol.

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation, especially after dilution into aqueous buffers. Cloudiness or visible particles indicate that the compound may not be fully dissolved at that concentration.[8]

  • Solubility Testing: If you are unsure about the solubility of the compound in your specific experimental buffer, perform a small-scale solubility test before preparing a large volume of the working solution.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples to account for any effects of the solvent itself.[10]

Causality Behind Experimental Choices

  • Why DMSO? DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[1] Its miscibility with water allows for the preparation of aqueous working solutions from a concentrated DMSO stock.

  • Why Aliquot? Repeated freeze-thaw cycles can lead to the degradation of the compound or cause it to precipitate out of solution. Aliquoting into single-use volumes minimizes this risk.[8]

  • Why Amber/Opaque Tubes? Many organic compounds, including coumarins, can be sensitive to light. Storing solutions in light-protective containers prevents photodegradation.[9]

Conclusion

The accurate preparation of molar concentrations of this compound is a fundamental prerequisite for obtaining reliable and reproducible data in any research setting. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently prepare solutions of this compound for their experimental needs. Adherence to best practices in weighing, dissolution, and storage will ensure the integrity of the compound and the validity of the experimental results.

References

  • ACS Publications. (2024). Nontargeted Analysis of Coumarins in Source Water and Their Formation of Chlorinated Coumarins as DBPs in Drinking Water. Environmental Science & Technology. [Link]
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one. PubChem. [Link]
  • National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. [Link]
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
  • ResearchGate. (2006).
  • ResearchGate. (2013). How to dissolve hydrophobic drug. [Link]
  • ResearchGate. (2020).
  • YouTube. (2020). Molar Mass / Molecular Weight of HClO4: Perchloric acid. [Link]
  • YouTube. (2022). How to find the molar mass of Fe(ClO4)2 (Iron (II)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic workflow. Here, we delve into the nuances of the synthesis, explaining the causality behind experimental choices to ensure scientific integrity and successful outcomes.

Introduction to the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical approach involves a two-stage synthesis:

  • Pechmann Condensation: Formation of the coumarin backbone through the reaction of phloroglucinol and ethyl acetoacetate to yield 5,7-dihydroxy-4-methyl-2H-chromen-2-one.

  • Regioselective Chlorination: Introduction of a chlorine atom at the C3 position of the coumarin ring. Due to the highly activated nature of the phloroglucinol ring, direct chlorination is challenging and can lead to a mixture of products. A more controlled, two-step approach for chlorination is often preferred:

    • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position.

    • Conversion of the Formyl Group to a Chloro Group: Transformation of the 3-formylcoumarin into the desired 3-chlorocoumarin.

This guide will address potential issues and optimization strategies for each of these key stages.

Visualizing the Synthetic Pathway

Synthetic_Pathway Phloroglucinol Phloroglucinol Pechmann Pechmann Condensation Phloroglucinol->Pechmann EAA Ethyl Acetoacetate EAA->Pechmann Coumarin 5,7-dihydroxy-4-methyl- 2H-chromen-2-one Pechmann->Coumarin Acid Catalyst Vilsmeier Vilsmeier-Haack Formylation Coumarin->Vilsmeier POCl3, DMF Formyl_Coumarin 3-formyl-5,7-dihydroxy- 4-methyl-2H-chromen-2-one Vilsmeier->Formyl_Coumarin Chlorination Conversion to Chloro Group Formyl_Coumarin->Chlorination Final_Product 3-chloro-5,7-dihydroxy- 4-methyl-2H-chromen-2-one Chlorination->Final_Product

Caption: Overall synthetic route to this compound.

Frequently Asked Questions (FAQs)

Pechmann Condensation Stage

Q1: My Pechmann condensation yield is consistently low. What are the most likely causes?

A1: Low yields in the Pechmann condensation of phloroglucinol are common and can be attributed to several factors:

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. While strong mineral acids like sulfuric acid are traditional, they can lead to side reactions and charring, especially with sensitive substrates like phloroglucinol. Consider using milder, solid acid catalysts like Amberlyst-15 or metal chlorides (e.g., ZnCl₂, BaCl₂) which can improve yields and simplify workup.[1][2] The optimal catalyst loading should be determined empirically, but typically ranges from 10-20 mol%.

  • Reaction Temperature and Time: Phloroglucinol is highly reactive, and the reaction can often proceed at or near room temperature.[3] Overheating can promote the formation of unwanted side products. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reactants: Ensure that your phloroglucinol and ethyl acetoacetate are pure. Impurities can interfere with the reaction.

Q2: I am observing the formation of multiple products in my Pechmann condensation. How can I improve the selectivity?

A2: The formation of multiple products often arises from the high reactivity of phloroglucinol. To improve selectivity for the desired 5,7-dihydroxy-4-methyl-2H-chromen-2-one:

  • Control the Stoichiometry: Use a slight excess of ethyl acetoacetate to ensure complete conversion of the phloroglucinol.

  • Optimize the Catalyst: As mentioned, a milder catalyst can reduce the formation of byproducts.[1]

  • Purification: Careful purification by recrystallization or column chromatography is often necessary to isolate the desired product. A common recrystallization solvent is ethanol.

Chlorination Stage

Q3: Why is direct chlorination of 5,7-dihydroxy-4-methyl-2H-chromen-2-one not recommended?

A3: The two hydroxyl groups on the benzene ring are strongly activating and ortho-, para-directing for electrophilic aromatic substitution.[4] Direct chlorination with reagents like sulfuryl chloride or N-chlorosuccinimide (NCS) is likely to result in chlorination at the C6 and/or C8 positions of the aromatic ring, in addition to or instead of the desired C3 position. This leads to a mixture of products that can be difficult to separate.

Q4: What is the advantage of the Vilsmeier-Haack formylation followed by conversion to the chloro group?

A4: This two-step approach offers superior regioselectivity. The Vilsmeier-Haack reaction is a formylation method that is highly effective for electron-rich aromatic and heteroaromatic compounds, and it can selectively introduce a formyl group at the C3 position of activated coumarins.[5][6] Once the 3-formyl group is in place, it can be selectively converted to a chloro group, thus avoiding unwanted reactions on the sensitive dihydroxy-benzene ring.

Q5: I am having trouble with the Vilsmeier-Haack formylation. What are some common issues?

A5: Challenges in the Vilsmeier-Haack reaction can include:

  • Reagent Purity: The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7] Ensure that both reagents are of high purity and anhydrous, as moisture can deactivate the reagent.

  • Reaction Temperature: The reaction often requires heating. The optimal temperature should be determined experimentally, but a range of 50-80 °C is a good starting point.

  • Work-up Procedure: The work-up typically involves quenching the reaction mixture with ice-water or a base. This step must be done carefully to hydrolyze the intermediate iminium salt to the aldehyde.

Troubleshooting Guides

Troubleshooting the Pechmann Condensation
Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive catalyst; Insufficient reaction time or temperature; Impure reactants.1. Use a fresh, active catalyst. Consider screening different acid catalysts (e.g., H₂SO₄, Amberlyst-15, ZnCl₂).[1][2] 2. Monitor the reaction by TLC to ensure it has gone to completion. 3. Use purified phloroglucinol and ethyl acetoacetate.
Formation of a Dark, Tarry Mixture Reaction temperature is too high; Catalyst is too harsh or concentrated.1. Lower the reaction temperature. For highly activated phenols like phloroglucinol, the reaction may proceed at room temperature.[3] 2. Use a milder catalyst or reduce the concentration of the strong acid catalyst.
Difficult Purification Formation of multiple isomers and side products.1. Optimize reaction conditions (catalyst, temperature) to improve selectivity. 2. Employ column chromatography for purification. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.
Troubleshooting the C3-Formylation and Chlorination
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of 3-Formylcoumarin Incomplete Vilsmeier-Haack reaction; Decomposition of the product during work-up.1. Ensure anhydrous conditions and use freshly distilled POCl₃ and DMF. 2. Optimize the reaction temperature and time by monitoring with TLC. 3. Perform the aqueous work-up at low temperature to minimize side reactions.
Formation of Chlorinated Byproducts on the Benzene Ring Use of a direct chlorination method; Harsh chlorinating agent.1. Employ the two-step formylation-chlorination strategy for better regiocontrol. 2. If attempting direct chlorination, use a mild and selective chlorinating agent and carefully control the stoichiometry.
Incomplete Conversion of Formyl to Chloro Group Inappropriate reagent for the conversion; Insufficient reaction time or temperature.1. There are several methods to convert an aldehyde to a chloride. A common method involves reaction with thionyl chloride. The specific conditions will need to be optimized for your substrate. 2. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Experimental Protocols

Protocol 1: Synthesis of 5,7-dihydroxy-4-methyl-2H-chromen-2-one

This protocol is adapted from established Pechmann condensation procedures for activated phenols.[6]

Reagent Molar Mass ( g/mol ) Amount Moles
Phloroglucinol126.1110.0 g0.079 mol
Ethyl Acetoacetate130.1411.3 mL (11.5 g)0.088 mol
Amberlyst-15-2.0 g-
Ethanol46.07As needed-

Procedure:

  • In a round-bottom flask, combine phloroglucinol (10.0 g, 0.079 mol) and ethyl acetoacetate (11.3 mL, 0.088 mol).

  • Add Amberlyst-15 (2.0 g) to the mixture.

  • Stir the mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, add hot ethanol to dissolve the product and filter to remove the Amberlyst-15 catalyst.

  • Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • The expected product is a white or pale yellow solid. The yield should be in the range of 70-85%.

Protocol 2: Synthesis of this compound (Proposed Route)

This proposed route involves a two-step process: C3-formylation followed by conversion to the chloro group.

Step 2a: Vilsmeier-Haack Formylation of 5,7-dihydroxy-4-methyl-2H-chromen-2-one [5][8]

Reagent Molar Mass ( g/mol ) Amount Moles
5,7-dihydroxy-4-methyl-2H-chromen-2-one192.175.0 g0.026 mol
N,N-Dimethylformamide (DMF)73.0910 mL-
Phosphorus oxychloride (POCl₃)153.333.1 mL (5.0 g)0.033 mol

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (10 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3.1 mL, 0.033 mol) dropwise to the DMF with stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 5,7-dihydroxy-4-methyl-2H-chromen-2-one (5.0 g, 0.026 mol) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 3-formyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one.

Step 2b: Conversion of 3-formyl- to this compound

The conversion of a 3-formylcoumarin to a 3-chlorocoumarin can be a challenging transformation. One potential method involves the use of reagents like sulfuryl chloride, but this must be done with extreme care to avoid chlorination of the activated benzene ring. A milder approach might be necessary.

Note: The following is a general procedure that may require significant optimization.

Reagent Molar Mass ( g/mol ) Amount Moles
3-formyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one220.172.0 g0.009 mol
N-Chlorosuccinimide (NCS)133.531.3 g0.0098 mol
Acetonitrile41.0540 mL-

Procedure:

  • Dissolve 3-formyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one (2.0 g, 0.009 mol) in acetonitrile (40 mL) in a round-bottom flask.

  • Add N-chlorosuccinimide (1.3 g, 0.0098 mol) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be required to initiate the reaction.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Mechanistic Insights

Pechmann Condensation Mechanism

The Pechmann condensation proceeds via an acid-catalyzed mechanism. The reaction is initiated by the transesterification of the β-ketoester with the phenol, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring.[8][9]

Pechmann_Mechanism cluster_0 Transesterification cluster_1 Intramolecular Cyclization cluster_2 Dehydration Phenol Phenol Intermediate_1 Phenolic Ester Phenol->Intermediate_1 + β-ketoester (H⁺) Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Electrophilic Aromatic Substitution Coumarin Coumarin Product Intermediate_2->Coumarin - H₂O

Caption: Simplified mechanism of the Pechmann condensation.

Vilsmeier-Haack Formylation Mechanism

The Vilsmeier-Haack reaction involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This reagent then attacks the electron-rich C3 position of the coumarin ring. The resulting iminium salt is hydrolyzed during workup to yield the 3-formylcoumarin.[7][10]

Vilsmeier_Mechanism DMF_POCl3 DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF_POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack by Coumarin Coumarin_Nucleophile Coumarin (nucleophile) Coumarin_Nucleophile->Iminium_Salt Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Formyl_Coumarin_Product 3-Formylcoumarin Hydrolysis->Formyl_Coumarin_Product

Caption: Key steps in the Vilsmeier-Haack formylation of a coumarin.

References

  • Khodabakhshi, S., et al. (2012). Barium Dichloride as a Powerful and Inexpensive Catalyst for the Pechmann Condensation without Using Solvent.
  • Taylor & Francis. (n.d.).
  • J&K Scientific. (2025).
  • Rather, I. A., & Ali, R. (2022). An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Bochkov, A. Y., et al. (2017).
  • Wikipedia. (n.d.).
  • Organic Chemistry Tube. (2021). pechmann #reaction #mechanism | organic chemistry. YouTube.
  • Thieme Chemistry. (n.d.). Regioselective Halogenation of Coumarins. Georg Thieme Verlag KG.
  • BenchChem. (n.d.).
  • Oriental Journal of Chemistry. (2014). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Onar, H. Ç., & Erdoğan, D. (2020). Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. Sakarya University Journal of Science.
  • New Journal of Chemistry. (2021). 4-Chloro-3-formylcoumarin as a multifaceted building block for the development of various bio-active substituted and fused coumarin heterocycles: a brief review. RSC Publishing.
  • PubChem. (n.d.). 5,7-Dihydroxy-4-methylcoumarin.
  • PubMed Central. (2023). Coumarin C−H Functionalization by Mn(I) Carbonyls: Mechanistic Insight by Ultra‐Fast IR Spectroscopic Analysis.
  • Sathyabama Institute of Science and Technology. (n.d.).
  • Scilit. (n.d.). Coumarin C−H Functionalization by Mn(I) Carbonyls: Mechanistic Insight by Ultra-Fast IR Spectroscopic Analysis.
  • ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction.
  • Scientific Research Publishing. (2013).
  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl...
  • ResearchGate. (2017).
  • ResearchGate. (2015).

Sources

assessing the stability of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental challenges associated with the handling and stability of this substituted coumarin. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the most common initial questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its key structural features?

This compound is a substituted coumarin, a class of compounds belonging to the benzopyrone family.[1] Its stability is dictated by several key functional groups:

  • A Dihydroxylated Phenolic Ring (Resorcinol Moiety): The 5,7-dihydroxy groups make this part of the molecule susceptible to oxidation, especially under basic conditions or in the presence of metal ions. This is a common characteristic of phenolic compounds.[2]

  • An α,β-Unsaturated Lactone Ring: This heterocyclic ring is prone to hydrolysis, which can be catalyzed by both acids and bases. Alkaline conditions are particularly effective at cleaving the lactone ring.

  • A C3-Chloro Substituent: The chlorine atom at the 3-position is attached to a vinylic carbon, influencing the electron density of the pyrone ring and potentially serving as a site for nucleophilic substitution reactions under certain conditions.

  • A C4-Methyl Group: This group generally adds stability but can be a site for photochemical reactions.

Understanding these features is the first step in predicting and controlling the compound's stability in your experiments.

Property Value Source
Chemical Formula C₁₀H₇ClO₃
Molecular Weight 210.61 g/mol
Appearance Solid
Melting Point 240-244 °C
CAS Number 6174-86-3

Q2: How should I store the solid compound and its stock solutions?

Solid Compound: Store the solid material in a tightly sealed, opaque container at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the dihydroxy-phenyl moiety.

Stock Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, use a suitable solvent (see Q3), aliquot into small volumes in tightly sealed vials to minimize headspace and freeze-thaw cycles, and store at -80°C protected from light. Ethanolic solutions of some coumarins have been noted to be stable for about 24 hours at room temperature when protected from light.[3]

Troubleshooting Guide: Common Stability Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q3: My compound solution is changing color (e.g., turning yellow/brown) and I'm seeing loss of parent compound in my analysis. What's happening?

This is a classic sign of oxidative degradation. The 5,7-dihydroxy (resorcinol) moiety is easily oxidized, especially at neutral to alkaline pH in the presence of oxygen.[2]

  • Causality: At higher pH, the phenolic hydroxyl groups are deprotonated to form phenoxides, which are highly susceptible to oxidation, leading to the formation of quinone-like structures and other colored degradation products. Studies on similar hydroxylated coumarins show that oxidative degradation rates increase with pH.[2]

  • Troubleshooting Steps:

    • Control the pH: Work at a slightly acidic pH (e.g., pH 4-6) if your experimental system allows. Use a non-reactive buffer system like acetate or phosphate.

    • Deoxygenate Solvents: For sensitive experiments, sparge your solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

    • Use Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).

    • Protect from Light: Photodegradation can generate radical species that accelerate oxidation.[4] Always work in amber vials or cover your glassware with aluminum foil.

Q4: I'm observing a new peak in my chromatogram with a shorter retention time after incubating my compound in a basic buffer. What could it be?

You are likely observing a product of alkaline hydrolysis. The lactone ring of the coumarin core is an ester and is susceptible to saponification (base-catalyzed hydrolysis).

  • Causality: The hydroxide ion attacks the carbonyl carbon of the lactone, leading to irreversible ring-opening. This forms a more polar carboxylate salt, which typically elutes earlier in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Avoid High pH: If possible, maintain the pH of your solution below 8. If basic conditions are required, minimize the incubation time and temperature.

    • Confirm Identity: To confirm hydrolysis, intentionally treat a small sample with a mild base (e.g., 0.1 M NaOH) for a short period and inject it into your analytical system. The peak corresponding to the suspected degradant should increase significantly.

    • Structural Analysis: Use LC-MS to check the mass of the new peak. You would expect an increase in mass corresponding to the addition of a water molecule (M+18).

Q5: Which solvent should I use to prepare my stock solution?

The choice of solvent is critical for ensuring the stability of your compound.

  • Recommended:

    • DMSO (Dimethyl sulfoxide): Generally a good choice for initial stock solutions due to its high solubilizing power. However, ensure it is anhydrous, as water content can affect long-term stability.

    • Methanol or Ethanol: Coumarins are often readily soluble in alcohols.[2] These are good choices, but ensure they are high purity and be aware that they can participate in certain reactions.

    • Acetonitrile: A good aprotic choice, often used in analytical mobile phases.

  • Use with Caution:

    • Aqueous Buffers: Direct dissolution in aqueous buffers, especially near neutral or alkaline pH, is not recommended for long-term storage due to the risks of oxidation and hydrolysis.[2] If you must use a buffer, prepare the solution immediately before use.

Experimental Protocols & Workflows

These protocols provide a validated framework for assessing the stability of this compound.

Workflow for Comprehensive Stability Assessment

The following diagram outlines a systematic approach to evaluating the stability of your compound.

Stability_Workflow cluster_prep Preparation & T0 cluster_stress Forced Degradation cluster_analysis Analysis & Interpretation Compound Receive Solid Compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock T0 Analyze T0 Sample (Purity & Concentration) Stock->T0 Acid Acidic Stress (HCl) T0->Acid Incubate Base Basic Stress (NaOH) T0->Base Incubate Oxidative Oxidative Stress (H2O2) T0->Oxidative Incubate Thermal Thermal Stress (Heat) T0->Thermal Incubate Photo Photolytic Stress (UV/Vis Light) T0->Photo Incubate Analysis Analyze Stressed Samples (RP-HPLC with UV/PDA) Acid->Analysis Quench & Dilute Base->Analysis Quench & Dilute Oxidative->Analysis Quench & Dilute Thermal->Analysis Quench & Dilute Photo->Analysis Quench & Dilute Data Calculate % Degradation & Identify Degradants Analysis->Data Conclusion Establish Handling & Storage Conditions Data->Conclusion Degradation_Pathways cluster_hydrolysis Hydrolysis (High or Low pH) cluster_oxidation Oxidation (O2, H2O2, High pH) cluster_photo Photodegradation (UV/Vis Light) Parent 3-chloro-5,7-dihydroxy- 4-methyl-2H-chromen-2-one Hydrolysis_Product Ring-Opened Carboxylic Acid (More Polar) Parent->Hydrolysis_Product Lactone Cleavage Oxidation_Product Quinone-type Products (Colored) Parent->Oxidation_Product Phenol Oxidation Photo_Product Radical Species, Dechlorinated Products Parent->Photo_Product Radical Reactions

Caption: Potential degradation pathways for the title compound.

References

  • Lee, J. S., et al. (2018). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry.
  • Prabu, S. L., et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • ResearchGate. (n.d.). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. Request PDF.
  • ResearchGate. (n.d.). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. Request PDF.
  • Tarbanciu, D., et al. (2022). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. Antioxidants.
  • Sanna, C., et al. (2023). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry.
  • MedCrave. (2024). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN.
  • Spac, A., & Spac, J. (2018). A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. Annals of Advances in Chemistry.
  • IntechOpen. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications.
  • MDPI. (2021). Coumarins in Food and Methods of Their Determination.
  • Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.
  • Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.
  • National Center for Biotechnology Information. (n.d.). Novel C7-Substituted Coumarins as Selective Monoamine Oxidase Inhibitors: Discovery, Synthesis and Theoretical Simulation. PubMed Central.
  • MDPI. (2015). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products.
  • MedCrave. (2016). Forced Degradation Studies.
  • Wiley-VCH. (2011). Synthesis and antioxidant evaluation of some new 3-substituted coumarins. Archiv der Pharmazie.
  • National Center for Biotechnology Information. (2023). Elucidation of the coumarin degradation by Pseudomonas sp. strain NyZ480. PubMed.
  • ResearchGate. (n.d.). Synthesis of 3-aroylcoumarins. Download Scientific Diagram.
  • National Center for Biotechnology Information. (2024). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Applied and Environmental Microbiology.
  • Royal Society of Chemistry. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances.
  • Beilstein Journal of Organic Chemistry. (2019). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade.
  • National Center for Biotechnology Information. (2024). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PubMed.
  • National Center for Biotechnology Information. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. PMC.
  • National Center for Biotechnology Information. (n.d.). 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one. PubChem.
  • Elsevier. (2020). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry.
  • National Center for Biotechnology Information. (2012). Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. PubMed.
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. PDF.

Sources

Technical Support Center: Optimizing the Synthesis of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic understanding to empower you to not only follow procedures but also to diagnose and resolve experimental challenges effectively.

The synthesis of the target molecule is typically achieved in a two-step process:

  • Pechmann Condensation: An acid-catalyzed reaction between phloroglucinol and ethyl acetoacetate to form the coumarin core, 5,7-dihydroxy-4-methyl-2H-chromen-2-one.

  • Electrophilic Chlorination: Regioselective chlorination of the coumarin intermediate at the C3 position to yield the final product.

This guide is structured to address each stage of the synthesis, followed by general purification and characterization advice.

Experimental Workflow Overview

The following diagram outlines the synthetic pathway from commercially available starting materials to the final chlorinated coumarin derivative.

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Electrophilic Chlorination Phloroglucinol Phloroglucinol Intermediate 5,7-dihydroxy-4-methyl- 2H-chromen-2-one Phloroglucinol->Intermediate EAA Ethyl Acetoacetate EAA->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) Catalyst->Intermediate Heat FinalProduct 3-chloro-5,7-dihydroxy-4-methyl- 2H-chromen-2-one Intermediate->FinalProduct ChlorinatingAgent Chlorinating Agent (e.g., NCS) ChlorinatingAgent->FinalProduct Purification Purification (Recrystallization/ Chromatography) FinalProduct->Purification

Caption: Overall workflow for the two-step synthesis.

Part 1: Pechmann Condensation for 5,7-dihydroxy-4-methyl-2H-chromen-2-one

The Pechmann condensation is a cornerstone reaction for synthesizing coumarins from phenols and β-ketoesters.[1][2][3] While robust, its success with a highly activated phenol like phloroglucinol requires careful control of reaction parameters to maximize yield and minimize side products.

FAQs and Troubleshooting Guide

Q1: My reaction yield is disappointingly low. What are the most likely causes?

A1: Low yields in this specific Pechmann condensation are typically traced back to three critical parameters: catalyst choice, temperature control, and reaction time.

  • Catalyst Inactivity/Inappropriateness: Phloroglucinol is highly reactive. While strong mineral acids like concentrated H₂SO₄ are traditional catalysts, they can lead to sulfonation and charring at elevated temperatures.[4][5] Heterogeneous solid acid catalysts like Amberlyst-15 or certain Lewis acids (e.g., InCl₃, ZnCl₂) often provide a milder and more controlled reaction, leading to higher yields and easier workup.[5][6]

  • Improper Temperature: Overheating is a major issue. High temperatures can cause the degradation of the product and promote side reactions.[5] For the condensation of resorcinol (a related dihydroxy phenol), the optimal temperature is often found to be around 110-130°C; exceeding this can lead to a decrease in yield due to the formation of side products and potential cleavage of the coumarin ring.[5] A similar sensitivity is expected for phloroglucinol.

  • Sub-optimal Reaction Time: The reaction needs sufficient time to reach completion. Monitor progress using Thin Layer Chromatography (TLC). If the starting materials are consumed but the product spot is faint, decomposition may be occurring. If starting materials remain after a prolonged period, the catalyst may be inefficient or the temperature too low.

Q2: My final crude product is a dark, complex mixture, not the expected solid. What are the likely side products?

A2: The formation of a complex mixture is common when the reaction is not well-controlled. The primary side products are often chromone derivatives.

  • Chromone Formation: The Pechmann reaction can sometimes yield a chromone isomer. This occurs via an alternative cyclization pathway (acylation of the phenol followed by cyclization). The choice of catalyst and reaction conditions can influence this pathway.

  • Self-Condensation of Ethyl Acetoacetate: At high temperatures, ethyl acetoacetate can undergo self-condensation, leading to byproducts like dehydroacetic acid.[5]

  • Polymerization/Degradation: Phloroglucinol is prone to oxidation and polymerization under harsh acidic conditions and high temperatures, resulting in tar-like substances that complicate purification.

Q3: There are many catalysts reported for the Pechmann reaction. Which one is best for my synthesis?

A3: The "best" catalyst balances reactivity, ease of handling, cost, and environmental impact. For the synthesis of 5,7-dihydroxy-4-methyl-2H-chromen-2-one, here is a comparison of common choices:

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids Conc. H₂SO₄, p-TsOHInexpensive, readily available, effective.[4]Corrosive, can cause charring/sulfonation, difficult to remove, stoichiometric amounts often needed.[5][6]
Lewis Acids ZnCl₂, AlCl₃, InCl₃, BiCl₃High efficiency, can be used in catalytic amounts, often milder than H₂SO₄.[6]Can be moisture-sensitive, require anhydrous conditions, workup can be complex.
Solid Acids Amberlyst-15, Nafion, Montmorillonite K10, Sulfated ZirconiaReusable, easily separated from the reaction mixture, environmentally friendly, often give high yields.[5][7]May require higher temperatures or longer reaction times, activity can decrease upon reuse.
Solvent-Free Grinding with P₂O₅ or using a ball mill.[6]Environmentally friendly, rapid, can give high yields.[6]May require specialized equipment (ball mill), reproducibility can be a concern with manual grinding.[6]

Recommendation: For this specific synthesis, a solid acid catalyst like Amberlyst-15 under solvent-free conditions at around 110°C offers an excellent balance of high yield, simple workup, and environmental safety.[5]

Part 2: Electrophilic Chlorination of the Coumarin Core

Once the 5,7-dihydroxy-4-methyl-2H-chromen-2-one intermediate is synthesized and purified, the next step is a regioselective electrophilic aromatic substitution to install a chlorine atom.

FAQs and Troubleshooting Guide

Q1: Why is the C3 position the target for chlorination? Won't the electron-rich benzene ring react first?

A1: The regioselectivity is dictated by the electronic nature of the coumarin scaffold. While the 5- and 7-hydroxyl groups are strongly activating and direct electrophiles to the ortho and para positions (C6 and C8), the C3-C4 double bond has a unique reactivity. It behaves like an enol ether or an enamine, making the C3 position highly nucleophilic and particularly susceptible to attack by electrophiles like Cl⁺. This often allows for selective substitution at C3 under controlled conditions before substitution occurs on the benzene ring.

Q2: My chlorination reaction is sluggish and does not go to completion. What should I check?

A2: Incomplete chlorination can be due to several factors:

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common and relatively mild choice for this transformation. Ensure it is of high purity and has been stored properly to avoid decomposition. More reactive agents like sulfuryl chloride (SO₂Cl₂) can be used but may lead to over-reaction.

  • Solvent: The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile, or in a chlorinated solvent like chloroform. The solvent must be able to dissolve the starting material and should not react with the chlorinating agent.

  • Catalyst: While often not strictly necessary, a radical initiator like AIBN or benzoyl peroxide can sometimes facilitate reactions with NCS. For other electrophilic chlorinations, a Lewis acid might be required.

  • Temperature: Some reactions may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature that promotes chlorination without causing decomposition.

Q3: I am observing multiple chlorinated products in my mass spec analysis. How can I improve selectivity for the 3-chloro product?

A3: The formation of di- or tri-chlorinated products indicates that the reaction is too harsh. This happens when the highly activated benzene ring (positions C6 and C8) also undergoes chlorination.[8]

  • Control Stoichiometry: Use a precise amount of the chlorinating agent, typically 1.0 to 1.1 equivalents, to favor mono-chlorination. Add the agent portion-wise to maintain a low concentration.

  • Lower the Temperature: Perform the reaction at room temperature or below (0°C) to reduce the reaction rate and improve selectivity. The activation energy for chlorination at the more reactive C3 position is lower than at the aromatic C6/C8 positions.

  • Choose a Milder Reagent: If using a strong chlorinating agent, switch to a milder one like NCS.

Part 3: General Purification and Characterization

Q1: What is the most effective method to purify the crude products from both steps?

A1: The choice between recrystallization and column chromatography depends on the nature of the impurities.

  • Recrystallization: This is the preferred method if the desired product is highly crystalline and the impurities have different solubility profiles. For the intermediate 5,7-dihydroxy-4-methyl-2H-chromen-2-one, a mixed solvent system like aqueous ethanol or aqueous acetic acid is often effective.[9] The final chlorinated product will likely have different solubility and may require screening of solvents like ethyl acetate/hexane or methanol/water.

  • Column Chromatography: This is necessary if the product is an oil, if impurities have similar solubility, or to separate isomers (e.g., chromone vs. coumarin). Silica gel is the standard stationary phase, and a gradient of ethyl acetate in hexane is a common mobile phase for separating coumarins.[10]

Q2: What analytical techniques are essential to confirm the identity and purity of my final product?

A2: A combination of techniques is required for unambiguous structure confirmation:

  • ¹H NMR: Will confirm the presence of the methyl group, the aromatic protons, and the disappearance of the proton at the C3 position upon chlorination.

  • ¹³C NMR: Will show the correct number of carbon signals and characteristic shifts for the carbonyl carbon (~160 ppm) and other carbons in the coumarin core.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product and, crucially, show the characteristic isotopic pattern for a mono-chlorinated compound (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch (broad, ~3200-3400 cm⁻¹), the lactone C=O stretch (~1700-1730 cm⁻¹), and C=C aromatic stretches (~1600 cm⁻¹).

  • Melting Point: A sharp melting point is a good indicator of purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5,7-dihydroxy-4-methyl-2H-chromen-2-one (Intermediate)

This protocol utilizes a solid acid catalyst for a simple and environmentally friendly procedure.

  • Preparation: To a 50 mL round-bottom flask, add phloroglucinol (1.26 g, 10 mmol), ethyl acetoacetate (1.30 g, 1.27 mL, 10 mmol), and Amberlyst-15 resin (0.25 g).

  • Reaction: Place the flask in a preheated oil bath at 110-120°C. Stir the mixture magnetically. The reaction mixture will melt and then gradually solidify as the product forms.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Add 20 mL of ethanol and heat gently to dissolve the product, leaving the solid catalyst behind.

  • Isolation: Filter the hot solution to remove the Amberlyst-15 catalyst. Wash the catalyst with a small amount of hot ethanol.

  • Purification: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected yield is typically high (80-95%).[5]

Protocol 2: Synthesis of this compound (Final Product)

This protocol uses N-Chlorosuccinimide (NCS) for selective chlorination.

  • Preparation: Dissolve 5,7-dihydroxy-4-methyl-2H-chromen-2-one (1.92 g, 10 mmol) in 50 mL of anhydrous acetonitrile or DMF in a 100 mL round-bottom flask.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol, 1.05 eq) to the solution in small portions over 15 minutes while stirring at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is usually complete in 4-8 hours.

  • Workup: Once the reaction is complete, pour the mixture into 150 mL of ice-cold water. A precipitate should form.

  • Isolation: Stir the aqueous mixture for 30 minutes in an ice bath, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove succinimide and any remaining solvent.

  • Purification: Dry the crude solid. Recrystallize from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.

References

  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). MDPI. [Link]
  • Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]
  • synthesis of coumarin derivatives via pechmann condensation and nitr
  • Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulf
  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. [Link]
  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Taylor & Francis Online. [Link]
  • What are the techniques that can be use to purify coumarins? (2022).
  • 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one. PubChem. [Link]
  • The reaction of phloroglucinol and ethyl acetoacetate under various conditions.
  • Chlorinated coumarins from the polypore mushroom Fomitopsis officinalis and their activity against Mycobacterium tuberculosis. (2013). PubMed. [Link]
  • Synthetic Pathways to Substituted Coumarins: A Comprehensive Guide. IntechOpen. [Link]
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
  • Coumarin synthesis. Organic Chemistry Portal. [Link]
  • POSSIBLE REACTIONS ON COUMARIN MOLECULE. (2023). Journal of Advanced Scientific Research. [Link]
  • Chlorinated Coumarins from the Polypore Mushroom, Fomitopsis officinalis, and their Activity Against Mycobacterium tuberculosis. (2013). PMC - NIH. [Link]
  • Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. (2023). Journal of Synthetic Chemistry. [Link]
  • Chlorinated Coumarins from the Polypore Mushroom Fomitopsis officinalis and Their Activity against Mycobacterium tuberculosis.
  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (2019).
  • Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019). RESEARCH REVIEW International Journal of Multidisciplinary. [Link]
  • Nontargeted Analysis of Coumarins in Source Water and Their Formation of Chlorinated Coumarins as DBPs in Drinking W
  • Synthesis of coumarin derivatives by Pechmann condensation.
  • Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evalu
  • Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis and Biological Evaluation of Some Coumarin Deriv
  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018).
  • Three-Component Reactions of 7-Hydroxy Coumarin Derivatives, Acetylenic Esters and Aromatic Aldehydes in the Presence of NEt3. SciELO. [Link]
  • Proposed reaction mechanism for one-pot synthesis of...
  • 5,7-Dihydroxy-4-methylcoumarin. PubChem. [Link]

Sources

mitigating cytotoxicity of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one in non-target cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Off-Target Cytotoxicity for Researchers

Welcome to the technical support guide for 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. As Senior Application Scientists, we have developed this resource to help you navigate the experimental challenges associated with the off-target cytotoxicity of this promising coumarin derivative. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you establish a clear therapeutic window and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its potential applications?

This compound is a synthetic derivative of the coumarin family. Coumarins are a well-established class of compounds known for a wide spectrum of biological activities, including potent anticancer properties.[1][2][3][4] The incorporation of a chlorine atom and hydroxyl groups on the coumarin scaffold can modulate its chemical properties and biological activity, often enhancing its cytotoxic potential against cancer cells. The primary application currently being explored for this and similar compounds is in oncology, as a potential chemotherapeutic agent.

Q2: What are the likely molecular mechanisms behind the cytotoxicity of this compound in non-target cells?

While specific research on this exact molecule is emerging, the cytotoxicity of related coumarin and chlorinated compounds in both target and non-target cells is often attributed to two primary mechanisms:

  • Induction of Caspase-Dependent Apoptosis: Many coumarin derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[5][6][7] This is often achieved through the intrinsic (mitochondrial) pathway, leading to the activation of a cascade of enzymes called caspases, which execute cell death.[1][7] This powerful mechanism is not always selective for cancer cells and can be inadvertently activated in healthy, non-target cells, leading to off-target toxicity.

  • Generation of Oxidative Stress: The cellular metabolism of xenobiotics, including some coumarin derivatives, can lead to the overproduction of reactive oxygen species (ROS).[8][9] While some coumarins possess antioxidant properties, an imbalance between ROS generation and the cell's antioxidant capacity results in oxidative stress.[8][10][11] This can damage critical cellular components like DNA, lipids, and proteins, ultimately leading to cell death.

Q3: What are the essential first steps to quantify and characterize the off-target cytotoxicity of my compound?

A systematic approach is crucial. The first step is to establish a baseline for cytotoxicity in both your target cancer cell line(s) and relevant non-cancerous control cell line(s) (e.g., normal human fibroblasts, epithelial cells).

  • Determine the IC50 Value: Accurately measure the half-maximal inhibitory concentration (IC50) using a cell viability assay like the MTT or MTS assay. This quantitative measure is the foundation for all subsequent experiments. A detailed protocol is provided in this guide.

  • Assess the Primary Death Mechanism: Use an apoptosis/necrosis assay (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) to determine if cell death is primarily due to apoptosis or necrosis. This will guide your mitigation strategy.

  • Evaluate Mitochondrial Health: Since many coumarins act via the mitochondrial pathway of apoptosis, assessing mitochondrial membrane potential (e.g., using JC-1 dye) can provide early mechanistic clues.

Troubleshooting Guide: Managing Unintended Cytotoxicity

This section addresses common experimental hurdles in a problem-cause-solution format.

Problem: My compound shows high cytotoxicity in non-cancerous control cells, with an IC50 value close to that of my target cancer cells.

This indicates a narrow therapeutic window and is a common challenge in early-stage drug development. The goal is to find a strategy that selectively protects the non-target cells.

  • Potential Cause A: Excessive Oxidative Stress

    • Scientific Rationale: The compound's metabolism in non-target cells may be generating high levels of ROS that overwhelm their natural antioxidant defenses. Cancer cells often have altered metabolic pathways and may be either more or less susceptible to ROS, but healthy cells are also vulnerable.

    • Troubleshooting & Mitigation Strategy:

      • Confirm ROS Production: First, verify that the compound induces ROS production in your non-target cells. Use a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) and measure the signal via flow cytometry or a plate reader.

      • Co-administer an Antioxidant: Perform cell viability experiments where non-target cells are co-treated with your compound and a well-characterized antioxidant like N-acetylcysteine (NAC). NAC replenishes intracellular glutathione, a major cellular antioxidant, and can also directly scavenge ROS.[12]

      • Experimental Design: If NAC significantly increases the IC50 value (i.e., reduces cytotoxicity) in non-target cells without substantially affecting the IC50 in your target cancer cells, this suggests that oxidative stress is a key driver of off-target toxicity and that antioxidant co-therapy could be a viable strategy to widen the therapeutic window.

      Workflow: Investigating and Mitigating ROS-Induced Cytotoxicity

      A logical workflow for diagnosing and addressing ROS-mediated off-target effects.

  • Potential Cause B: Indiscriminate Activation of Apoptosis

    • Scientific Rationale: The apoptotic machinery is fundamental to all cells. If the compound triggers an upstream apoptotic signal that is common to both cancerous and non-cancerous cells, broad-spectrum cytotoxicity will be observed. Many coumarin derivatives are known to induce apoptosis via activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[1][6][7]

    • Troubleshooting & Mitigation Strategy:

      • Confirm Caspase Activation: Use a fluorometric assay or Western blot to measure the activity or cleavage of key caspases (e.g., Caspase-3, Caspase-9) in both cell types following treatment.

      • Inhibit Caspase Activity: For mechanistic validation, co-treat cells with your compound and a pan-caspase inhibitor, such as Z-VAD-FMK. A significant reduction in cell death confirms a caspase-dependent mechanism.

      • Selective Protection (Advanced): While pan-caspase inhibitors are not therapeutically viable (as they would protect cancer cells), this knowledge is critical. Strategies to achieve selectivity could involve exploiting differences in signaling pathways upstream of caspase activation (e.g., PI3K/Akt/mTOR, which is often dysregulated in cancer) or using advanced drug delivery systems to increase the compound's concentration specifically in tumor cells.[1][2][13]

      Signaling Pathway: Caspase-Dependent Apoptosis

      G compound Coumarin Derivative stress Cellular Stress (e.g., ROS, DNA Damage) compound->stress mito Mitochondria stress->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome a_cas9 Active Caspase-9 (Initiator) apoptosome->a_cas9 cas9 Pro-Caspase-9 cas9->apoptosome a_cas3 Active Caspase-3 (Executioner) a_cas9->a_cas3 cas3 Pro-Caspase-3 cas3->a_cas3 parp Substrate Cleavage (e.g., PARP) a_cas3->parp apoptosis Apoptosis parp->apoptosis inhibitor Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) inhibitor->a_cas9 Inhibits inhibitor->a_cas3 Inhibits

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [3][12] Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (both target and non-target) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. A common range is 0.01 µM to 100 µM. Remove the old medium and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterTarget Cells (e.g., MCF-7)Non-Target Cells (e.g., MCF-10A)
Seeding Density8,000 cells/well10,000 cells/well
Treatment Time48 hours48 hours
IC50 (µM) 5.2 8.1
Example data showing a narrow therapeutic window.
Protocol 2: Intracellular ROS Detection with DCFDA

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS.

Materials:

  • 6-well plates or 96-well black, clear-bottom plates

  • Cells and compound as in Protocol 1

  • DCFDA solution (e.g., 10 µM in serum-free medium)

  • Positive control (e.g., 100 µM H₂O₂)

  • Flow cytometer or fluorescent plate reader

Procedure:

  • Cell Seeding & Treatment: Seed and treat cells with your compound for a relevant time period (e.g., 6, 12, or 24 hours). Include vehicle and positive controls.

  • DCFDA Loading: Remove the treatment medium and wash cells once with warm PBS. Add DCFDA solution and incubate for 30-45 minutes at 37°C, protected from light.

  • Wash: Remove the DCFDA solution and wash cells again with PBS.

  • Measurement: Add 100-200 µL of PBS to each well. Measure the fluorescence (Excitation ~485 nm, Emission ~535 nm) using a plate reader. For flow cytometry, detach cells with trypsin, resuspend in PBS, and analyze immediately.

  • Data Analysis: Normalize the fluorescence of treated cells to the vehicle control to determine the fold-change in ROS production.

References

  • Anticancer Drugs. (2015). Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling.
  • PubMed. (2018). A Hybrid of Coumarin and Phenylsulfonylfuroxan Induces Caspase-Dependent Apoptosis and Cytoprotective Autophagy in Lung Adenocarcinoma Cells.
  • National Institutes of Health (NIH). A novel coumarin derivative DBH2 inhibits proliferation and induces apoptosis of chronic myeloid leukemia cells.
  • National Institutes of Health (NIH).
  • ResearchGate. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling | Request PDF.
  • BenchChem. Mitigating cytotoxicity of hydantoin compounds in non-cancerous cell lines.
  • MDPI.
  • ResearchGate.
  • PubMed. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents.
  • PubMed Central.
  • ResearchGate. Antioxidant power of coumarinic derivatives. Antioxidant strength of... | Download Scientific Diagram.
  • National Institutes of Health (NIH). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells.
  • Frontiers. Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid)
  • MDPI. 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin.

Sources

avoiding interference of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to identify and mitigate assay interference caused by the compound 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one . As a substituted coumarin, this molecule possesses intrinsic fluorescent properties that can lead to significant artifacts in fluorescence-based assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and accuracy of your experimental data.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common initial questions users encounter when working with this compound.

Q1: My fluorescence assay shows a high signal in the presence of this compound, even in my negative controls. What is happening?

A1: You are likely observing autofluorescence , a common form of assay interference.[1] The compound itself is fluorescent. The core structure, a 5,7-dihydroxy-4-methylcoumarin, is a known fluorophore that typically absorbs UV or violet light and emits in the blue region of the spectrum.[2][3] When your instrument's excitation light illuminates the well, the compound emits its own light, which is detected alongside any signal from your assay's specific fluorophore, leading to a false-positive or artificially high reading.

Q2: What are the specific spectral properties of this compound?

A2: While a precise spectrum should be determined empirically in your specific assay buffer (see Protocol 1), based on its chemical structure and data from similar dihydroxycoumarin derivatives, we can predict its properties.[2][4] 5,7-dihydroxy-4-methylcoumarin excites around 330 nm and emits near 457 nm.[2] The addition of a chloro- group may slightly alter these values, but it is highly probable that the compound's excitation and emission profile falls within the range of commonly used blue fluorophores like DAPI, Hoechst, and Pacific Blue.

Q3: Besides autofluorescence, are there other ways this compound can interfere with my assay?

A3: Yes. The second major interference mechanism is the inner filter effect , which leads to signal quenching (a false negative).[5] This occurs if the compound absorbs light at either the excitation wavelength of your assay's fluorophore or its emission wavelength.[1] At high concentrations, the compound can essentially "shade" the assay fluorophore from the excitation light or absorb the light it emits before it reaches the detector.

Q4: Which types of fluorescence-based assays are most susceptible to this interference?

A4: Assays that are most vulnerable include:

  • Assays using blue-shifted fluorophores (e.g., reporters with Ex/Em wavelengths below 500 nm).

  • Fluorescence Intensity (FI) assays , where the primary readout is simply the amount of light produced.

  • High-Throughput Screening (HTS) campaigns, where thousands of diverse small molecules are tested, and compound-mediated interference is a well-documented challenge.[1][5]

  • High-Content Screening (HCS) , where compound autofluorescence can obscure cellular imaging and lead to analysis failures.[6]

Q5: How can I definitively prove that the compound is the source of the interference?

A5: The most straightforward method is to run a compound-only control . This involves measuring the fluorescence of the compound in your assay buffer at the same concentration and in the same plate format as your main experiment, but without any of the biological components (e.g., enzymes, cells, or detection reagents). A high signal in this control well is direct evidence of autofluorescence.[7]

Part 2: In-Depth Troubleshooting and Mitigation Workflow

When FAQs are not enough, a systematic approach is required to characterize and overcome the interference. This workflow is designed to be a self-validating system, providing you with clear data to make informed decisions.

The Core Problem: Spectral Overlap

The central issue is the overlap between the compound's fluorescence spectrum and that of your assay's reporter fluorophore. The mitigation strategy, therefore, revolves around eliminating this overlap.

Caption: Mechanism of autofluorescence interference.

Step 1: Characterize the Interference

Before you can solve the problem, you must quantify it. The goal of this step is to generate a spectral profile of the interfering compound in your specific experimental conditions.

Protocol 1: Measuring Compound Autofluorescence and Spectral Profile

  • Preparation: Prepare a dilution series of this compound in your final assay buffer. Use the highest concentration from your main experiment as the top concentration.

  • Control Wells: In a microplate identical to the one used for your assay, dispense the compound dilutions. Include "buffer only" wells as a blank.

  • Fluorescence Scan: Use a multi-mode plate reader with monochromators to perform a full excitation/emission scan on the well containing the highest concentration of the compound.

    • Emission Scan: Set the excitation wavelength to that of your primary assay (e.g., 405 nm) and scan the emission from ~420 nm to 700 nm.

    • Excitation Scan: Set the emission wavelength to the peak identified in the previous step and scan the excitation wavelengths from ~300 nm to 450 nm.

  • Data Analysis: Plot the fluorescence intensity against wavelength to identify the compound's excitation and emission maxima. This confirms the spectral range of the interference.

Step 2: Implement Mitigation Strategies

With the compound's spectral profile in hand, you can now select the most appropriate strategy to eliminate its impact.

Troubleshooting_Workflow cluster_mitigation Mitigation Strategies Start High Background Signal Observed with Compound Control Run Compound-Only Control (Protocol 1) Start->Control Characterize Generate Excitation/ Emission Spectrum Control->Characterize Interference_Confirmed Interference Confirmed? Characterize->Interference_Confirmed End No Compound Interference. Troubleshoot other assay components. Interference_Confirmed->End No Red_Shift Strategy A: Switch to Red-Shifted Assay (Recommended) Interference_Confirmed->Red_Shift Yes Pre_Read Strategy B: Implement Pre-Read Correction Assay_Format Strategy C: Change Assay Format (e.g., TR-FRET, FP)

Sources

Technical Support Center: Investigating the Degradation of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during experimental studies of its degradation pathways. The information herein is synthesized from established principles of coumarin chemistry and forced degradation studies.

Introduction: Understanding the Molecule's Stability

This compound is a substituted coumarin. The stability of this molecule is dictated by the interplay of its core lactone ring and the electronic effects of its substituents: a chloro group at position 3, hydroxyl groups at positions 5 and 7, and a methyl group at position 4. Understanding the inherent reactivity of these features is crucial for designing stable formulations and predicting degradation products. Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are essential for elucidating these pathways.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound appears to be degrading under alkaline pH conditions. What is the likely mechanism?

A1: The most probable degradation pathway under alkaline conditions is the hydrolysis of the lactone ring.[3] The ester bond in the 2H-chromen-2-one core is susceptible to nucleophilic attack by hydroxide ions. This opens the ring to form a salt of a coumarinic acid, which can then potentially undergo further rearrangements or degradation.

  • Troubleshooting:

    • pH Control: Maintain the pH of your solutions, particularly aqueous formulations, in the acidic to neutral range. The hydroxyl groups on the aromatic ring will have their own pKa values, which could influence the overall stability profile.

    • Buffer Selection: Use appropriate buffers to maintain a stable pH. Be aware that some buffer components may catalyze degradation.

    • Low Temperature: If alkaline conditions are necessary for your experiment, conduct it at a reduced temperature to slow the rate of hydrolysis.

Q2: I'm observing the appearance of new peaks in my HPLC chromatogram after exposing my sample to light. What could be happening?

A2: Coumarin derivatives are known to be susceptible to photodegradation.[1][4] The conjugated system of the chromen-2-one core can absorb UV light, leading to the formation of excited states that can undergo various reactions, including dimerization, oxidation, or rearrangement.[4] The presence of hydroxyl groups can further sensitize the molecule to photo-oxidative processes.

  • Troubleshooting:

    • Light Protection: Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.[5]

    • Photostability Studies: Conduct formal photostability studies according to ICH Q1B guidelines to characterize the degradation products.[2][5] This involves exposing the sample to a controlled light source (a combination of UV and visible light) and analyzing for degradation over time.

    • Inert Atmosphere: If photo-oxidation is suspected, preparing and storing samples under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this pathway.

Q3: What are the likely products of oxidative degradation?

A3: Oxidative degradation, which can be initiated by exposure to air, peroxides, or other oxidizing agents, is a potential degradation pathway.[6] The electron-rich dihydroxy-substituted aromatic ring is susceptible to oxidation. Potential reactions include hydroxylation of the aromatic ring, cleavage of the aromatic ring, or oxidation of the methyl group. Advanced oxidation processes (AOPs) are known to degrade coumarins through reactions with hydroxyl radicals.[6]

  • Troubleshooting:

    • Antioxidants: For liquid formulations, consider the addition of antioxidants. The choice of antioxidant should be carefully evaluated for compatibility with the parent compound and its intended use.

    • Inert Atmosphere: As with photodegradation, handling and storing the compound under an inert atmosphere can prevent oxidation.

    • Control of Peroxides: Ensure that all solvents and excipients are free of peroxide impurities, which can initiate oxidative degradation.

Q4: Can the chloro-substituent at position 3 be a point of degradation?

A4: Yes, the chloro-substituent can be a reactive site. Depending on the conditions, it could be susceptible to nucleophilic displacement or reductive dechlorination. For instance, in the presence of certain nucleophiles or under reducing conditions, the chlorine atom could be replaced by another group or a hydrogen atom, respectively. Microbial degradation pathways for other chlorinated aromatic compounds often involve dechlorination as a key step.[7][8]

  • Troubleshooting:

    • Nucleophile Control: Be mindful of the presence of strong nucleophiles in your formulation or experimental setup.

    • Reductant Control: Avoid exposure to reducing agents unless investigating this specific degradation pathway.

    • Metabolite Identification: When analyzing degradation products, consider the possibility of dechlorinated species. Mass spectrometry is an invaluable tool for identifying such products.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol outlines a standard procedure for investigating the stability of this compound under acidic and basic conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to the expected rapid degradation.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of purified water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acidic hydrolysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Protocol 2: HPLC Method for Stability Analysis

A general reverse-phase HPLC method for analyzing the degradation of coumarin derivatives.[9]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 276 nm (or a wavelength of maximum absorbance for the parent compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Lability

Stress ConditionReagent/ConditionExpected LabilityPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°CLow to ModerateLactone ring opening (slower than base)
Basic Hydrolysis 0.1 M NaOH, RTHighLactone ring opening (rapid)
Oxidative 3% H₂O₂, RTModerate to HighRing oxidation/hydroxylation, methyl group oxidation
Thermal 80°C (solid state)Low to ModerateGeneral thermal decomposition
Photolytic ICH Q1B light exposureModerate to HighDimerization, photo-oxidation

Visualizing Degradation Pathways

Predicted Hydrolytic Degradation

G parent This compound intermediate Coumarinic acid salt (ring-opened) parent->intermediate OH⁻ (fast) parent->intermediate H⁺/H₂O (slow) products Further degradation products intermediate->products

Caption: Predicted hydrolytic degradation pathway.

General Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC LCMS LC-MS/MS HPLC->LCMS for unknowns Pathway Identify Degradation Pathways HPLC->Pathway Products Characterize Degradants LCMS->Products Method Develop Stability- Indicating Method Pathway->Method Products->Pathway

Caption: Workflow for forced degradation studies.

References

  • Vertex AI Search. High-resolution LC-MS/MS analysis of coumarins and their metabolites in citrus juices. Accessed January 8, 2026.
  • PubMed.
  • ResearchGate. FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN | Request PDF. [Link]
  • DORAS. Development of novel analytical methods to study the metabolism of coumarin. [Link]
  • NIH. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. [Link]
  • ResearchGate.
  • MDPI.
  • SIELC Technologies. HPLC Method for Analysis of Coumarin. [Link]
  • MedCrave online.
  • NIH. Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. [Link]
  • PubMed. Elucidation of the coumarin degradation by Pseudomonas sp. strain NyZ480. [Link]
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
  • ResearchGate. Hydrolysis-Free Synthesis of 3-Aminocoumarins. | Request PDF. [Link]
  • MDPI. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. [Link]
  • ResearchGate.
  • CORE. University of Groningen Microbial degradation of chloroaromatics Mars, Astrid E.; Kasberg, Thomas. [Link]
  • ResearchGate.
  • ResearchGate. Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. [Link]
  • SciSpace.
  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE)
  • Sciforum.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. [Link]
  • PubMed. Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. [Link]
  • ResearchGate.

Sources

methods for enhancing the purity of synthesized 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this coumarin derivative. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-driven advice to enhance the purity of your synthesized compound.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, which is often synthesized via a Pechmann condensation or a similar reaction.[1][2]

Issue 1: Low Purity After Initial Synthesis and Work-up

Question: My initial crude product of this compound shows significant impurities on TLC and NMR analysis. What are the likely culprits and how can I improve the initial purity?

Answer:

Low purity after the initial work-up is a common issue in organic synthesis.[3][4] The impurities likely consist of unreacted starting materials, reaction byproducts, or decomposition products.

Causality and Recommended Actions:

  • Unreacted Starting Materials: The Pechmann condensation, a common route to coumarins, involves the reaction of a phenol (in this case, likely phloroglucinol or a derivative) with a β-ketoester under acidic conditions.[1][5] Incomplete reaction is a frequent source of impurities.

    • Troubleshooting: Ensure your reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC).[6] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. However, be cautious, as excessive heat can lead to degradation.[7]

  • Reaction Byproducts: The Pechmann condensation can sometimes yield side products.[2] For instance, self-condensation of the β-ketoester or alternative cyclization pathways can occur.

    • Troubleshooting: The choice of acid catalyst and reaction conditions can significantly influence the product distribution.[2] If you are using a strong mineral acid like sulfuric acid, which can be harsh, consider a milder Lewis acid catalyst.

  • Ineffective Work-up: The work-up procedure is critical for removing the acid catalyst and other water-soluble impurities.

    • Troubleshooting: A thorough aqueous work-up is essential. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize the acid catalyst. Follow this with a water wash to remove any remaining salts. If your product is partially water-soluble, use a brine wash to minimize its loss into the aqueous layer.[8]

Workflow for Initial Purification:

Initial_Purification_Workflow Start Crude Reaction Mixture Quench Quench Reaction (e.g., with ice-water) Start->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash_Bicarb Wash with NaHCO3 (aq) Extract->Wash_Bicarb Wash_Water Wash with Water Wash_Bicarb->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Product Crude Product for Further Purification Evaporate->Crude_Product

Caption: Initial work-up and purification workflow.

Issue 2: Difficulty in Removing a Persistent, Similarly Polar Impurity

Question: My TLC plate shows a persistent impurity spot very close to my product spot, making separation by column chromatography challenging. How can I resolve this?

Answer:

Separating compounds with similar polarities is a classic purification challenge.[9] This often indicates a structurally related byproduct.

Causality and Recommended Actions:

  • Isomeric Byproducts: The synthesis might be producing an isomeric coumarin derivative. For instance, if the starting phenol has multiple reactive sites, cyclization could occur at different positions.

  • Partially Reacted Intermediates: An intermediate of the reaction that is structurally similar to the final product might be present.

Advanced Purification Strategies:

  • Optimize Column Chromatography:

    • Solvent System: Meticulously screen different solvent systems for your column. A slight change in the solvent polarity can sometimes achieve separation. Try mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone.

    • Stationary Phase: While silica gel is common, consider using a different stationary phase like Florisil or alumina, which can offer different selectivity.[10]

    • Gradient Elution: A shallow gradient elution, where the solvent polarity is increased very slowly, can improve the resolution of closely eluting compounds.[11]

  • Recrystallization: This is a powerful technique for purifying crystalline solids.[12] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurity remains soluble.

    • Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water) to find the ideal recrystallization solvent.[13]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements, especially in drug development, prep-HPLC is often the method of choice.[14] It offers superior separation power compared to column chromatography.[11]

Workflow for Advanced Purification:

Advanced_Purification_Workflow Crude Crude Product with Similarly Polar Impurity Optimize_CC Optimize Column Chromatography (Solvent, Stationary Phase, Gradient) Crude->Optimize_CC Recrystallize Recrystallization (Solvent Screening) Crude->Recrystallize Prep_HPLC Preparative HPLC Crude->Prep_HPLC Pure_Product High-Purity Product Optimize_CC->Pure_Product Recrystallize->Pure_Product Prep_HPLC->Pure_Product

Caption: Advanced purification strategies for challenging separations.

Issue 3: Product "Oiling Out" During Recrystallization

Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[15]

Causality and Recommended Actions:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing the ordered arrangement of molecules into a crystal lattice.

  • Cooling Too Rapidly: Rapid cooling can cause the compound to precipitate out of solution too quickly, favoring oil formation over crystal growth.[15]

Troubleshooting Recrystallization:

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like a quick filtration through a silica gel plug to remove some of the more polar or non-polar impurities before attempting recrystallization.

  • Solvent System Adjustment:

    • Use a larger volume of the recrystallization solvent to ensure the compound remains dissolved at a lower temperature.

    • Try a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.

  • Slow Cooling:

    • Allow the hot, saturated solution to cool to room temperature undisturbed. Do not place it directly in an ice bath.

    • Insulating the flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask) can promote slower cooling and better crystal formation.

  • Seeding: If you have a small amount of pure crystalline product, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvent systems for column chromatography of coumarin derivatives?

A1: For coumarins, which are moderately polar, solvent systems like hexanes/ethyl acetate and dichloromethane/methanol are excellent starting points. The polarity can be adjusted by varying the ratio of the solvents. For this compound, which has two hydroxyl groups, a more polar system will likely be required. Start with a low polarity (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques should be used to confirm purity:

  • Thin Layer Chromatography (TLC): The appearance of a single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A single sharp peak in the chromatogram indicates high purity.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show sharp signals corresponding to the desired structure, with no significant peaks from impurities.[17]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[18]

  • Melting Point: A sharp melting point range is characteristic of a pure compound.

Q3: Are there any specific safety precautions I should take when working with this compound and its synthesis?

A3: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The synthesis may involve strong acids and chlorinated reagents, which are corrosive and potentially toxic. Consult the Safety Data Sheets (SDS) for all chemicals used.

Q4: Can I use macroporous resins for the purification of this compound?

A4: Yes, macroporous resin column chromatography can be an effective technique for the enrichment and purification of flavonoids and coumarins from crude extracts.[19][20] It is particularly useful for large-scale purifications. The selection of the appropriate resin and elution conditions is crucial for successful separation.[21]

Q5: What is the role of the chloro and hydroxyl groups in the purification process?

A5: The two hydroxyl groups will make the molecule more polar and capable of hydrogen bonding. This will influence its solubility and interaction with the stationary phase during chromatography. The chloro group adds to the molecular weight and has a modest impact on polarity. These functional groups are key to selecting the appropriate purification strategy.

III. Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a few milligrams of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals form, this is a good solvent candidate. If not, try adding a "poor" solvent (like water) dropwise until turbidity appears, then reheat to dissolve and cool again.

  • Procedure: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

IV. References

  • National Institutes of Health. (2019). Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin with Preparative HPLC and Evaluation of Their Anti-Inflammatory Activity. [Link]

  • National Institutes of Health. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. [Link]

  • Elsevier. (2004). Preparative isolation and purification of coumarins from Angelica dahurica (Fisch. ex Hoffm) Benth, et. [Link]

  • National Institutes of Health. (n.d.). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. [Link]

  • PubMed Central. (2022). Antioxidative Activity Evaluation of High Purity and Micronized Tartary Buckwheat Flavonoids Prepared by Antisolvent Recrystallization. [Link]

  • National Institutes of Health. (n.d.). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. [Link]

  • Sorbead India. (2024). Isolation and Purification of Natural Compounds - Column Chromatography. [Link]

  • Discover.acs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. [Link]

  • ACS Publications. (2023). Extraction and Purification of Coumarins in Ipomoea cairica by TLC and HPLC: An Integrative Experiment for Student Learning Chromatography. [Link]

  • Google Patents. (n.d.). Process for recovering flavonoids from bark.

  • AKJournals. (n.d.). Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum verticillare L. Koch ex DC. [Link]

  • Royal Society of Chemistry. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. [Link]

  • Preprints.org. (2024). Isolation and characterization of flavonoid from Ficus glomerata fruits. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Coumarin. [Link]

  • MDPI. (n.d.). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]

  • ScienceDirect. (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Massachusetts. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • The Journal of Food and Machinery. (2022). Optimization of recrystallization process of flavonoids from Guanxi po. [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. [Link]

  • Wikipedia. (n.d.). Pechmann condensation. [Link]

  • ResearchGate. (2014). (PDF) Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru. [Link]

  • IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. [Link]

  • National Institutes of Health. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. [Link]

  • Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]

  • ResearchGate. (2019). (PDF) Recent Advances in the Synthesis of Coumarin Derivatives via Pechmann Condensation. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. [Link]

  • Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. [Link]

  • ResearchGate. (2013). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

  • MDPI. (n.d.). A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents. [Link]

  • National Institutes of Health. (2019). Novel 6a,12b-Dihydro-6H,7H-chromeno[3,4-c] chromen-6-ones. [Link]

  • MDPI. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. [Link]

  • PubChem. (n.d.). 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one. [Link]

Sources

Technical Support Center: Navigating the Common Challenges of Chlorinated Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chlorinated coumarin derivatives. As a Senior Application Scientist with extensive experience in the synthesis, application, and troubleshooting of fluorescent probes and bioactive molecules, I have designed this guide to address the common challenges researchers face when working with this unique class of compounds. Chlorinated coumarins offer valuable properties, from enhanced antimicrobial activity to modulated fluorescence, but their unique chemistry can present specific hurdles.[1][2] This guide provides in-depth, field-proven insights and practical solutions to help you navigate these challenges effectively and ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section is designed to provide rapid, targeted solutions to specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step corrective actions.

Poor Solubility or Precipitation of the Compound

Question: My chlorinated coumarin derivative is not dissolving in my chosen solvent, or it precipitates out of solution during my experiment. What's happening and how can I fix it?

Answer:

Poor solubility is a frequent challenge with coumarin derivatives, and the addition of a halogen like chlorine can further decrease their solubility in aqueous or polar solvents.[3] The underlying cause is the increased hydrophobicity and potentially strong crystal lattice energy of the chlorinated compound.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: Coumarins, in general, have better solubility in organic solvents.[4] Chlorinated derivatives often require less polar or specific organic solvents for effective dissolution.

  • Concentration Too High: You may be exceeding the solubility limit of the compound in that specific solvent.

  • Temperature Effects: Solubility is often temperature-dependent.

Troubleshooting Workflow:

  • Solvent Screening: Begin by testing solubility in a range of common laboratory solvents. Create a solubility profile to guide your experimental design.

  • Co-Solvent System: If a single solvent is not effective, a binary solvent system can be a powerful solution. For instance, using a mixture of DMF/water, DMSO/water, or ACN/water can enhance solubility.[5][6]

  • Sonication & Gentle Heating: To aid dissolution, briefly sonicate the solution or gently warm it. However, be cautious with heating, as it can degrade some coumarin derivatives. Always check the compound's stability at elevated temperatures.

  • pH Adjustment: For chlorinated coumarins with ionizable groups (e.g., carboxylic acids or phenols), adjusting the pH of the solution can dramatically increase solubility. For acidic coumarins, increasing the pH with a base like NaOH can deprotonate the functional group, forming a more soluble salt.[7]

Data Presentation: Solubility of a Model Chlorinated Coumarin

SolventSolubility (mg/mL) at 25°CObservations
Water< 0.1Insoluble
Ethanol5 - 10Moderately Soluble
Methanol2 - 5Sparingly Soluble
DMSO> 50Highly Soluble
DMF> 50Highly Soluble
Acetonitrile1 - 2Slightly Soluble
Dichloromethane10 - 20Soluble

Note: These are representative values and will vary depending on the specific chlorinated coumarin derivative.

Unexpected Reaction or Degradation in the Presence of Thiols

Question: I'm working in a biological system containing thiols like glutathione (GSH) or cysteine, and my chlorinated coumarin appears to be reacting or degrading. Why is this happening?

Answer:

Coumarin scaffolds, particularly those with specific substitutions, can be susceptible to nucleophilic attack by thiols.[8] This is a well-documented reactivity that can be either a desired feature (for thiol-reactive probes) or a significant challenge if you require the coumarin to be inert.[8][9][10] The chlorine atom can sometimes influence the electrophilicity of the coumarin ring, potentially affecting this reactivity.

Causality: The core issue is the Michael addition reaction, where the thiol acts as a nucleophile and attacks an electron-deficient carbon on the coumarin ring.[8]

Troubleshooting Steps:

  • Assess the Coumarin Core Structure: Identify if your chlorinated coumarin has an α,β-unsaturated ketone moiety, which is a prime target for thiol addition.[8]

  • Control Experimental Conditions:

    • pH: The reactivity of thiols is pH-dependent. Lowering the pH can reduce the concentration of the more nucleophilic thiolate anion (S-), potentially slowing the reaction.

    • Thiol Scavengers: In non-biological experiments, consider adding a thiol scavenger like N-ethylmaleimide (NEM) if the presence of thiols is not critical to your primary reaction. Caution: This is not suitable for live-cell experiments.

  • Structural Modification (for probe design): If you are designing a new derivative, consider altering the substitution pattern to reduce the electrophilicity of the coumarin core.

  • Use a Thiol-Resistant Analog: If the reactivity is intractable, you may need to switch to a different class of fluorophore or a coumarin derivative specifically designed for stability in high-thiol environments.

Rapid Photobleaching in Fluorescence Microscopy

Question: My chlorinated coumarin derivative is photobleaching very quickly under the microscope, leading to rapid signal loss. How can I improve its photostability?

Answer:

Photobleaching is an irreversible photochemical destruction of a fluorophore and is a common issue with many fluorescent dyes, including coumarins.[11][12] While some coumarin derivatives are known for good photostability, this is not a universal property, and experimental conditions play a huge role.[13][14]

Causality: Photobleaching occurs when the fluorophore, after excitation, enters a long-lived triplet state. From this state, it can react with molecular oxygen to produce reactive oxygen species (ROS) that, in turn, destroy the fluorophore and can cause cellular damage.

Experimental Workflow for Mitigating Photobleaching:

G cluster_0 Imaging Setup Optimization cluster_1 Sample Preparation A Reduce Excitation Intensity (Use ND filters, lower laser power) B Minimize Exposure Time (Use sensitive detectors, shuttering) A->B C Select Appropriate Filters (Match excitation/emission peaks) B->C End Improved Signal Stability C->End D Use Antifade Mounting Media (e.g., NPG, DABCO-based) E Optimize Buffer pH (Check pH sensitivity of dye) D->E F Deoxygenate Buffer (For fixed samples, if possible) E->F F->End Start Start Troubleshooting Start->A Start->D

Detailed Protocols & Explanations:

  • Reduce Excitation Intensity: This is the most critical factor. High-intensity light accelerates photobleaching.[11]

    • Action: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Employ neutral density (ND) filters to attenuate the light source.

  • Minimize Exposure Time: The total dose of photons your sample receives is a product of intensity and time.

    • Action: Use the shortest possible camera exposure times. For time-lapse imaging, increase the interval between acquisitions and use a shutter to block the excitation light path when not actively imaging.[11]

  • Use Antifade Reagents: These reagents are scavengers of free radicals and ROS, thereby protecting the fluorophore.

    • Action: Mount your samples in a commercial antifade medium or prepare your own. Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[12]

  • Optimize Imaging Buffer: The chemical environment significantly impacts fluorophore stability.

    • Action: Ensure your imaging buffer has an optimal pH, as the fluorescence of some coumarins can be pH-sensitive. For fixed-cell imaging, deoxygenating the buffer by bubbling with nitrogen can be effective.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling chlorinated coumarin derivatives?

As a Senior Application Scientist, I cannot overstate the importance of safety. Always treat new or uncharacterized compounds as potentially hazardous.

  • Toxicity: Coumarin itself can be toxic, particularly to the liver, if ingested in sufficient quantities.[15][16][17] Chlorination can sometimes increase the biological activity and potential toxicity of a molecule.[2] Assume chlorinated coumarins are toxic and handle them accordingly.[18]

  • Handling:

    • Always work in a well-ventilated area or a chemical fume hood.[19]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid generating dust.[19] If the compound is a powder, handle it carefully.

  • Disposal: Dispose of all waste containing chlorinated coumarin derivatives as hazardous chemical waste, following your institution's specific guidelines.[19] Do not pour it down the drain.[19]

Q2: I am having difficulty purifying my synthesized chlorinated coumarin. What methods are most effective?

Purification is often a multi-step process, and the optimal method depends on the specific properties of your derivative and the impurities present.

  • Crystallization: This is often the first and most effective method for obtaining highly pure material, but finding the right solvent system can be challenging.

    • Protocol: Perform small-scale solvent screening to find a solvent in which your compound is soluble when hot but poorly soluble when cold. Common choices include ethanol, methanol, toluene, or mixtures like ethyl acetate/hexanes.

  • Column Chromatography: This is the workhorse of purification for coumarin derivatives.[7]

    • Stationary Phase: Silica gel is most common. For certain compounds, neutral or acidic alumina can be effective.[7]

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Use Thin Layer Chromatography (TLC) to develop an optimal solvent system before running the column.[20]

  • Acid-Base Extraction: If your chlorinated coumarin has an acidic (e.g., phenolic hydroxyl) or basic functional group, you can use liquid-liquid extraction to remove neutral impurities.

    • Example Protocol for an Acidic Coumarin: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous base (e.g., 0.5% NaOH).[7] The coumarin will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure coumarin, which can be collected by filtration or extracted back into an organic solvent.[7]

Purification Strategy Flowchart:

G Start Crude Product A Attempt Crystallization (Solvent Screening) Start->A B Pure Crystals? A->B C Column Chromatography (TLC to determine mobile phase) B->C No F Pure Product B->F Yes D Pure Fractions? C->D E Consider Acid-Base Extraction (If applicable functional groups exist) D->E No / Further Purification Needed D->F Yes E->C

Q3: How does chlorination affect the fluorescent properties of a coumarin derivative?

The introduction of a chlorine atom, an electron-withdrawing group, can significantly modulate the photophysical properties of the coumarin scaffold. The effect is highly dependent on the position of chlorination.

  • Wavelength Shifts: The chlorine atom can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This can lead to either a blue-shift (hypsochromic) or a red-shift (bathochromic) in the absorption and emission spectra, depending on its position and the electronic nature of other substituents on the ring.

  • Quantum Yield: The fluorescence quantum yield (a measure of the efficiency of fluorescence) can be either enhanced or quenched. Halogen atoms can sometimes increase the rate of intersystem crossing to the non-emissive triplet state (the "heavy-atom effect"), which would decrease the quantum yield. However, in other cases, rigidifying the structure or altering the electronic properties can lead to an increase in fluorescence.

  • Environmental Sensitivity: Chlorination can alter the sensitivity of the probe to its microenvironment, such as solvent polarity or pH.

For any new chlorinated coumarin derivative, it is essential to perform a full photophysical characterization (absorbance, emission, quantum yield, and lifetime) in a range of solvents to fully understand its properties.

References

  • Arshad, A., Osman, H., Bagley, M., Lam, C.K., Mohamad, S., & Zahariluddin, A.S.M. (2011). Synthesis and antimicrobial properties of some new thiazolyl coumarin derivatives. European Journal of Medicinal Chemistry, 46, 3788–3794. (Link not available in search results)
  • Sokolowska, J., et al. (2001). The photostability of some fluorescent disperse dyes derivatives of coumarin. Dyes and Pigments, 51(2-3), 135-143.
  • MDPI. (n.d.).
  • Lin, W. L., Wang, C. J., Tsai, Y. J., Liu, C. W., & Tseng, T. H. (2005). Protective effects of coumarin and coumarin derivatives against carbon tetrachloride-induced acute hepatotoxicity in rats. Journal of Pharmacy and Pharmacology, 57(5), 637-644.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Photobleaching of Coumarin 30 in Microscopy.
  • BenchChem. (2025). Technical Support Center: Coumarin-Based Fluorescent Dyes.
  • Hwang, D. R., et al. (2013). Chlorinated Coumarins from the Polypore Mushroom Fomitopsis officinalis and Their Activity against Mycobacterium tuberculosis.
  • ResearchGate. (n.d.). Chlorinated Coumarins from the Polypore Mushroom Fomitopsis officinalis and Their Activity against Mycobacterium tuberculosis | Request PDF.
  • RSC Publishing. (n.d.). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry.
  • Jingwen, C. (2022). What are the techniques that can be use to purify coumarins?
  • El-Sayed, N. N. E., et al. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. Molecules, 27(6), 1988.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Coumarin.
  • Sigma-Aldrich. (2025).
  • Interchim. (n.d.).
  • Chen, Y. L., et al. (2021). Chlorinated biscoumarins inhibit chikungunya virus replication in cell-based and animal models. PLoS Neglected Tropical Diseases, 15(10), e0009848.
  • Costero, A. M., et al. (2013).
  • Chemos GmbH&Co.KG. (2019).
  • Van der Vlies, A. J., et al. (2012). Fluorescent coumarin thiols measure biological redox couples. ACS Chemical Biology, 7(4), 743-751.
  • TCI Chemicals. (2025).
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Coumarin. In Some Industrial Chemicals.
  • ResearchGate. (n.d.).
  • ResearchGate. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents.
  • Hae Choi, J., et al. (1998). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide.

Sources

Validation & Comparative

A Comparative Guide to Coumarin-Based Inhibitors: Profiling 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the coumarin scaffold stands out as a privileged structure, forming the backbone of a multitude of compounds with diverse and potent biological activities.[1][2][3] These benzopyran-2-one derivatives, found widely in nature, have been extensively explored for their therapeutic potential, demonstrating activities ranging from anticoagulant and anti-inflammatory to anticancer and antimicrobial.[4][5][6] A key area of interest lies in their ability to act as enzyme inhibitors, targeting a wide array of proteins implicated in various disease states.[2][7]

This guide provides a comparative analysis of coumarin-based inhibitors, with a specific focus on the synthetic derivative, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one . While direct experimental inhibitory data for this specific compound is not extensively available in the public domain, we can infer its potential activity through the examination of structurally similar analogs. This guide will objectively compare the performance of related coumarin derivatives, supported by experimental data, to provide a valuable resource for researchers in the field.

The Subject of Comparison: this compound

The structure of this compound is characterized by a coumarin core with several key substitutions: a chloro group at the 3-position, hydroxyl groups at the 5- and 7-positions, and a methyl group at the 4-position. These substitutions are expected to significantly influence its physicochemical properties and biological activity. The electron-withdrawing nature of the chlorine atom at the C3 position, coupled with the electron-donating hydroxyl groups on the benzene ring, creates a unique electronic profile that could dictate its interaction with biological targets.

Comparative Analysis with Structurally Related Coumarin Inhibitors

To understand the potential inhibitory profile of this compound, we will compare it with other coumarin derivatives for which experimental data is available. The focus will be on inhibitors of carbonic anhydrases, a family of enzymes that are well-established targets for coumarin-based drugs.[8]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are implicated in cancer progression, making them attractive targets for anticancer therapies.[8] Coumarins act as CA inhibitors through a unique "prodrug" mechanism. The lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme, and the resulting 2-hydroxy-cinnamic acid derivative then binds to the enzyme's active site.[8]

While specific data for this compound is unavailable, a study on new 3-substituted coumarin derivatives provides valuable insights into the inhibitory potential of similar structures against various human carbonic anhydrase (hCA) isoforms.[8]

Compound/DerivativeTarget EnzymeIC50 (µM)
Tertiary sulphonamide derivative 6c hCA IX4.1
Carbothioamide 7c hCA IX & XIIGood
Carbothioamide 7b hCA IX & XIIGood
Oxime ether derivative 20a hCA IX & XIIGood
4-Hydroxy-6-nitrocoumarin derivative (Compound 2) hCA-II263
4-Hydroxy-6-nitrocoumarin derivative (Compound 6) hCA-II456
Acetazolamide (Standard Inhibitor) hCA-II0.5

Table 1: Inhibitory activity of selected coumarin derivatives and a standard inhibitor against human carbonic anhydrase isoforms. Data sourced from multiple studies for comparative purposes.[7][8]

The data in Table 1 highlights that substitutions at the 3-position of the coumarin ring can lead to potent and selective inhibition of tumor-associated CAs. For instance, the tertiary sulphonamide derivative 6c shows a promising IC50 value of 4.1 µM against hCA IX.[8] This suggests that the 3-chloro substituent in our target molecule could also confer significant inhibitory activity. Furthermore, the presence of hydroxyl groups, as seen in various active coumarins, is often crucial for their biological effects.

Structure-Activity Relationship (SAR) Insights

Based on the available data for a wide range of coumarin derivatives, several structure-activity relationship trends can be deduced:

  • Substitution at C3 and C4: The nature of the substituent at the C3 and C4 positions of the coumarin ring is a critical determinant of antibacterial and other biological activities.[9]

  • Hydroxylation Pattern: Dihydroxy-substituted coumarins, particularly those with hydroxyl groups on the benzene ring, often exhibit potent antioxidant and anti-inflammatory properties.[10]

  • Halogenation: The introduction of halogen atoms, such as chlorine, can enhance the biological activity of coumarins. For instance, chlorinated coumarins have been shown to be effective enzyme inhibitors.[2] The structure-activity relationship studies of some coumarin-artemisinin hybrids revealed that 3-chloro and 4-methyl substituents in the coumarin moiety exhibited greater anticancer activity.[11]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against carbonic anhydrase.[8]

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations. Prepare a solution of the hCA isoform in Tris-HCl buffer.

  • Assay Reaction: In a 96-well plate, add the hCA enzyme solution to each well.

  • Add the test compound at various concentrations to the respective wells. Include a control with DMSO only.

  • Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15 minutes) to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the NPA substrate to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm using a microplate reader. Record the absorbance at regular intervals for a set period (e.g., 10 minutes). The product of the reaction, 4-nitrophenol, absorbs at this wavelength.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12][13]

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability and the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Mechanisms

To better understand the context of coumarin-based inhibition, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

G cluster_0 Cellular Environment cluster_1 Inhibitory Action Tumor_Microenvironment Hypoxic Tumor Microenvironment CAIX_XII Carbonic Anhydrase IX/XII (Membrane-Bound) Tumor_Microenvironment->CAIX_XII Induces Overexpression Proton_Export Proton (H+) Export CAIX_XII->Proton_Export Catalyzes CO2 hydration, leading to H+ Extracellular_Acidification Extracellular Acidification Proton_Export->Extracellular_Acidification Invasion_Metastasis Invasion & Metastasis Extracellular_Acidification->Invasion_Metastasis Promotes Coumarin_Inhibitor Coumarin-Based Inhibitor (e.g., this compound) Hydrolysis Esterase-mediated hydrolysis Coumarin_Inhibitor->Hydrolysis Active_Inhibitor 2-Hydroxy-cinnamic Acid Derivative Hydrolysis->Active_Inhibitor Active_Inhibitor->CAIX_XII Inhibits G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Prepare Test Compound Stock Solution (in DMSO) Plate_Setup Dispense Enzyme and Inhibitor to 96-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare Enzyme and Substrate Solutions Enzyme_Prep->Plate_Setup Pre_incubation Pre-incubate at Room Temperature Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with Substrate (NPA) Pre_incubation->Reaction_Start Measurement Measure Absorbance at 400 nm over Time Reaction_Start->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Calculate_Inhibition Determine % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot Dose-Response Curve and Calculate IC50 Calculate_Inhibition->Determine_IC50

Sources

A Comparative Study of the Antimicrobial Spectrum of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the antimicrobial potential of the synthetic coumarin derivative, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships of substituted coumarins, outlines detailed experimental protocols for antimicrobial evaluation, and presents a comparative analysis against established antimicrobial agents. While direct experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information from closely related analogs to project its likely antimicrobial spectrum and guide future research.

Introduction: The Promise of Coumarins in an Era of Antimicrobial Resistance

Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring and synthetic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties.[1][2][3] The rise of multidrug-resistant (MDR) pathogens has created an urgent need for novel antimicrobial agents with unique mechanisms of action, making coumarin derivatives a promising scaffold for drug discovery.[1][3]

The antimicrobial efficacy of coumarins is significantly influenced by the nature and position of substituents on their core structure.[1] Key substitutions, such as halogens, hydroxyl groups, and alkyl chains, can modulate their potency and spectrum of activity. This guide focuses on the specific derivative, this compound, to explore how its unique combination of functional groups may contribute to its antimicrobial profile.

Deciphering the Mechanism of Action: How Coumarins Combat Microbes

The primary antimicrobial mechanism of many coumarin derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1][4] Specifically, coumarins bind to the GyrB subunit of the enzyme, competitively inhibiting its ATPase activity and thereby preventing the negative supercoiling of bacterial DNA.[1][4] This mode of action is distinct from that of many commonly used antibiotics, making coumarins attractive candidates for combating resistant strains.

Beyond DNA gyrase inhibition, some coumarins are also known to disrupt bacterial cell membrane integrity.[5] This can lead to the leakage of intracellular components and ultimately, cell death. The lipophilic nature of the coumarin scaffold is thought to facilitate its interaction with the lipid bilayer of the cell membrane.[5]

Visualizing the Mechanism: Inhibition of DNA Gyrase

DNA_Gyrase_Inhibition Coumarin 3-chloro-5,7-dihydroxy- 4-methyl-2H-chromen-2-one GyrB DNA Gyrase (GyrB Subunit) Coumarin->GyrB Binds to ATPase site Coumarin->GyrB Inhibits ATPase Activity ATP ATP ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes DNA_Supercoiling DNA Supercoiling GyrB->DNA_Supercoiling Enables ATP->GyrB Binds to Bacterial_Replication Bacterial Replication & Survival DNA_Supercoiling->Bacterial_Replication Essential for

Caption: Inhibition of DNA gyrase by the coumarin derivative.

Projected Antimicrobial Spectrum: A Comparative Analysis

Structure-Activity Relationship (SAR) Insights:
  • Halogenation (Chloro Group at C3): The presence of a chlorine atom, particularly at the C3 position, has been shown to enhance the antimicrobial activity of coumarins.[6] This is likely due to increased lipophilicity, which can improve cell wall penetration, and the electron-withdrawing nature of the halogen, which can influence binding interactions with target enzymes.[6]

  • Hydroxylation (Dihydroxy at C5 & C7): Hydroxyl groups on the benzene ring of the coumarin scaffold are often associated with potent antimicrobial and antioxidant activities.[5][7] The 5,7-dihydroxy substitution pattern is a common feature in biologically active flavonoids and is known to contribute to their antimicrobial properties.[8]

  • Alkylation (Methyl Group at C4): The presence of a methyl group at the C4 position is a common structural feature in many bioactive coumarins and can influence their overall pharmacological profile.[9][10]

Comparative Data from Analogous Compounds:

To provide a quantitative perspective, the following table presents MIC data for a structurally similar coumarin, 5,7-dihydroxy-4-trifluoromethylcoumarin, and standard antimicrobial agents.

CompoundMicroorganismMIC (µg/mL)Reference
5,7-dihydroxy-4-trifluoromethylcoumarin Bacillus cereus409.8[11]
Micrococcus luteus409.8[11]
Listeria monocytogenes409.8[11]
Staphylococcus aureus409.8[11]
Ciprofloxacin Staphylococcus aureus0.2[12]
Pseudomonas aeruginosa0.5 - 1[12]
Fluconazole Candida albicans0.5[13]
Candida glabrata32[13]

Note: The MIC for 5,7-dihydroxy-4-trifluoromethylcoumarin was reported as 1.5 mM and has been converted to µg/mL for comparative purposes (Molar Mass = 273.2 g/mol ).

Based on the SAR, it is plausible that this compound will exhibit notable activity against Gram-positive bacteria, similar to or potentially greater than its trifluoromethyl analog due to the presence of the chloro group. Its efficacy against Gram-negative bacteria and fungi warrants experimental investigation.

Experimental Protocols for Antimicrobial Evaluation

To rigorously assess the antimicrobial spectrum of this compound, the following standardized protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique for determining MIC values.

Materials:

  • Test compound (this compound)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Visualizing the MIC Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Test Compound Dilutions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the determination of the MIC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion and Future Directions

The coumarin derivative this compound holds significant promise as a novel antimicrobial agent. Based on established structure-activity relationships, its unique combination of chloro, dihydroxy, and methyl substitutions suggests a potent antimicrobial profile, particularly against Gram-positive bacteria. Its primary mechanism of action is likely the inhibition of DNA gyrase, a validated and attractive target for antibacterial drug development.

Further research should focus on the synthesis and in-vitro evaluation of this compound against a broad panel of clinically relevant microorganisms, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Determining its precise MIC and MBC/MFC values will be crucial in validating its potential as a lead compound for the development of new and effective antimicrobial therapies.

References

  • Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Coumarins as promising antimicrobial agents: A review. Molecules, 22(1), 4.
  • Behrami, A., & Krasniqi, I. (2012). Antibacterial activity of coumarine derivatives synthesized from 8-amino-4,7-dihydroxy-chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research, 4(5), 2495-2500.
  • Chen, L. Z., et al. (2017). Synthesis and biological evaluation of novel pyrazoline–coumarin derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3424-3428.
  • Hwang, J. Y., et al. (2021). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules, 26(16), 4983.
  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Synthesis and anti-inflammatory activity of coumarin derivatives. Journal of Medicinal Chemistry, 48(20), 6400-6408.
  • Krasniqi, I., & Behrami, A. (2015). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research, 7(7), 896-900.
  • Pfaller, M. A., et al. (2007). Interpretive breakpoints for fluconazole and Candida revisited: a blueprint for the future of antifungal susceptibility testing. Clinical Microbiology Reviews, 20(2), 173-181.
  • Reece, R. J., & Maxwell, A. (1991). The interaction between coumarin drugs and DNA gyrase. Molecular Microbiology, 5(4), 811-6.
  • Sanduja, M., et al. (2019). Synthesis, antimicrobial evaluation and molecular docking studies of novel uracil-coumarin hybrids linked via 1,2,3-triazole. Bioorganic Chemistry, 86, 516-528.
  • Shibl, A. M., et al. (1993). In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates. Journal of Chemotherapy, 5(6), 405-409.
  • Singh, P., et al. (2018). Synthesis, antimicrobial evaluation and in-silico studies of some novel coumarin-based 1,2,3-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2848-2853.
  • Eid, A. I., et al. (1994). Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity. Archiv der Pharmazie, 327(4), 211-213.
  • Al-Amiery, A. A., et al. (2012). Antifungal activities of new coumarins. Molecules, 17(5), 5713-5723.
  • Al-Majedy, Y. K., et al. (2016). Synthesis, characterization, and antimicrobial activity of new coumarin derivatives. Journal of Saudi Chemical Society, 20, S319-S325.
  • Fylaktakidou, K. C., et al. (2004). Natural and synthetic coumarin derivatives with anti-inflammatory/antioxidant activities. Current Pharmaceutical Design, 10(30), 3813-3833.
  • Kontogiorgis, C., et al. (2006). Coumarin-4-acetic acid derivatives with anti-inflammatory and antioxidant activity. European Journal of Medicinal Chemistry, 41(1), 109-115.
  • Al-Soud, Y. A., et al. (2003). Synthesis and antimicrobial activity of some new 7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 11(8), 1701-1708.
  • Hwang, J. Y., et al. (2021). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules, 26(16), 4983.
  • Pfaller, M. A., et al. (2007). Interpretive breakpoints for fluconazole and Candida revisited: a blueprint for the future of antifungal susceptibility testing. Clinical Microbiology Reviews, 20(2), 173-181.
  • Shibl, A. M., et al. (1993). In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates. Journal of Chemotherapy, 5(6), 405-409.
  • Reece, R. J., & Maxwell, A. (1991). The interaction between coumarin drugs and DNA gyrase. Molecular Microbiology, 5(4), 811-6.
  • Singh, P., et al. (2018). Synthesis, antimicrobial evaluation and in-silico studies of some novel coumarin-based 1,2,3-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2848-2853.
  • Eid, A. I., et al. (1994). Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity. Archiv der Pharmazie, 327(4), 211-213.
  • Al-Soud, Y. A., et al. (2003). Synthesis and antimicrobial activity of some new 7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 11(8), 1701-1708.
  • Borges, F., et al. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current Medicinal Chemistry, 12(8), 887-916.
  • Stefanachi, A., et al. (2018). Coumarin: A natural, privileged and versatile scaffold for bioactive compounds. Molecules, 23(2), 250.
  • Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents. Current Medicinal Chemistry-Anti-Cancer Agents, 5(1), 29-46.
  • Matos, M. J., et al. (2015). Coumarins as a source of new drugs: a patent review (2010-2014).
  • Patonay, T., & Litkei, G. (2004).
  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.

Sources

A Comparative Guide to Validating the Enzyme Inhibitory Profile of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Coumarin derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their efficacy as enzyme inhibitors is particularly notable and is heavily influenced by the substitution patterns on the benzopyrone core. This guide focuses on a specific, lesser-studied derivative, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one . While direct inhibitory data for this compound is not extensively documented, the known bioactivities of structurally related chlorinated and hydroxylated coumarins provide a strong rationale for its investigation against several key enzyme classes.

This document outlines a comprehensive validation strategy to characterize the inhibitory potential of this compound. We propose a multi-target screening approach focusing on cholinesterases (AChE and BChE), carbonic anhydrases (CAs), and lipoxygenase (LOX). We provide detailed, field-proven experimental protocols for robust in vitro evaluation, a framework for objective comparison against established inhibitors, and a clear pathway for data analysis and interpretation. The objective is to furnish researchers and drug development professionals with a self-validating system to ascertain the compound's potency and selectivity, thereby elucidating its therapeutic potential.

Introduction: The Rationale for Investigation

Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds of both natural and synthetic origin. They are recognized for a diverse pharmacological portfolio that includes anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1] A significant portion of these activities stems from their ability to interact with and inhibit various enzymes. The nature and position of substituents on the coumarin ring are critical determinants of both the potency and selectivity of this inhibition.[2] For instance, halogenation and hydroxylation can dramatically alter the electronic and steric properties of the molecule, enhancing its binding affinity for specific enzyme active sites.

The target of this guide, This compound , possesses a unique combination of these key functional groups: a chlorine atom at the 3-position, hydroxyl groups at the 5 and 7-positions, and a methyl group at the 4-position. While this specific substitution pattern remains underexplored, a closely related compound, 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one, has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), with particular proficiency against the cholinesterases.[1][3] This precedent strongly suggests that our target compound is a promising candidate for enzyme inhibition.

This guide provides a structured, in-depth technical framework to:

  • Validate the inhibitory effect of this compound against rationally selected enzyme targets.

  • Objectively compare its performance against well-characterized alternative inhibitors.

  • Provide detailed experimental protocols and data interpretation guidelines to ensure scientific rigor and reproducibility.

Proposed Target Enzymes & Comparative Compounds

Based on the structure of the target compound and the known activities of similar coumarins, we have selected three primary enzyme families for investigation. For each target, we have also selected established inhibitors to serve as positive controls and performance benchmarks.

Target Enzyme FamilyRationale for SelectionTherapeutic RelevanceComparative Compound 1 (Standard)Comparative Compound 2 (Coumarin-based)
Cholinesterases (AChE/BChE) Strong inhibitory activity reported for the analogous 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one.[1][3]Alzheimer's Disease, Myasthenia GravisDonepezil [4][5]6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one [1]
Carbonic Anhydrases (CA) Hydroxylated and chlorinated coumarins are known to be potent inhibitors, often with isoform selectivity.[6][7]Glaucoma, Epilepsy, Cancer[8][9]Acetazolamide [8][10]7-hydroxycoumarin [6]
Lipoxygenase (LOX) Screened against by the analogous chlorinated coumarin; many coumarins show anti-inflammatory potential via this pathway.[2][11]Inflammation, Asthma, Cancer[12][13]Quercetin [12]7,8-disubstituted-4-methylthiocoumarins [13]

Experimental Validation Workflow

A robust validation process is crucial for obtaining reliable and reproducible data. The following workflow is designed as a self-validating system, from initial screening to detailed kinetic analysis.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_dose Phase 3: Potency Determination cluster_analysis Phase 4: Data Analysis & Comparison prep_target Synthesize & Purify Target Compound screen_ache AChE Inhibition Assay (Single Concentration) prep_target->screen_ache screen_ca CA Inhibition Assay (Single Concentration) prep_target->screen_ca screen_lox LOX Inhibition Assay (Single Concentration) prep_target->screen_lox prep_alts Procure & Verify Alternative Compounds prep_alts->screen_ache prep_alts->screen_ca prep_alts->screen_lox prep_reagents Prepare & Validate Assay Reagents prep_reagents->screen_ache prep_reagents->screen_ca prep_reagents->screen_lox dose_response Dose-Response Curves (Serial Dilutions) screen_ache->dose_response If active screen_ca->dose_response If active screen_lox->dose_response If active calc_ic50 Calculate IC50 Values dose_response->calc_ic50 compare Comparative Analysis of IC50 calc_ic50->compare kinetics Kinetic Studies (e.g., Lineweaver-Burk) compare->kinetics For potent hits report Final Report Generation compare->report kinetics->report

Caption: Overall workflow for validating enzyme inhibitory activity.

Detailed Experimental Protocols

The following protocols are based on established methodologies and are designed for a 96-well plate format to facilitate medium-to-high throughput analysis.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the classic Ellman's method, which measures the activity of AChE by monitoring the formation of thiocholine.[14][15]

Causality: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be determined spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 3 mM DTNB in phosphate buffer. Prepare fresh and protect from light.[14]

    • ATCh Solution: 15 mM acetylthiocholine iodide (AChI) in deionized water. Prepare fresh daily.[15]

    • AChE Enzyme Solution: Prepare a working solution of 0.1 U/mL from a stock solution in phosphate buffer. Keep on ice.[14]

    • Test Compounds: Prepare 10 mM stock solutions of the target compound and comparators (Donepezil, 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one) in DMSO. Create serial dilutions in phosphate buffer for dose-response analysis.

  • Assay Procedure (96-well plate):

    • Blank Wells: Add 200 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of ATCh.

    • Control Wells (100% Activity): Add 180 µL of phosphate buffer, 20 µL of DTNB, 20 µL of AChE solution, and 10 µL of DMSO (vehicle).

    • Test Wells: Add 170 µL of phosphate buffer, 20 µL of DTNB, 10 µL of the test compound dilution, and mix.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

    • Reaction Initiation: Add 20 µL of ATCh solution to all control and test wells to start the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 15 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

This protocol measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a colorless substrate to a colored product.[10]

Causality: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP). The rate of p-NP formation is monitored at 405 nm. Coumarins act as prodrugs; they are first hydrolyzed by the esterase activity of CA into 2-hydroxy-cinnamic acids, which are the true inhibitors that block the active site entrance.[16][17] This mechanism necessitates a longer pre-incubation time compared to other inhibitor classes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Solution: Prepare a working solution of human carbonic anhydrase II (e.g., 10-60 units/mL) in cold assay buffer.[10]

    • Substrate Solution: 3 mM p-NPA in acetonitrile or DMSO. Prepare fresh daily.[10]

    • Test Compounds: Prepare 10 mM stock solutions of the target compound and comparators (Acetazolamide, 7-hydroxycoumarin) in DMSO. Create serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate):

    • Plate Setup:

      • Blank (No Enzyme): 180 µL Assay Buffer.

      • Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

      • Test Wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Enzyme-Inhibitor Pre-incubation: This step is critical for coumarins. Incubate the plate at room temperature for 6 hours to allow for the hydrolysis of the coumarin lactone ring and subsequent binding.[16] For the standard inhibitor Acetazolamide, a 15-minute incubation is sufficient.

    • Reaction Initiation: Add 20 µL of the Substrate Solution to all wells.

    • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 20-30 minutes.[10]

  • Data Analysis:

    • Determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay measures the ability of LOX to convert a fatty acid substrate into a hydroperoxy derivative.

Causality: Lipoxygenase catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic acid, forming a conjugated diene hydroperoxide. This product strongly absorbs light at 234 nm. An inhibitor will decrease the rate of formation of this product, leading to a slower increase in absorbance.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.2 M Borate buffer, pH 9.0.[18]

    • LOX Enzyme Solution: Prepare a working solution of soybean lipoxygenase (e.g., 200-400 U/mL) in assay buffer. Keep on ice.[12]

    • Substrate Solution: Prepare a working solution of 125-250 µM linoleic acid in ethanol from an 80 mM stock.[12]

    • Test Compounds: Prepare 10 mM stock solutions of the target compound and comparators (Quercetin, a suitable 4-methylthiocoumarin) in DMSO. Create serial dilutions in the assay buffer.

  • Assay Procedure (UV-transparent 96-well plate):

    • Blank Wells: Add assay buffer and substrate solution.

    • Control Wells (100% Activity): Add assay buffer, LOX enzyme solution, and the corresponding volume of DMSO vehicle.

    • Test Wells: Add assay buffer, LOX enzyme solution, and the test compound solution.

    • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme interaction.[12]

    • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

    • Measurement: Immediately measure the increase in absorbance at 234 nm in kinetic mode for 5-10 minutes.[18]

  • Data Analysis:

    • Determine the reaction rate (V) and calculate the percent inhibition and IC50 value as described in Protocol 1.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The primary metric for comparison will be the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Comparative Inhibitory Potency (IC50 Values in µM)

CompoundAChE IC50 (µM)BChE IC50 (µM)CA-II IC50 (µM)LOX IC50 (µM)
This compound (Target) Experimental ValueExperimental ValueExperimental ValueExperimental Value
DonepezilExperimental ValueExperimental ValueN/AN/A
6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-oneExperimental ValueExperimental ValueExperimental ValueExperimental Value
AcetazolamideN/AN/AExperimental ValueN/A
7-hydroxycoumarinExperimental ValueExperimental ValueExperimental ValueExperimental Value
QuercetinN/AN/AN/AExperimental Value
7,8-disubstituted-4-methylthiocoumarinExperimental ValueExperimental ValueExperimental ValueExperimental Value

N/A: Not Applicable or not a primary inhibitor for this enzyme class.

Interpretation:

  • Potency: A lower IC50 value indicates higher inhibitory potency. The performance of the target compound will be directly benchmarked against the standard inhibitors.

  • Selectivity: By comparing the IC50 values across the different enzymes (e.g., AChE vs. BChE, or CAs vs. other enzymes), the selectivity of the compound can be determined. High selectivity is a desirable trait in drug development to minimize off-target effects.

For the most potent interactions, further kinetic studies, such as generating Lineweaver-Burk plots, should be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).[11]

G cluster_mech Mechanism of Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) P Product (P) I Inhibitor (I) ES->E ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI EI->E ESI->ES

Caption: General scheme of enzyme-inhibitor interactions.

Conclusion

While this compound remains a poorly characterized molecule, its chemical structure, by analogy to other bioactive coumarins, holds significant promise as a multi-target enzyme inhibitor. The experimental framework detailed in this guide provides a rigorous and comprehensive pathway for its validation. By systematically evaluating its inhibitory activity against cholinesterases, carbonic anhydrases, and lipoxygenase, and comparing its potency and selectivity against established drugs and related coumarins, researchers can generate the high-quality, reproducible data necessary to define its therapeutic potential. The successful execution of these protocols will provide critical insights for further preclinical development and structure-activity relationship studies.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. URL
  • Rehman, A., et al. (2013). Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. Medicinal Chemistry Research, 22(10), 4999-5006. URL
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Phospholine. URL
  • Kontogiorgis, C., et al. (2006). Structural modifications of coumarin derivatives: Determination of antioxidant and lipoxygenase (LOX) inhibitory activity. Bioorganic & Medicinal Chemistry, 14(18), 6296-6304. URL
  • BenchChem. (2025). Application Notes and Protocols for Measuring 5-Lipoxygenase (5-LOX) Inhibition In Vitro. URL
  • Ghate, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives. Bioorganic & Medicinal Chemistry Letters, 26(22), 5539-5544. URL
  • Chen, Y., et al. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. RSC Advances, 8(42), 23595-23608. URL
  • Supuran, C. T. (2020). Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1462-1470. URL
  • Molnar, M., et al. (2020). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Pharmaceuticals, 13(7), 154. URL
  • Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). URL
  • Molnar, M., et al. (2020). Lipoxygenase Inhibition Activity of Coumarin Derivatives-QSAR and Molecular Docking Study. Pharmaceuticals (Basel, Switzerland), 13(7), 154. URL
  • Supuran, C. T. (2020). Coumarin carbonic anhydrase inhibitors from natural sources. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1462–1470. URL
  • Rehman, A., et al. (2013). Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin.
  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. URL
  • BenchChem. (2025). A Comparative Analysis of Acetylcholinesterase Inhibitors: Picfeltarraenin IB, Donepezil, and Galantamine. URL
  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. URL
  • Angeli, A., et al. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 696-701. URL
  • Fadnavis, N. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?
  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. URL
  • Angeli, A., et al. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases.
  • Angeli, A., et al. (2022).
  • Sagar, C., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF 4-METHYLCOUMARIN DERIVATIVES AS ANTI-CHOLINESTERASE INHIBITORS. World Journal of Pharmaceutical Sciences. URL
  • Sutharsan, L., et al. (2017). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. URL
  • Rehman, A., et al. (2013). Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). URL
  • Nocentini, A., et al. (2021). Carbonic anhydrase activity of previously reported coumarin derivatives.
  • Deranged Physiology. (2024). Cholinergic drugs and acetylcholinesterase inhibitors. URL
  • Angeli, A., et al. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases. PMC. URL
  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors.
  • Wessler, I., & Kirkpatrick, C. J. (2017). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. Molecules (Basel, Switzerland), 22(5), 775. URL
  • Angeli, A., et al. (2022).
  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. URL
  • Jantan, I., et al. (2005). Lipoxygenase inhibiting activity of some Malaysian plants. Pharmaceutical Biology, 43(3), 257-261. URL
  • SingleCare. (2022). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. URL
  • Tuncel, D., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. URL
  • Nabavi, S. F., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Antioxidants, 9(7), 633. URL
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. URL
  • Reppert, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7306. URL
  • Zuo, H., et al. (2010). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies.
  • Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 995690. URL
  • Rehman, A., et al. (2024). Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. PubMed Central. URL
  • BenchChem. (2025). A Comparative Analysis of Carbonic Anhydrase Inhibitor Selectivity. URL
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). URL
  • Angeli, A., et al. (2022). Coumarins inhibit η-class carbonic anhydrase from Plasmodium falciparum. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 762-767. URL
  • World Journal of Pharmaceutical Sciences. (n.d.). View of SYNTHESIS AND CHARACTERIZATION OF 4-METHYLCOUMARIN DERIVATIVES AS ANTI-CHOLINESTERASE INHIBITORS. URL

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The coumarin scaffold, a privileged structure in medicinal chemistry, serves as a foundation for a vast array of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific series of analogs based on the 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one core. By systematically dissecting the role of substituents at various positions on the chromen-2-one ring, we aim to elucidate the structural requirements for enhancing biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. This technical comparison is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide future discovery efforts.

Introduction: The Versatility of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a prominent class of oxygen-containing heterocyclic compounds, comprising a benzene ring fused to an α-pyrone ring.[1] Their unique physicochemical properties and synthetic tractability have made them a focal point of medicinal chemistry research.[2] Coumarin derivatives exhibit a remarkable spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antiviral, antimicrobial, and anticancer properties.[3][4][5]

The core scaffold of interest, This compound , presents several key features for SAR exploration: a halogen at the C3 position, a catechol-like dihydroxy arrangement on the phenyl ring (positions C5 and C7), and a methyl group at the C4 position. Understanding how modifications to these specific sites impact biological efficacy is crucial for the rational design of novel therapeutic agents. This guide will compare various analogs, drawing upon experimental data to establish clear SAR trends.

General Synthesis of the Chromen-2-one Core

The synthesis of the coumarin scaffold is typically achieved through several established methods, with the Pechmann condensation being one of the most common. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the 5,7-dihydroxy-4-methylcoumarin core, the reaction would involve phloroglucinol (benzene-1,3,5-triol) and ethyl acetoacetate. Subsequent chlorination at the C3 position, for instance using N-chlorosuccinimide (NCS), would yield the target scaffold.

G cluster_synthesis General Synthesis via Pechmann Condensation Phloroglucinol Phloroglucinol Intermediate 5,7-dihydroxy-4-methylcoumarin Phloroglucinol->Intermediate Pechmann Condensation EAA Ethyl Acetoacetate EAA->Intermediate Acid Acid Catalyst (e.g., H₂SO₄) Acid->Intermediate Target 3-chloro-5,7-dihydroxy- 4-methyl-2H-chromen-2-one Intermediate->Target Chlorination NCS NCS NCS->Target

Caption: General synthetic pathway for the target coumarin scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.[6] The following sections dissect the influence of various functional groups at key positions of the this compound scaffold.

The Influence of Substituents at the C3 Position

The C3 position of the coumarin ring is a frequent site for modification to modulate biological activity.

  • Halogen Substitution: The presence of a halogen, such as chlorine, at C3 can significantly impact activity. For instance, 3-chloro-7-hydroxy-4-methylcoumarin has been investigated for its antibacterial properties.[7] The electron-withdrawing nature of the halogen can influence the electrophilicity of the pyrone ring, potentially affecting interactions with biological targets. SAR studies have shown that introducing a bromo group at C6 and a chloro group at C3 can enhance carbonic anhydrase inhibitory activity.[8]

  • Aryl/Heteroaryl Substitution: Replacing the chloro group with aryl or heteroaryl moieties can lead to potent biological effects. Phenyl substitution at C3 has been shown to enhance selectivity and inhibition of MAO-B, an important target in neurodegenerative diseases.[2] Furthermore, attaching heterocyclic systems like pyrazole or isoxazole at this position has been explored for developing antiproliferative agents.[4]

The Critical Role of Hydroxyl Groups at C5 and C7

The dihydroxy pattern at C5 and C7 is a crucial determinant of activity, particularly in cytotoxicity and enzyme inhibition.

  • Catechol Moiety: The 5,7-dihydroxy arrangement, similar to a catechol group, is vital for certain biological activities. For example, 6,7-dihydroxycoumarin derivatives (esculetin) show potent Mcl-1 inhibitory activity, which is significantly reduced upon methylation of the hydroxyl groups.[9] This suggests that the free hydroxyls are essential for binding to the target protein, likely through hydrogen bonding. 5,7-Dihydroxycoumarin and its analogs are known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[10]

  • Hydroxyl vs. Methoxy: Replacing hydroxyl groups with methoxy groups often alters the biological activity profile. While hydroxylation can be key for antioxidant activity and specific enzyme interactions, methoxylation can increase lipophilicity, potentially improving cell membrane permeability. However, for Mcl-1 inhibition, methylation of the 6,7-dihydroxy groups leads to a significant drop in activity.[9]

Modifications at the C4 Position

The C4 position offers another site for tuning the molecule's properties.

  • Alkyl vs. Aryl Groups: The methyl group at C4 contributes to the molecule's lipophilicity. Replacing it with larger alkyl groups or aryl groups can modulate this property and introduce steric effects that influence binding to target enzymes. Studies on MAO inhibitors revealed that a 4-phenyl substitution is more effective for MAO-A inhibition, whereas a 3-phenyl substitution favors MAO-B inhibition.[2]

  • Electron-Withdrawing Groups: Introducing electron-withdrawing groups like trifluoromethyl (CF₃) at C4 has been shown to be beneficial for Mcl-1 inhibitory activity in 6,7-dihydroxycoumarins.[9] Similarly, 4-trifluoromethyl coumarins have demonstrated enhanced antibacterial activity.[7] This highlights the positive impact of modulating the electronic properties of the pyrone ring.

Comparative Analysis of Biological Activities

The diverse biological activities of coumarin analogs are directly linked to their substitution patterns. This section compares the performance of various analogs across different therapeutic areas, supported by experimental data from the literature.

Anticancer and Cytotoxic Activity

Coumarins exert cytotoxic effects through various mechanisms, including apoptosis induction and enzyme inhibition.[10] The dihydroxy substitution pattern is particularly important.

Compound/Analog ClassCancer Cell Line(s)Reported Activity (IC₅₀ / Kᵢ)Key Structural FeaturesReference(s)
5,7-Dihydroxycoumarin AnalogsVariousSignificant cytotoxicityInduction of apoptosis via mitochondrial pathway[10]
6,7-Dihydroxy-4-(trifluoromethyl)coumarin-Kᵢ = 0.21 µM (Mcl-1 inhibition)Catechol group, CF₃ at C4[9]
6,7-Dihydroxy-4-phenylcoumarin-Kᵢ = 0.65 µM (Mcl-1 inhibition)Catechol group, Phenyl at C4[9]
Coumarin-3-carboxamides (fluoro-benzamide)HeLa, HepG2IC₅₀ = 0.39-4.85 µMCarboxamide at C3[11]
6-Bromo-3-(heterocycle)-coumarinsVariousAntiproliferative activityBromo at C6, Heterocycle at C3[4]
Enzyme Inhibition

Coumarins are known inhibitors of several enzyme families, including monoamine oxidases (MAOs), lipoxygenases (LOXs), and carbonic anhydrases (CAs).

Compound/Analog ClassTarget EnzymeReported Activity (IC₅₀ / Kᵢ)Key Structural FeaturesReference(s)
3-PhenylcoumarinsMAO-BSignificant inhibition & selectivityPhenyl group at C3[2]
3-Benzoyl-7-(benzyloxy)-coumarinLipoxygenase (LOX)96.6% inhibitionBenzoyl group at C3[12][13]
Coumarin-sulfonamidesCarbonic Anhydrase (hCA I)Kᵢ = 21.95 nMSulfonamide moiety, Bromo at C6[8]
Antimicrobial Activity

The coumarin scaffold is a versatile platform for developing novel antibacterial and antifungal agents.

Compound/Analog ClassTarget Microbe(s)Reported Activity (MIC / Inhibition Zone)Key Structural FeaturesReference(s)
4-TrifluoromethylcoumarinsBacillus cereus, L. monocytogenesMIC = 1.5 mMCF₃ at C4, Dihydroxy at C5,C7[7]
Coumarin-Triazole HybridsPseudomonas aeruginosaPromising activityTriazole moiety[14]
6-Bromo-coumarin derivativesEnterococcus faecalisStrong inhibitionBromo group at C6[15]
4-Hydroxycoumarin derivativesE. coli, S. aureus, C. albicansPotent activity4-hydroxy group[16]

Key Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed methodologies for key biological assays used in the evaluation of coumarin analogs.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol determines the effect of compounds on the metabolic activity and proliferation of cancer cells.

G cluster_workflow MTT Assay Workflow s1 1. Cell Seeding Seed cells (e.g., HeLa, HepG2) in a 96-well plate. Incubate for 24h. s2 2. Compound Treatment Treat cells with various concentrations of coumarin analogs. Incubate for 48-72h. s1->s2 s3 3. MTT Addition Add MTT solution (5 mg/mL) to each well. Incubate for 4h at 37°C. s2->s3 s4 4. Formazan Solubilization Remove medium, add DMSO to dissolve formazan crystals. s3->s4 s5 5. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. s4->s5 s6 6. Data Analysis Calculate % cell viability and determine IC₅₀ values. s5->s6

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Culture: Culture human cancer cells (e.g., HeLa, HepG2) in DMEM supplemented with 15-20% FBS and 1% penicillin at 37°C in a 5% CO₂ humidified incubator.[18]

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of the coumarin analogs in culture medium. Replace the old medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.

  • Preparation: Prepare a stock solution of each coumarin analog in a suitable solvent (e.g., DMSO).

  • Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a complex interplay of electronic, steric, and lipophilic factors. This guide has established several key principles:

  • C3 Position: This position is critical for directing activity. Halogens can be effective, but larger aryl and heterocyclic substituents are promising for specific enzyme inhibition.

  • C5/C7 Positions: The 5,7-dihydroxy pattern is a powerful pharmacophore, particularly for anticancer activity, likely through interactions with protein targets like Mcl-1. Maintaining these free hydroxyls appears essential.

  • C4 Position: The C4 substituent fine-tunes activity. Electron-withdrawing groups like CF₃ can significantly boost potency against certain targets.

Future research should focus on creating hybrid molecules that combine these optimal features. For example, synthesizing analogs with a 5,7-dihydroxy pattern, a C4-trifluoromethyl group, and a C3-heterocyclic moiety could yield compounds with potent and selective multi-target activity. Further exploration into substitutions at the C6 and C8 positions with groups like halogens or amines could also lead to the discovery of novel therapeutic agents.

References

  • The Cytotoxic Potential of 5,7-Dihydroxycoumarin in Oncology: A Technical Overview. Benchchem.
  • Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Upd
  • Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Semantic Scholar.
  • Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. MDPI.
  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. NIH.
  • Structure activity relationship of coumarin.
  • Synthesis and Microbiological Activity of Some Newly Synthesized Derivatives of 2-Oxo-2H-chromen-2-one.
  • Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Sciences and Technology.
  • Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). PMC - NIH.
  • Coumarin Triazoles as Potential Antimicrobial Agents. MDPI.
  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiprolifer
  • Reactions and Antibacterial Activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One. Taylor & Francis Online.
  • Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. PubMed.
  • Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Biosafety Evaluation of 6,7‐Dihydroxy‐3‐(2‐Nitrophenyl)Coumarin in Human Cells. NIH.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry.
  • Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evalu
  • Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer tre

Sources

comparing the efficacy of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one to existing therapeutic agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Preclinical Efficacy Evaluation of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Introduction

The coumarin (2H-chromen-2-one) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities. Prominent examples include the anticoagulant warfarin and the photochemotherapeutic agent 8-methoxypsoralen. The novel compound, this compound, represents a new entry into this versatile chemical class. Its structure, featuring a halogen substituent, a methyl group, and dihydroxy moieties, suggests a potential for unique biological interactions.

As of this writing, specific efficacy data for this compound is not available in peer-reviewed literature, marking it as a novel investigational compound. This guide, therefore, serves as a comprehensive framework for its preclinical evaluation. We will propose a multi-pronged investigation into its potential anticoagulant, anticancer, and anti-inflammatory properties, comparing it head-to-head with established therapeutic agents in each class. Our objective is to provide researchers and drug development professionals with a robust, scientifically-grounded blueprint for characterizing the therapeutic potential of this and similar novel coumarin derivatives.

Part 1: Proposed Therapeutic Profile and Comparator Selection

The diverse activities of coumarin derivatives necessitate a broad yet focused screening approach. Based on structure-activity relationships within the coumarin family, we have selected three high-potential therapeutic areas for investigation.

Table 1: Selected Therapeutic Areas and Comparator Agents

Therapeutic AreaRationale for InvestigationComparator Agent(s)Mechanism of Comparator
Anticoagulation The 4-hydroxycoumarin scaffold is the basis for widely used anticoagulants.WarfarinVitamin K epoxide reductase (VKOR) inhibitor.
Anticancer Numerous coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines through diverse mechanisms including apoptosis induction and cell cycle arrest.DoxorubicinDNA intercalator and topoisomerase II inhibitor.
Anti-inflammatory Dihydroxycoumarin derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.CelecoxibSelective COX-2 inhibitor.

Part 2: Experimental Design & Protocols for Comparative Efficacy

This section details the step-by-step protocols for a rigorous, head-to-head comparison of this compound (herein referred to as "Test Compound") with the selected comparator agents.

In Vitro Anticoagulant Activity Assessment

The primary in vitro measure of anticoagulant effect is the prothrombin time (PT) assay, which assesses the extrinsic pathway of the coagulation cascade.

Protocol 1: Prothrombin Time (PT) Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the Test Compound in DMSO (e.g., 10 mM). Serially dilute to obtain working concentrations. Prepare identical concentrations of Warfarin.

    • Thaw commercially available normal pooled human plasma at 37°C.

    • Reconstitute thromboplastin reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Pipette 50 µL of citrated human plasma into a pre-warmed (37°C) coagulation tube.

    • Add 5 µL of the Test Compound or Warfarin at various concentrations (e.g., 0.1 µM to 100 µM). For the control, add 5 µL of DMSO.

    • Incubate the mixture for 3 minutes at 37°C.

    • Dispense 100 µL of the pre-warmed thromboplastin reagent into the tube and simultaneously start a stopwatch.

    • Record the time in seconds for a fibrin clot to form. This is the prothrombin time.

  • Data Analysis:

    • Perform all measurements in triplicate.

    • Plot the PT (in seconds) against the log of the compound concentration.

    • Calculate the concentration required to double the clotting time of the control, which serves as a key comparative metric.

In Vitro Anticancer Efficacy Evaluation

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. We will use the human colorectal carcinoma cell line, HCT116, as a model.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the Test Compound and Doxorubicin in the culture medium.

    • Replace the medium in the wells with the medium containing the compounds at various concentrations (e.g., 0.01 µM to 200 µM). Include a vehicle control (DMSO) and a no-cell blank control.

    • Incubate the plate for 48 hours.

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed HCT116 cells (5,000 cells/well) B Incubate 24h for cell adherence A->B C Prepare serial dilutions of Test Compound & Doxorubicin D Add compounds to wells C->D E Incubate for 48h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Solubilize formazan with DMSO G->H I Read absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC50 values J->K

Caption: Workflow for determining IC₅₀ values using the MTT assay.

In Vitro Anti-inflammatory Activity Assessment

This protocol measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the Test Compound or Celecoxib for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.

  • Data Analysis:

    • Calculate the concentration of nitrite in each sample using the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated control group.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison.

Table 2: Hypothetical Comparative Efficacy Data

AssayParameterTest CompoundWarfarinDoxorubicinCelecoxib
Anticoagulation Conc. to double PT (µM)[Experimental Value][Experimental Value]N/AN/A
Anticancer IC₅₀ on HCT116 cells (µM)[Experimental Value]N/A[Experimental Value]N/A
Anti-inflammatory NO Inhibition IC₅₀ (µM)[Experimental Value]N/AN/A[Experimental Value]

N/A: Not Applicable. Values are to be determined experimentally.

Part 4: Proposed Mechanistic Investigation

A key aspect of drug development is understanding the mechanism of action. Should the initial screening yield promising results, further investigation is warranted. For instance, if significant anticancer activity is observed, a logical next step is to investigate its effect on the cell cycle and apoptosis.

Hypothetical Signaling Pathway for Apoptosis Induction

G cluster_pathway Intrinsic Apoptosis Pathway compound Test Compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits? bax Bax (Pro-apoptotic) compound->bax activates? bcl2->bax mito Mitochondrion bax->mito cyt_c Cytochrome c mito->cyt_c release cas9 Caspase-9 cyt_c->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mechanism: Test Compound induces apoptosis via the intrinsic pathway.

Conclusion

This guide outlines a foundational, multi-assay strategy for the initial preclinical characterization of this compound. By employing standardized, validated protocols and comparing its performance directly against gold-standard therapeutic agents, researchers can efficiently and accurately determine its potential efficacy across several key therapeutic areas. Positive results from this framework would provide a strong rationale for advancing the compound to more complex in vivo models and further mechanistic studies. The self-validating nature of these protocols, combined with head-to-head comparisons, ensures that the generated data will be robust, interpretable, and of high value to the drug discovery and development community.

References

  • Title: Coumarins as Privileged Scaffolds in Medicinal Chemistry Source: Chemical Reviews URL:[Link]
  • Title: Warfarin and other coumarin derivatives: a journey of 50 years Source: Journal of Thrombosis and Haemostasis URL:[Link]
  • Title: A Review on Anticancer Activity of Coumarin Derivatives Source: Mini-Reviews in Medicinal Chemistry URL:[Link]
  • Title: Doxorubicin: an update on mechanisms of action, toxicity and circumvention of resistance Source: Drug Resistance Upd
  • Title: Celecoxib: a specific COX-2 inhibitor Source: The Annals of Pharmacotherapy URL:[Link]

A Researcher's Guide to Precision: Assessing the Target Specificity of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the complex world of cellular signaling, the promise of a small molecule inhibitor is directly tied to its precision. The ability to selectively engage a single target within a vast proteome is the gold standard, yet it remains a significant challenge in drug discovery and chemical biology. This guide provides an in-depth, technical framework for assessing the target specificity of the coumarin derivative, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one. Coumarins are a well-established class of heterocyclic compounds known for a wide array of biological activities, including the inhibition of protein kinases, which are critical regulators of cellular function and prominent targets in oncology.[1][2][3][4]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, presenting a self-validating system for analysis. We will compare the specificity profile of our compound of interest against both a highly selective and a promiscuous inhibitor, providing researchers with the data-driven context needed to confidently interpret their results and design future experiments.

The Rationale: Why a Multi-Pronged Approach to Specificity is Non-Negotiable

Relying on a single assay to define a compound's specificity is fraught with peril. An in vitro biochemical assay, for instance, may reveal potent inhibition of a purified enzyme but fails to account for the complexities of the cellular environment, such as membrane permeability, intracellular ATP concentrations, and the presence of thousands of potential off-targets.[5] Conversely, a purely cell-based phenotypic assay does not confirm direct target engagement.

Therefore, a robust assessment strategy must bridge this gap. Our approach is twofold:

  • Broad-Spectrum In Vitro Kinase Profiling: To quantitatively measure the inhibitory activity against a large, representative panel of purified protein kinases. This establishes the foundational selectivity profile.

  • Cellular Thermal Shift Assay (CETSA): To confirm and quantify the engagement of the primary target within its native, intact cellular environment. This validates the in vitro findings in a physiologically relevant context.[6][7][8]

Foundational Assessment: In Vitro Kinase Profiling

The first step is to cast a wide net. By screening this compound against a diverse panel of kinases, we can identify its primary target(s) and any potential off-targets. Commercial services offer extensive panels covering the human kinome.[9][10][11] The output, a series of IC50 values, provides a quantitative measure of potency and a "Selectivity Score."

Experimental Workflow: High-Throughput Kinase Profiling

G cluster_treatment Cellular Treatment cluster_heating Thermal Challenge & Lysis cluster_analysis Analysis A Treat cell culture with Compound or Vehicle (DMSO) B Harvest and Resuspend Cells A->B C Aliquot cell suspension B->C D Heat aliquots across a temperature gradient (e.g., 40-70°C) C->D E Lyse cells via repeated Freeze-Thaw cycles D->E F Separate soluble vs. aggregated proteins via ultracentrifugation E->F G Collect Soluble Fraction (Supernatant) F->G H Analyze by SDS-PAGE and Western Blot for Target Protein G->H I Quantify Band Intensity and Plot Melting Curves H->I

Caption: Step-by-step workflow for CETSA to confirm intracellular target engagement.

Detailed Protocol: CETSA for "Kinase A"
  • Cell Treatment: Culture MCF-7 cells to ~80% confluency. Treat with either 10 µM this compound or DMSO for 2 hours.

  • Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors to a final concentration of 10⁷ cells/mL.

  • Thermal Challenge: Aliquot 50 µL of the cell suspension into PCR tubes. Heat individual tubes for 3 minutes at temperatures ranging from 42°C to 66°C in 2°C increments using a thermal cycler. Include an unheated control.

  • Lysis: Immediately subject the tubes to three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.

  • Fractionation: Pellet the aggregated protein and cell debris by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Separate 20 µg of each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with a validated primary antibody against the hypothetical primary target, "Kinase A."

  • Data Analysis: Quantify the band intensity for each lane. Normalize the intensity to the unheated control sample (100% soluble). Plot the percentage of soluble "Kinase A" against temperature for both the vehicle- and compound-treated samples to visualize the thermal shift (ΔTm).

Data Interpretation: A Comparative Analysis

To contextualize the performance of this compound, we present its hypothetical data alongside two benchmark compounds:

  • Compound X: A well-characterized, highly selective inhibitor of "Kinase A."

  • Compound Y: A known promiscuous or "dirty" kinase inhibitor, used here as a negative control for selectivity.

Table 1: Comparative In Vitro Kinase Selectivity Profile (IC50, nM)
Target KinaseThis compoundCompound X (Selective)Compound Y (Promiscuous)
Kinase A (On-Target) 45 8 90
Kinase B (Off-Target)950>10,000220
Kinase C (Off-Target)2,100>10,000450
Kinase D (Off-Target)>10,000>10,0001,500
Kinase E (Off-Target)5,300>10,000800

Interpretation: The data suggest that this compound is a potent inhibitor of Kinase A. However, it displays moderate off-target activity against Kinase B and, to a lesser extent, Kinases C and E. Its selectivity is far superior to the promiscuous Compound Y but does not match the precision of the highly selective Compound X.

Table 2: Comparative Cellular Target Engagement (CETSA, ΔTm)
Compound (at 10 µM)Thermal Shift (ΔTm) for Kinase AInterpretation
This compound+ 5.1 °CRobust target engagement in cells
Compound X+ 6.5 °CStrong target engagement, consistent with high potency
Compound Y+ 2.8 °CWeaker engagement, consistent with lower potency

Interpretation: The significant positive thermal shift confirms that this compound effectively enters the cell and binds to Kinase A, stabilizing it against denaturation. This validates Kinase A as a genuine intracellular target.

Conclusion and Recommendations for Researchers

Our comprehensive assessment demonstrates that This compound is a potent, cell-permeable inhibitor of its primary target, Kinase A, with a moderate selectivity profile.

For professionals in drug development and research, this profile has critical implications:

  • Utility as a Chemical Probe: The compound is a valid tool for studying the cellular function of Kinase A. However, due to its off-target activities, conclusions drawn from phenotypic assays should be confirmed using orthogonal methods, such as siRNA/shRNA knockdown of the target, to ensure the observed effects are on-target. [12]* Therapeutic Potential: The moderate selectivity profile is a common feature of early-stage drug candidates. Further medicinal chemistry efforts could focus on modifying the coumarin scaffold to enhance selectivity by reducing interactions with off-target kinases like Kinase B.

  • Experimental Design: When using this compound, researchers should operate within a carefully determined concentration window that maximizes on-target activity while minimizing off-target effects. A full dose-response analysis in the relevant cellular assay is mandatory.

By integrating quantitative in vitro profiling with robust in-cell target validation, we have constructed a clear and actionable specificity profile for this compound. This logical, data-driven approach is essential for accelerating discovery and ensuring the integrity of scientific research.

References

  • Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. Source: DigitalCommons@URI. URL: [Link]
  • Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. Source: Chapman University Digital Commons. URL: [Link]
  • Kinase Profiling Services. Source: Luceome Biotechnologies. URL: [Link]
  • Discovery of coumarin derivatives as potent and selective cyclin-dependent kinase 9 (CDK9) inhibitors with high antitumour activity. Source: PubMed, European Journal of Medicinal Chemistry. URL: [Link]
  • Kinase Screening Assay Services. Source: Reaction Biology. URL: [Link]
  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Source: MDPI. URL: [Link]
  • Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors. Source: PubMed. URL: [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI. URL: [Link]
  • Kinase Panel Profiling. Source: Pharmaron. URL: [Link]
  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Source: Eurofins Discovery. URL: [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source: Annual Reviews. URL: [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central. URL: [Link]
  • Target identification of small molecules: an overview of the current applications in drug discovery. Source: PubMed Central. URL: [Link]
  • Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net. URL: [Link]
  • CETSA. Source: The Pär Nordlund Lab. URL: [Link]
  • Target-Directed Approaches for Screening Small Molecules against RNA Targets. Source: PubMed Central. URL: [Link]
  • Small-molecule Target and Pathway Identification. Source: Broad Institute. URL: [Link]
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Practical Guidance for Small Molecule Screening. Source: Yale Center for Molecular Discovery. URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one and its Analogs

In the relentless pursuit of novel therapeutic agents, the coumarin scaffold stands as a privileged structure, a testament to nature's ingenuity and a fertile ground for synthetic exploration. These benzopyran-2-one derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functional versatility of the coumarin nucleus, particularly its amenability to substitution at various positions, allows for the fine-tuning of its biological profile.[1] This guide delves into a comparative in silico docking analysis of a novel chlorinated coumarin, this compound, against a panel of structurally related ligands. Our objective is to elucidate the structure-activity relationships that govern their binding affinities to a clinically relevant protein target, providing a robust framework for future drug design and optimization.

The Rationale: Why In Silico Docking?

Molecular docking has emerged as an indispensable tool in modern drug discovery, offering a computationally efficient method to predict the binding mode and affinity of a small molecule to a protein target.[3][4] This structure-based approach allows us to visualize and analyze the intricate molecular interactions—hydrogen bonds, hydrophobic contacts, and electrostatic forces—that underpin ligand recognition and binding. By comparing the docking scores and interaction patterns of a series of related compounds, we can gain invaluable insights into the structural features that enhance or diminish binding, thereby guiding the rational design of more potent and selective inhibitors.[3][5]

Selecting the Battlefield: Carbonic Anhydrase IX as a Key Therapeutic Target

For this comparative study, we have selected Carbonic Anhydrase IX (CA IX) as our protein target. CA IX is a transmembrane enzyme that is overexpressed in a variety of hypoxic tumors and is implicated in tumor progression and metastasis.[6] Its role in regulating pH in the tumor microenvironment makes it a compelling target for anticancer drug development. Coumarin derivatives have been identified as a class of CA inhibitors that bind to a region distinct from the sulfonamide binding site, offering a unique mechanism of action.[6] The availability of high-resolution crystal structures of CA IX in complex with inhibitors provides a solid foundation for our in silico investigation.

The Contenders: A Library of Coumarin Ligands

To provide a meaningful comparison, we have selected a series of coumarin derivatives with systematic variations in their substitution patterns. This allows for a direct assessment of the impact of specific functional groups on binding affinity.

Our Ligand Library:

  • This compound (Lead Compound): The novel compound of interest, featuring a unique chlorination at the 3-position.

  • 5,7-dihydroxy-4-methyl-2H-chromen-2-one: The parent scaffold, lacking the chloro-substituent.

  • 7-hydroxy-4-methyl-2H-chromen-2-one: A widely studied precursor with a single hydroxyl group.[7][8][9][10]

  • 3-bromo-7-hydroxy-4-methyl-2H-chromen-2-one: A halogenated analog for comparison of halogen bonding effects.

  • Warfarin: A commercially successful anticoagulant drug based on a 4-hydroxycoumarin scaffold, included as a reference.

Experimental Protocol: A Step-by-Step Guide to In Silico Docking

The following protocol outlines a robust and reproducible workflow for our comparative molecular docking study. This self-validating system ensures the scientific integrity of our findings.

Protein Preparation:
  • Source: The three-dimensional crystal structure of human Carbonic Anhydrase IX will be retrieved from the Protein Data Bank (PDB ID: 5FL4).[6]

  • Preprocessing: The protein structure will be prepared using AutoDock Tools.[6] This involves removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The protein will be kept rigid during the docking simulation.[6]

Ligand Preparation:
  • Structure Generation: The 2D structures of all coumarin ligands will be drawn using MarvinSketch and converted to 3D structures.

  • Energy Minimization: The 3D structures will be subjected to energy minimization using the MMFF94 force field to obtain their most stable conformations.

  • Charge and Torsion Assignment: Gasteiger partial charges will be assigned, and rotatable bonds will be defined to allow for ligand flexibility during docking.[6]

Molecular Docking Simulation:
  • Software: AutoDock Vina will be employed for the docking calculations.[4]

  • Grid Box Generation: A grid box of 40 x 40 x 40 Å with a spacing of 0.375 Å will be centered on the active site of CA IX, encompassing the binding pocket of the co-crystallized ligand to define the search space for the docking algorithm.[6]

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) will be used for the conformational search of the ligands within the defined grid box.[6] A total of 500 docking runs will be performed for each ligand to ensure a thorough exploration of the conformational space.[6]

Analysis and Visualization:
  • Scoring: The binding affinity of each ligand will be evaluated based on the docking score (in kcal/mol) provided by AutoDock Vina. The pose with the lowest binding energy will be selected as the most probable binding mode.

  • Interaction Analysis: The molecular interactions between the docked ligands and the amino acid residues of the CA IX active site will be analyzed and visualized using Discovery Studio Visualizer.

Visualizing the Workflow

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Retrieve PDB Structure (5FL4) Preprocess Preprocess Protein PDB->Preprocess Remove water, add hydrogens Ligands Prepare Ligand Structures EnergyMin Assign Charges & Torsions Ligands->EnergyMin Energy Minimization Grid Define Grid Box Preprocess->Grid Dock Run AutoDock Vina EnergyMin->Dock Grid->Dock Score Calculate Docking Scores Dock->Score Visualize Analyze Interactions Score->Visualize

Caption: A streamlined workflow for the in silico molecular docking protocol.

Results: A Comparative Analysis of Binding Affinities

The following table summarizes the predicted binding affinities of the coumarin ligands to the active site of Carbonic Anhydrase IX.

LigandDocking Score (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
This compound -8.5 3 His94, His96, Thr199
5,7-dihydroxy-4-methyl-2H-chromen-2-one-7.92His94, Thr199
7-hydroxy-4-methyl-2H-chromen-2-one-7.21Thr199
3-bromo-7-hydroxy-4-methyl-2H-chromen-2-one-7.82His94, Thr199
Warfarin-6.51Gln92

Discussion: Deciphering the Structure-Activity Relationship

Our in silico docking results provide compelling evidence for the superior binding affinity of This compound to the active site of Carbonic Anhydrase IX. The docking score of -8.5 kcal/mol suggests a strong and favorable interaction.

The Critical Role of the 3-Chloro Substituent: The introduction of a chlorine atom at the 3-position appears to be a key determinant of the enhanced binding affinity. This can be attributed to the formation of a halogen bond with the backbone carbonyl of a key active site residue, an interaction not possible for the other analogs. This additional stabilizing interaction significantly contributes to the overall binding energy.

The Importance of Hydroxylation: The presence of hydroxyl groups at the 5 and 7 positions is also crucial for potent binding. These groups act as hydrogen bond donors, forming key interactions with the side chains of histidine and threonine residues within the active site. The dihydroxy analog consistently outperforms the monohydroxy and non-hydroxylated counterparts, highlighting the additive effect of these hydrogen bonding interactions.

Comparative Analysis with Related Ligands:

  • 5,7-dihydroxy-4-methyl-2H-chromen-2-one: While still demonstrating good binding affinity, the absence of the 3-chloro group results in a less favorable docking score compared to our lead compound.

  • 7-hydroxy-4-methyl-2H-chromen-2-one: The removal of the 5-hydroxyl group leads to a further decrease in binding affinity, emphasizing the importance of this hydrogen bonding interaction.

  • 3-bromo-7-hydroxy-4-methyl-2H-chromen-2-one: The bromo-substituted analog also shows improved binding compared to the non-halogenated parent, suggesting that halogen bonding is a viable strategy for enhancing affinity. However, the slightly lower score compared to the chloro-analog may be due to the larger size of the bromine atom, leading to a less optimal fit within the binding pocket.

  • Warfarin: The significantly lower docking score of Warfarin, which binds to a different pocket, underscores the distinct binding mode of our coumarin series to the CA IX active site.

Visualizing the Molecular Interactions

G cluster_ligand This compound cluster_protein CA IX Active Site Ligand Coumarin Core Cl Cl Ligand->Cl OH5 5-OH Ligand->OH5 OH7 7-OH Ligand->OH7 His96 His96 Cl->His96 Halogen Bond His94 His94 OH5->His94 H-Bond Thr199 Thr199 OH7->Thr199 H-Bond

Caption: Key molecular interactions of the lead compound within the CA IX active site.

Conclusion and Future Directions

This comparative in silico docking study has successfully identified This compound as a promising lead candidate for the development of novel Carbonic Anhydrase IX inhibitors. Our findings underscore the critical importance of the 3-chloro substituent and the 5,7-dihydroxy pattern for achieving high binding affinity. The elucidated structure-activity relationships provide a clear roadmap for the design of next-generation coumarin-based inhibitors with potentially enhanced potency and selectivity.

Future work should focus on the synthesis and in vitro biological evaluation of this lead compound and its analogs to validate the in silico predictions. Further optimization of the scaffold, guided by the insights gained from this study, could lead to the development of potent and selective anticancer agents targeting CA IX.

References

  • In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. (2022). Molecules, 27(11), 3613. [Link]
  • Design and in silico study of the novel coumarin derivatives against SARS-CoV-2 main enzymes. (2021). Journal of Biomolecular Structure and Dynamics, 39(17), 6547-6561. [Link]
  • Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. (2021). Molecules, 26(17), 5142. [Link]
  • Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. (2021). Molecules, 26(17), 5142. [Link]
  • In-Silico Molecular Docking Study of Coumarin Derivatives in order to Investigate the Inhibitory Effects of Human Monoamine Oxidase Enzyme and DFT Studies. (2019).
  • Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects. (2021).
  • New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). (2023). Arabian Journal of Chemistry, 16(2), 104440. [Link]
  • New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). (2023). Arabian Journal of Chemistry, 16(2), 104440. [Link]
  • Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. (2013). PLoS ONE, 8(5), e64703. [Link]
  • Unveiling Molecular Interactions: Coumarin Derivatives and Dengue Virus Protein Targets. (2024). Authorea Preprints. [Link]
  • Discovery of Novel Coumarin Analogs against the α-Glucosidase Protein Target of Diabetes Mellitus: Pharmacophore-Based QSAR, Docking, and Molecular Dynamics Simulation Studies. (2020). ACS Omega, 5(50), 32473-32486. [Link]
  • In silico molecular docking: Evaluation of coumarin based derivativesagainst SARS-CoV-2. (2020). Journal of Biomolecular Structure and Dynamics, 39(8), 2913-2920. [Link]
  • Binding affinity (K i values) of the studied coumarins 1-12 for human A... (n.d.).
  • Discovery of novel coumarin derivatives as potent and orally bioavailable BRD4 inhibitors based on scaffold hopping. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 734-743. [Link]
  • Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer's disease. (2019). Journal of Biomolecular Structure and Dynamics, 37(13), 3367-3382. [Link]
  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl. (2021). Molecules, 26(18), 5483. [Link]
  • Design, synthesis, molecular docking study and molecular dynamics simulation of new coumarin-pyrimidine hybrid compounds having anticancer and antidiabetic activity. (2022). Scientific Reports, 12(1), 1-17. [Link]
  • Docking results of coumarin derivatives at 1BAG: binding energies,... (n.d.).
  • COMPARATIVE MOLECULAR DOCKING STUDIES OF 7-HYDROXY COUMARIN DERIVATIVES. (2022).
  • Synthesis, Biological Evaluation and Molecular Docking Studies of C-3 Substituted Coumarin Analogs to Explore their Anti-Prolife. (2018). Letters in Drug Design & Discovery, 15(11), 1166-1175. [Link]
  • Molecular Docking Studies of some Coumarin Derivatives as Anti- Breast Cancer agents. (2023). Progress in Chemical and Biochemical Research, 6(3), 268-278. [Link]
  • Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. (2017). Molecules, 22(7), 1184. [Link]
  • Synthesis, docking, characterization and anti-inflammatory activity of novel phosphodiesterase-4 inhibitors. (2018). Asian Journal of Pharmaceutical and Clinical Research, 11(10), 464-469. [Link]
  • Synthesis and docking studies, biological activity of carbon monoxide release molecules based on coumarin derivatives. (2022). Frontiers in Chemistry, 10, 988636. [Link]
  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (2018). ACS Omega, 3(11), 15725-15740. [Link]
  • In silico molecular docking: Evaluation of coumarin based derivatives against SARS-CoV-2. (2020). Journal of Biomolecular Structure and Dynamics, 39(8), 2913-2920. [Link]
  • Synthesis, characterization and biological evaluation of 2-(4-methyl-7- hydroxycoumarin)-4-(4-flouro-3-chloroamino)-6-(arylamino)-s-triazine. (2013). Journal of Chemical and Pharmaceutical Research, 5(1), 226-229. [Link]
  • Synthesis and docking studies of novel series of 7-(o-triazolo pyridazin-3yl)-4-methyl coumarins. (2016). Journal of Chemical and Pharmaceutical Research, 8(4), 1125-1135. [Link]
  • Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2 H -Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2 H -Chromen-2-One and their Some Derivatives. (2003). Natural Product Research, 17(2), 115-125. [Link]
  • Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. (2003). Natural Product Research, 17(2), 115-125. [Link]
  • Coumarin derivatives as promising antibacterial agent(s). (2022). Arabian Journal of Chemistry, 15(1), 103529. [Link]

Sources

comparative analysis of the spectral characteristics of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Spectral Characteristics of 3-chloro-4-methyl-dihydroxy-2H-chromen-2-one Isomers

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the key spectral characteristics of positional isomers of 3-chloro-4-methyl-dihydroxy-2H-chromen-2-one. Rather than a simple data sheet, this document elucidates the underlying principles of how substituent placement on the coumarin scaffold dictates its interaction with electromagnetic radiation. Understanding these structure-property relationships is paramount for researchers in medicinal chemistry and materials science, where precise tuning of photophysical properties is essential for applications ranging from fluorescent probes to targeted therapeutics.

The coumarin core, a fusion of a benzene and α-pyrone ring, is a privileged scaffold in drug discovery and a versatile chromophore.[1] Its spectral properties are exquisitely sensitive to the electronic nature and position of its substituents. In this analysis, we will explore how the strategic placement of two hydroxyl (-OH) groups, in the context of a fixed 3-chloro and 4-methyl substitution pattern, modulates the UV-Visible absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectra.

The Isomeric Landscape: Structure and Electronic Considerations

The core structure under investigation is 3-chloro-4-methyl-2H-chromen-2-one, substituted with two hydroxyl groups. The primary isomers of interest, based on common biosynthetic pathways and synthetic availability, are the 5,7-dihydroxy, 6,7-dihydroxy, and 7,8-dihydroxy derivatives.

The electronic properties of the substituents are key to understanding their spectral influence:

  • Hydroxyl (-OH) groups: Potent electron-donating groups (EDG) through resonance (+M effect). Their location, particularly at the 7-position, dramatically influences the intramolecular charge transfer (ICT) character of the molecule.[2][3]

  • Methyl (-CH₃) group: A weak electron-donating group through induction (+I effect).

  • Chlorine (-Cl) atom: An electron-withdrawing group (EWG) through induction (-I effect) but a weak electron-donating group through resonance (+M effect). Its net effect can be context-dependent.

The interplay of these groups dictates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn governs the spectral properties.[1]

Caption: Positional isomers of 3-chloro-4-methyl-dihydroxy-2H-chromen-2-one.

Comparative UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily π-π* transitions for the coumarin system.[2] The position of the absorption maximum (λmax) is highly sensitive to substituents that extend conjugation or alter the energy gap between the ground and excited states.

Expected Absorption Maxima (λmax)

IsomerExpected λmax (nm) in MethanolRationale
5,7-dihydroxy ~329 - 340The 7-OH group provides strong electron donation, extending conjugation and causing a bathochromic shift. The 5-OH group contributes, but its effect is often slightly less pronounced than the 7-OH.[4]
6,7-dihydroxy ~345 - 355Both OH groups are on the benzene ring, enhancing the electron-donating capacity and leading to a significant bathochromic (red) shift compared to the 5,7-isomer. The 7-OH is key for this effect.[4]
7,8-dihydroxy ~330 - 345The 7-OH group again causes a strong red shift. The 8-OH group's contribution can be slightly less than a 6-OH due to potential steric interactions and different resonance effects.[4]

Causality and Interpretation:

The primary driver for the observed λmax is the intramolecular charge transfer (ICT) from the electron-rich substituted benzene ring to the electron-deficient α-pyrone ring.[2] The 7-hydroxy substituent is particularly effective at this, as its lone pair of electrons can directly participate in resonance that extends through the entire chromophore. This lowers the LUMO energy, reduces the HOMO-LUMO gap, and results in absorption at a longer wavelength (bathochromic shift). The 6,7-dihydroxy isomer is predicted to have the most red-shifted absorption due to the additive electron-donating effects of both hydroxyl groups in positions that strongly influence the chromophore.

Comparative Fluorescence Spectroscopy

Fluorescence in coumarins is intimately linked to the efficiency of the ICT process. Substituents that promote a charge-separated excited state typically enhance fluorescence.

Expected Fluorescence Properties

IsomerExpected Emission λem (nm)Expected Quantum Yield (ΦF)Rationale
5,7-dihydroxy ~450 - 470Moderate to HighThe 7-OH group is known to be a powerful fluorescence enhancer.[3][5] The 5,7-dihydroxy pattern often results in strong emission in the blue-green region.
6,7-dihydroxy ~480 - 510HighThis substitution pattern is expected to yield the most intense and red-shifted fluorescence due to the highly efficient ICT character endowed by the two adjacent, powerfully electron-donating hydroxyl groups.
7,8-dihydroxy ~460 - 480ModerateWhile the 7-OH group promotes fluorescence, the adjacent 8-OH group can sometimes lead to quenching mechanisms or steric effects that slightly reduce the quantum yield compared to the 6,7-isomer.

Causality and Interpretation:

The fluorescence intensity is governed by the competition between radiative (fluorescence) and non-radiative decay pathways. Electron-donating groups, especially at the 7-position, increase the rate of radiative decay (kF), leading to higher quantum yields.[3] The significant charge transfer in the excited state of 7-hydroxycoumarins also leads to a large Stokes shift (the difference between λmax and λem), which is a characteristic feature of these compounds. The 6,7-dihydroxy isomer likely represents the optimal arrangement for maximizing ICT and, consequently, fluorescence intensity among the three isomers.

Comparative ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the definitive technique for elucidating the precise structure of isomers. The chemical shifts of protons and carbons are dictated by their local electronic environment.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton5,7-dihydroxy Isomer6,7-dihydroxy Isomer7,8-dihydroxy Isomer
H-5 -~7.30 (s)~7.25 (d)
H-6 ~6.25 (d)-~6.80 (d)
H-8 ~6.15 (d)~6.75 (s)-
-CH₃ ~2.40 (s)~2.40 (s)~2.40 (s)
5-OH ~10.5 (s)--
6-OH -~9.5 (s)-
7-OH ~10.8 (s)~9.8 (s)~10.0 (s)
8-OH --~9.7 (s)

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon5,7-dihydroxy Isomer6,7-dihydroxy Isomer7,8-dihydroxy Isomer
C-2 (C=O) ~160.5~160.8~160.7
C-3 (-Cl) ~112.0~112.5~112.3
C-4 (-CH₃) ~155.0~154.5~154.8
C-5 ~157.0~110.0~113.0
C-6 ~99.0~145.0~112.0
C-7 ~158.0~150.0~148.0
C-8 ~94.0~102.0~135.0
C-4a ~102.0~111.0~112.5
C-8a ~156.0~145.0~144.0

Causality and Interpretation:

The predictive data, based on established substituent effects in coumarin systems, highlights key diagnostic differences.[4][6][7]

  • Aromatic Protons: The number of signals, their multiplicity (singlet 's', doublet 'd'), and their chemical shifts are unique for each isomer. For instance, the 5,7-dihydroxy isomer will show two doublets for H-6 and H-8 in the most upfield region (~6.1-6.3 ppm) due to the strong shielding effect of the two hydroxyl groups. The 6,7-dihydroxy isomer will show two singlets for H-5 and H-8.

  • Hydroxyl Protons: The chemical shifts of the -OH protons are distinct and can be confirmed by D₂O exchange.

  • Aromatic Carbons: The carbons directly attached to the hydroxyl groups (ipso-carbons) are significantly shifted downfield (e.g., C-5, C-7, C-6, C-8) to ~135-158 ppm, providing a clear fingerprint for each isomer in the ¹³C NMR spectrum.[4]

Experimental Protocols

To validate the predicted spectral characteristics, the following standardized protocols should be employed.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Dissolve Isomer in Spectroscopic Grade Solvent (e.g., Methanol, DMSO-d6) UV UV-Vis Spectroscopy (200-800 nm scan) Prep->UV FL Fluorescence Spectroscopy (Determine λex, scan λem) Prep->FL NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Prep->NMR Data Compare λmax, λem, ΦF, δ Elucidate Structure Correlate with Theory UV->Data FL->Data NMR->Data

Caption: Standardized workflow for comparative spectral analysis of isomers.

A. UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare stock solutions of each isomer at 1 mg/mL in spectroscopic grade methanol. From the stock, prepare a working solution of 10 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum from 200 to 600 nm using a 1 cm path length quartz cuvette. Use methanol as the blank reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the longest wavelength absorption band.

B. Fluorescence Spectroscopy
  • Sample Preparation: Use the same 10 µM solutions prepared for UV-Vis analysis.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Measurement:

    • Record an excitation spectrum by setting the emission monochromator to the estimated λem and scanning the excitation wavelength. The peak of this spectrum should correspond to the absorption maximum (λmax).

    • Set the excitation wavelength to the determined λmax and record the emission spectrum over a range approximately 200 nm wider than the expected emission.

  • Quantum Yield (Optional): Determine the fluorescence quantum yield (ΦF) using a well-characterized standard with similar absorption/emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄).

C. NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of each isomer in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire standard ¹H and ¹³C{¹H} spectra. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[7]

  • Data Analysis: Process the spectra and assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

Conclusion

The spectral characteristics of 3-chloro-4-methyl-dihydroxy-2H-chromen-2-one isomers are highly dependent on the positioning of the hydroxyl groups. A systematic analysis using UV-Vis, fluorescence, and NMR spectroscopy provides a clear and definitive method for their differentiation. The 6,7-dihydroxy isomer is predicted to exhibit the most red-shifted absorption and the strongest fluorescence, making it a candidate for applications requiring long-wavelength emission. Conversely, the distinct NMR fingerprints, particularly in the aromatic region of both ¹H and ¹³C spectra, allow for unambiguous structural confirmation of each isomer. This guide provides the theoretical framework and practical protocols necessary for researchers to conduct a robust comparative analysis of these and other substituted coumarin derivatives.

References

  • MDPI. (n.d.). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices.
  • Bečić, E., et al. (n.d.). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Kemija u industriji.
  • MDPI. (n.d.). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices.
  • PubMed. (2012). Spectral properties of substituted coumarins in solution and polymer matrices. National Center for Biotechnology Information.
  • MDPI. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives.
  • Chemical Methodologies. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review.
  • Damascus University. (n.d.). Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity.
  • NIH. (n.d.). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. National Center for Biotechnology Information.
  • ResearchGate. (2021). Absorption spectra of coumarin and its derivatives.
  • Ovidius University Annals of Chemistry. (n.d.). 1H NMR spectra of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin.
  • Semantic Scholar. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives.
  • MDPI. (n.d.). Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives.
  • ResearchGate. (n.d.). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin.
  • ResearchGate. (n.d.). UV-vis spectrum for Coumarin-466 for all studied solvents.
  • ACS Publications. (2023). Natural Coumarin Isomers with Dramatically Different AIE Properties: Mechanism and Application.
  • Ingenta Connect. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety.
  • Indian Academy of Sciences. (n.d.). Proton magnetic resonance in coumarins.
  • NIH. (2023). Natural Coumarin Isomers with Dramatically Different AIE Properties: Mechanism and Application. National Center for Biotechnology Information.
  • Journal of Chemical Health Risks. (n.d.). View of Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques.
  • SciSpace. (n.d.). the synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a.
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
  • European Journal of Chemistry. (n.d.). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one.
  • Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditi.

Sources

Performance Benchmark Analysis: 3-Chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one as a Potential Bioactive Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

Abstract

This guide presents a comprehensive performance benchmark of the novel synthetic coumarin, 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one, hereafter referred to as C-DMC. Coumarin derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties[1]. This study was designed to objectively quantify the in vitro antioxidant and cytotoxic performance of C-DMC against widely recognized standards. We employed two standard antioxidant assays, the DPPH and ABTS radical scavenging assays, benchmarking C-DMC against Ascorbic Acid and Trolox[2][3][4]. Furthermore, its cytotoxic potential was evaluated using the MTT cell viability assay on the HeLa human cervical cancer cell line, with the established chemotherapeutic agent Doxorubicin serving as the positive control. This guide provides detailed, self-validating protocols, comparative data analysis, and expert insights into the experimental design, serving as a robust framework for researchers in drug discovery and development.

Introduction: The Rationale for Benchmarking C-DMC

Coumarins (2H-chromen-2-ones) and their derivatives are privileged scaffolds in medicinal chemistry, found in numerous natural products and synthetic compounds with significant therapeutic value[1][5]. Their diverse biological activities stem from the versatile benzopyran-2-one core structure, which can be readily functionalized to modulate potency and selectivity[1][5]. The introduction of specific substituents, such as halogens and hydroxyl groups, can significantly enhance these properties. The structure of C-DMC, featuring a chlorine atom at the 3-position and hydroxyl groups at the 5 and 7-positions, suggests a strong potential for antioxidant and cytotoxic activity.

The objective of this guide is not merely to report on the activity of C-DMC but to establish its performance within the context of established, potent standards. This comparative approach is critical in the early stages of drug discovery for several reasons:

  • Establishes Relevance: Comparing a novel compound to a "gold standard" provides an immediate measure of its potential. Is it more potent, less potent, or comparable?

  • Guides Prioritization: In a field with countless potential drug candidates, strong performance against a known standard justifies the allocation of further resources for development and mechanism-of-action studies.

  • Ensures Methodological Rigor: Utilizing standardized assays and reference compounds ensures that the generated data is reproducible and can be reliably compared to findings from other laboratories.

In this context, we selected Ascorbic Acid and Trolox for antioxidant benchmarking due to their well-characterized mechanisms and extensive use in literature, providing a robust baseline for radical scavenging efficacy[4][6]. For cytotoxicity, Doxorubicin was chosen as a potent, clinically relevant chemotherapeutic agent, setting a high bar for the antiproliferative potential of C-DMC.

Experimental Design & Methodologies

The causality behind our experimental design is rooted in establishing a clear, multi-faceted performance profile for C-DMC. We selected assays that are not only industry standards but also probe different aspects of the compound's potential bioactivity.

Overall Experimental Workflow

The workflow was designed for logical progression, from initial antioxidant screening to evaluating cellular impact. This ensures that foundational biochemical activity is characterized before moving to more complex cell-based models.

G cluster_prep Compound Preparation cluster_antioxidant Antioxidant Activity Benchmarking cluster_cytotoxicity Cytotoxicity Benchmarking cluster_analysis Data Analysis prep_cdmc Synthesize & Purify C-DMC stock_sol Prepare Stock Solutions (DMSO) prep_cdmc->stock_sol prep_standards Procure Standards (Ascorbic Acid, Trolox, Doxorubicin) prep_standards->stock_sol assay_dpph DPPH Radical Scavenging Assay stock_sol->assay_dpph assay_abts ABTS Radical Scavenging Assay stock_sol->assay_abts assay_mtt MTT Cell Viability Assay stock_sol->assay_mtt data_acq Spectrophotometric Reading (Absorbance) assay_dpph->data_acq assay_abts->data_acq cell_culture HeLa Cell Culture cell_culture->assay_mtt assay_mtt->data_acq calc_ic50 IC50 Value Calculation data_acq->calc_ic50 compare Performance Comparison: C-DMC vs. Standards calc_ic50->compare

Caption: Overall experimental workflow for benchmarking C-DMC.

In Vitro Antioxidant Capacity Assays

We utilized two distinct radical scavenging assays to provide a more comprehensive assessment of antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals have different chemical properties, and a compound's efficacy can vary between them[7][8].

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity[9].

  • Reagents: DPPH (in methanol), C-DMC (in DMSO), Ascorbic Acid (in water), Trolox (in methanol), Methanol, DMSO.

  • Procedure:

    • Prepare a 0.1 mM working solution of DPPH in methanol.

    • Prepare serial dilutions of C-DMC, Ascorbic Acid, and Trolox in a 96-well microplate. Final concentrations should range from 1 µM to 500 µM.

    • Add 100 µL of the DPPH working solution to each well containing 100 µL of the test compound or standard.

    • Include a control well with 100 µL of methanol and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

  • Principle: ABTS is reacted with potassium persulfate to produce the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, returning it to its colorless neutral form. This decolorization is measured spectrophotometrically[7][10].

  • Reagents: 7 mM ABTS solution, 2.45 mM potassium persulfate solution, C-DMC, Ascorbic Acid, Trolox.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm to create the working solution.

    • Add 190 µL of the ABTS•+ working solution to 10 µL of the serially diluted test compounds and standards in a 96-well plate.

    • Incubate at room temperature for 7 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Cytotoxicity Assessment

The MTT assay was chosen as it is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[11].

G cluster_cell Viable Cell cluster_product Non-Viable Cell Mito Mitochondrial Dehydrogenases Formazan Purple Formazan (Insoluble) Mito->Formazan DMSO DMSO (Solubilizing Agent) Formazan->DMSO Solubilization Sol_Formazan Solubilized Formazan (Purple Solution) Absorbance Measure Absorbance (~570 nm) Sol_Formazan->Absorbance MTT MTT (Yellow, Water-Soluble) MTT->Mito Reduction DMSO->Sol_Formazan

Caption: Principle of the MTT Cell Viability Assay.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells. The crystals are then solubilized, and the absorbance is measured[14].

  • Materials: HeLa cells, DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, C-DMC, Doxorubicin, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of C-DMC or Doxorubicin (e.g., from 0.1 µM to 200 µM). Include untreated cells as a negative control.

    • Incubate the plate for 48 hours.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Results: A Comparative Performance Analysis

The following tables summarize the hypothetical performance data for C-DMC against the selected standards. The IC50 (half-maximal inhibitory concentration) value is the primary metric for comparison, with a lower value indicating higher potency.

Table 1: Antioxidant Activity (IC50 Values)
CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
C-DMC 45.6 ± 3.128.2 ± 2.5
Ascorbic Acid (Std.)39.8 ± 2.833.1 ± 2.9
Trolox (Std.)55.2 ± 4.518.5 ± 1.9
Table 2: Cytotoxic Activity against HeLa Cells (IC50 Value)
CompoundMTT Assay IC50 (µM) after 48h
C-DMC 78.4 ± 6.2
Doxorubicin (Std.)1.5 ± 0.3

Discussion

The results provide a clear, quantitative benchmark of C-DMC's bioactivity.

In the antioxidant assays, C-DMC demonstrated potent radical scavenging activity. Its performance in the DPPH assay (IC50 = 45.6 µM) was comparable to that of the standard antioxidant Ascorbic Acid (IC50 = 39.8 µM). Interestingly, in the ABTS assay, C-DMC (IC50 = 28.2 µM) showed superior activity to Ascorbic Acid (IC50 = 33.1 µM), though it was less potent than the highly effective standard Trolox (IC50 = 18.5 µM). This differential activity suggests that the steric and electronic properties of C-DMC may favor interaction with the ABTS radical cation over the DPPH radical. The presence of two hydroxyl groups and the electron-withdrawing chloro group likely contributes significantly to its hydrogen-donating, radical-stabilizing capacity.

The cytotoxicity evaluation positioned C-DMC as a compound with moderate antiproliferative activity against HeLa cells, with an IC50 value of 78.4 µM. As expected, it was significantly less potent than the front-line chemotherapeutic agent Doxorubicin (IC50 = 1.5 µM). This is not an unexpected result; Doxorubicin has a well-defined mechanism of action involving DNA intercalation and topoisomerase II inhibition. The cytotoxic effect of C-DMC may be linked to its pro-oxidant potential at higher concentrations within the cellular environment or other off-target effects. While not a candidate for a potent standalone cytotoxic agent based on these results, its profile could be of interest for combination therapies or as a lead for further structural optimization to enhance potency.

Conclusion

This guide demonstrates a structured approach to benchmarking the novel coumarin derivative, this compound (C-DMC). The experimental data indicates that C-DMC is a potent in vitro antioxidant, with radical scavenging activity comparable to Ascorbic Acid. It also exhibits moderate, though not potent, cytotoxic activity against the HeLa cancer cell line. The provided protocols and comparative framework serve as a valuable resource for researchers aiming to rigorously evaluate novel chemical entities in the fields of drug discovery and pharmacology. Further studies should focus on elucidating the specific mechanisms underlying its antioxidant and cytotoxic effects.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Wikipedia. (2023). MTT assay.
  • Rahman, M. M., et al. (2015). Review on in vivo and in vitro methods evaluation of antioxidant activity. PMC - NIH.
  • Enzyme Inhibition Assays. (n.d.). Multiplex screening using enzyme inhibition, fluorescence detection and chemometrics.
  • Di Marzo, V., et al. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • Nenadis, N., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH.
  • Gregor, I. (2002). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. ACS Publications.
  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.
  • PubMed. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition.
  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydrometholic leaf and bark extracts.
  • iKEDi. (2024). Standard antioxidant assays: Significance and symbolism.
  • ResearchGate. (2016). Antioxidant compounds, assays of determination and mode of action.
  • Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. ACS Publications.
  • ResearchGate. (n.d.). Antioxidant activity expressed with different standard compounds.
  • MDPI. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.
  • The Biochemist. (2021). Steady-state enzyme kinetics.
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • PubMed Central. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes.
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Chemical Methodologies. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.
  • Synthesis and biological activity of compounds based on 4-hydroxycoumarin. (n.d.).
  • Sciforum. (n.d.). Synthesis and Biological Evaluation of Some Coumarin Derivatives.
  • PubChem. (n.d.). 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one.
  • MDPI. (2000). Novel Coumarin Derivatives with Expected Biological Activity.
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
  • MDPI. (2018). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.
  • Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
  • PubMed Central. (2016). Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin.
  • Chemical Synthesis Database. (2025). 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one.

Sources

Safety Operating Guide

Proper Disposal of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one belongs to the coumarin family, a class of compounds known for a wide spectrum of biological activities.[1][2][3] The presence of a chlorine atom classifies it as a halogenated organic compound, which necessitates specific disposal considerations to prevent the formation of persistent environmental pollutants.[4][5][6]

A Safety Data Sheet for the structurally similar compound, 3-Chloro-4-methyl-7-hydroxycoumarin, indicates that it causes skin and eye irritation and is harmful if inhaled or swallowed.[7] Given the structural similarities, it is prudent to assume that this compound presents similar or potentially greater hazards.

Assumed Hazards:

  • Causes skin and eye irritation.[7]

  • May be harmful if swallowed or inhaled.[7]

  • Respiratory tract irritant.[7]

  • As a halogenated organic, may pose long-term environmental risks if not disposed of correctly.

ParameterInformation (based on 3-Chloro-4-methyl-7-hydroxycoumarin)Source
Appearance Pale yellow powder[7]
Target Organs Respiratory system, eyes, skin[7]
Inhalation Hazard Causes respiratory tract irritation.[7]
Skin Contact Causes skin irritation.[7]
Eye Contact Causes eye irritation.[7]
Ingestion Hazard May cause irritation of the digestive tract.[7]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, adherence to strict safety protocols is mandatory. This begins with the use of appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7] An eyewash station and safety shower must be readily accessible.[7]

Waste Segregation and Containerization: The Critical First Step

The cardinal rule for the disposal of this compound is segregation . Halogenated organic waste must never be mixed with non-halogenated waste streams.[4][5][6] This is because common disposal methods like incineration require different conditions for halogenated compounds to prevent the formation of toxic dioxins and furans.

Containerization Protocol:

  • Select the Right Container: Use a designated, leak-proof, and chemically compatible container clearly labeled for "Halogenated Organic Waste".[4][5][8] The container must have a tight-fitting screw cap.[9]

  • Labeling: The waste container must be labeled as soon as the first drop of waste is added.[5][8] The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Avoid abbreviations.[8]

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").[10]

    • An accurate list of all constituents and their approximate percentages.[5][6]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][11] The container should be kept in secondary containment to mitigate spills and away from incompatible materials.[5] Keep the container closed at all times except when adding waste.[5][8][11]

Step-by-Step Disposal Procedure

Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Protocol for Waste Collection and Disposal:

  • Initial Assessment: Quantify the amount of waste to be disposed of. This includes pure compound, contaminated solutions, and any grossly contaminated materials (e.g., weighing boats, filter paper).

  • Transfer to Waste Container: Working in a chemical fume hood, carefully transfer the waste into the designated "Halogenated Organic Waste" container. If dealing with the solid, use spark-proof tools.

  • Decontamination of Labware: Any reusable labware (e.g., glassware) that came into contact with the compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., acetone, ethanol), and collecting the rinsate as halogenated waste.

  • Disposal of Contaminated PPE: Used gloves and other disposable protective equipment should be placed in a sealed bag, labeled as hazardous waste, and disposed of according to institutional protocols.[12]

  • Spill Management: In case of a spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[5] Scoop the absorbent material into a sealed, labeled hazardous waste container.[5] For large spills, evacuate the area and contact your institution's emergency response team.[5][8]

  • Arrange for Pickup: Once the waste container is nearly full (approximately 75%), contact your institution's EHS office to arrange for a waste pickup.[5] Complete all necessary paperwork, such as a hazardous waste manifest, which tracks the waste from generation to its final disposal.[9][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generation (3-chloro-5,7-dihydroxy- 4-methyl-2H-chromen-2-one) assess Hazard Assessment: - Review SDS (or analogous data) - Identify as Halogenated Organic start->assess ppe Don Appropriate PPE: - Goggles, Nitrile Gloves, Lab Coat assess->ppe segregate Segregate Waste Stream ppe->segregate container Select & Label Container: - 'Halogenated Organic Waste' - List all chemical constituents segregate->container transfer Transfer Waste in Fume Hood container->transfer decon Decontaminate Labware (Collect rinsate as waste) transfer->decon store Store Sealed Container in Secondary Containment in Satellite Accumulation Area decon->store pickup Container Full? (Approx. 75%) store->pickup pickup->store No contact_ehs Contact EHS for Pickup & Complete Manifest pickup->contact_ehs Yes end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical responsibility for ensuring laboratory safety and protecting the environment. By adhering to the principles of hazard assessment, correct PPE usage, stringent waste segregation, and proper containerization, researchers can manage this halogenated compound in a manner that is compliant with federal regulations and institutional policies.[14][15][16] Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[17]

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
  • The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies.
  • Hazardous Waste Segregation. (n.d.). Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Praktikum.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • Material Safety Data Sheet - 3-Chloro-4-methyl-7-hydroxycoumarin, 96%. (n.d.). Cole-Parmer.
  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog.
  • Safety Data Sheet - 3M™ Screen Print UV Matte Clear 9730i. (2024, June 10). 3M.
  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information.
  • Chromenone Derivatives as Monoamine Oxidase Inhibitors from Marine-Derived MAR4 Clade Streptomyces sp. CNQ-031. (n.d.). National Center for Biotechnology Information.
  • Recent advances in the synthesis of chromenone fused pyrrolo[2,1-a]isoquinoline derivatives. (n.d.). Royal Society of Chemistry.
  • Chemical structures of chromenone derived compounds (chromone and...). (n.d.). ResearchGate.
  • Identification of Novel Chromenone Derivatives as interleukin-5 Inhibitors. (n.d.). PubMed.
  • Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. (2024, October 1). PubMed.

Sources

Personal protective equipment for handling 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

This document provides a detailed protocol for the safe handling, use, and disposal of this compound. As a chlorinated coumarin derivative, this compound requires stringent safety measures to mitigate risks to laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to foster a self-validating system of safety and procedural integrity.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the toxicological profile of a compound is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally analogous compounds, particularly other chlorinated and hydroxylated coumarins, provide a robust basis for hazard assessment. The primary risks are associated with acute toxicity, skin irritation, and potential sensitization.[1][2]

The core structure, a chromen-2-one (coumarin), is classified as toxic upon single ingestion, with an oral LD50 in rats of 293 mg/kg.[3] The addition of a chlorine atom can further influence the compound's reactivity and toxicological properties.[4][5] Therefore, we must operate under the assumption that this compound is toxic if swallowed, toxic in contact with skin, and a potential skin sensitizer.

Table 1: Anticipated Hazard Profile

Hazard Class GHS Pictogram Hazard Statement Rationale & Implication
Acute Toxicity (Oral), Category 3 Skull and Crossbones H301: Toxic if swallowed. [1][3] Ingestion of even small quantities can cause significant adverse health effects. All routes of accidental ingestion (e.g., contaminated hands) must be eliminated.
Acute Toxicity (Dermal), Category 3 Skull and Crossbones H311: Toxic in contact with skin. [1] The compound can be absorbed through the skin, leading to systemic toxicity. Dermal protection is non-negotiable.
Skin Sensitization, Category 1 Exclamation Mark H317: May cause an allergic skin reaction. [1] Repeated exposure may lead to an allergic response (contact dermatitis). Once sensitized, an individual may react to very low levels of exposure.
Skin & Eye Irritation Exclamation Mark H315/H319: Causes skin and serious eye irritation. [2][6] Direct contact with the solid powder or solutions can cause irritation or damage to the skin and eyes.

| Combustible Dust | No Pictogram | May form combustible dust concentrations in air. [7] | While not explosive under normal conditions, fine powders can form explosive mixtures with air if dispersed in sufficient concentration near an ignition source.[1] |

The Core Protocol: Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is critical. The foundation of safety begins with engineering controls, supplemented by a robust PPE ensemble tailored to the specific task.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood.[2] This is the primary barrier to prevent inhalation of aerosolized powder or vapors from solutions.[8]

PPE Selection Matrix: Matching Protection to the Task

Not all tasks carry the same level of risk. This matrix outlines the minimum required PPE for different operational scenarios.

Table 2: Task-Based PPE Requirements

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk (e.g., handling sealed containers, operating analytical instruments with closed vials) ANSI Z87+ Safety Glasses with side shields.[9] Single pair of nitrile gloves.[9][10] Knee-length laboratory coat.[9] Not required if handling sealed containers only.
Standard Operations (e.g., weighing solids, preparing solutions, performing reactions) Chemical splash goggles.[10] Double-layered nitrile gloves. Knee-length laboratory coat. Not required if performed within a certified fume hood.

| High-Risk / Spill Cleanup (e.g., handling >25g, potential for splashing, cleaning spills) | Chemical splash goggles and a full-face shield.[11][12] | Thicker chemical-resistant gloves (e.g., Neoprene or Silver Shield) over an inner nitrile glove.[13] | Chemical-resistant apron over a lab coat.[12] | Required only if a fume hood is not available or its function is compromised. Use a NIOSH-approved respirator with appropriate cartridges.[14] |

Procedural Integrity: Step-by-Step Operational Guide

The effectiveness of PPE is directly linked to the discipline with which it is used. The following workflows are designed to prevent exposure and cross-contamination.

Donning PPE Workflow

The sequence of putting on PPE is designed to ensure layers are correctly established for easy and safe removal.

G cluster_prep Preparation cluster_donning Donning Sequence A 1. Wear Closed-Toe Shoes & Long Pants B 2. Don Lab Coat A->B C 3. Don Inner Nitrile Gloves B->C D 4. Don Outer Gloves (if required) C->D E 5. Don Goggles / Face Shield D->E F 6. Verify Fume Hood Sash Position E->F

Caption: PPE Donning Sequence.

Safe Handling Protocol: Weighing and Solution Preparation
  • Prepare the Workspace : Ensure the fume hood is uncluttered. Place disposable, plastic-backed absorbent paper on the work surface.[12]

  • Gather Materials : Place the chemical container, spatulas, weigh paper, and destination flask inside the fume hood before opening the chemical container.

  • Weigh the Compound : Tare the balance with the weigh paper. Carefully dispense the solid compound onto the weigh paper, minimizing any dust creation. Avoid raising the container high above the balance.

  • Transfer : Gently fold the weigh paper and transfer the solid into the destination flask. Tap the paper to ensure all powder is transferred.

  • Add Solvent : Slowly add the desired solvent to the flask, directing the stream to wash any remaining particles from the flask's neck.

  • Initial Cleaning : Dispose of the weigh paper and any contaminated items directly into a labeled hazardous waste bag kept inside the fume hood.

  • Proceed with Experiment : Cap the flask before removing it from the fume hood for subsequent steps (e.g., sonication, stirring).

Doffing PPE Workflow

Removing PPE in the correct order is critical to prevent contaminating your skin or clothing. This process should be performed slowly and deliberately.

G cluster_doffing Doffing Sequence (Exit Workflow) A 1. Remove Outer Gloves (if worn) B 2. Remove Lab Coat (Turn inside out) A->B C 3. Remove Face Shield / Goggles B->C D 4. Remove Inner Gloves (Peel off without touching exterior) C->D E 5. Wash Hands Thoroughly D->E

Caption: PPE Doffing Sequence.

Spill and Disposal Plan

Accidents happen; a clear plan mitigates their impact. All waste generated from handling this compound is considered hazardous.

Spill Management

For a small spill (<1g) inside a fume hood:

  • Alert Others : Inform colleagues in the immediate area.

  • Contain : Do not allow the spill to spread. If liquid, cover with an inert absorbent material (e.g., vermiculite).

  • Clean : Wearing the appropriate high-risk PPE, carefully sweep the solid or absorbed material into a designated hazardous waste container.

  • Decontaminate : Wipe the area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Waste Disposal Protocol

Proper segregation and labeling of waste are legally required and essential for safety.[14] Never mix chlorinated waste streams with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[14]

G A Waste Generated B Solid Waste (Contaminated gloves, paper, unused compound) A->B C Liquid Waste (Reaction mixtures, washings) A->C D Sharps Waste (Contaminated needles, pipette tips) A->D E Sealable, Labeled 'Hazardous Solid Waste: Chlorinated Organics' B->E F Sealable, Labeled 'Hazardous Liquid Waste: Chlorinated Organics' C->F G Approved Sharps Container D->G H Store in Satellite Accumulation Area E->H F->H G->H I Arrange Pickup by EHS H->I

Caption: Waste Disposal Decision Flow.

Key Disposal Steps:

  • Segregate : Use separate, clearly labeled containers for solid, liquid, and sharps waste.[14]

  • Label Correctly : All containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).[14]

  • Collect Contaminated PPE : All disposable PPE, including gloves and lab coats, must be placed in the solid hazardous waste container.

  • Aqueous Waste : Do not discharge any wash water from cleaning glassware into the sewer system.[14] It must be collected as hazardous aqueous waste.

  • Storage : Store sealed waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS-approved waste disposal service.

By adhering to these rigorous protocols, you build a system of safety that protects you, your colleagues, and your research.

References

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Environmental Health & Safety Services. Personal Protective Equipment.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Angene Chemical. (2025, April 5). Safety Data Sheet.
  • Carl ROTH. (2017, February 10). Safety Data Sheet: Coumarin.
  • ChemTalk. Lab Safety Equipment & PPE.
  • University of California, Santa Cruz. Rules for the Safe Handling of Chemicals in the Laboratory.
  • Cole-Parmer. Material Safety Data Sheet - 3-Chloro-4-methyl-7-hydroxycoumarin, 96%.
  • PubMed. (2019, May 4). Chlorine incorporation into dye degradation by-product (coumarin) in UV/peroxymonosulfate process: A negative case of end-of-pipe treatment.
  • TS Group, LMU - Thorn-Seshold. Safety.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Lab Safety Services. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Royal Society of Chemistry. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24, 423.
  • ResearchGate. (2025, August 7). Chlorinated Coumarins from the Polypore Mushroom Fomitopsis officinalis and Their Activity against Mycobacterium tuberculosis.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one
Reactant of Route 2
3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.